Product packaging for Thiodiglycolic acid(Cat. No.:CAS No. 123-93-3)

Thiodiglycolic acid

货号: B1683132
CAS 编号: 123-93-3
分子量: 150.16 g/mol
InChI 键: UVZICZIVKIMRNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thiodiglycolic Acid (TDGA), also known as 2,2'-thiodiacetic acid, is a versatile organic compound with the molecular formula C4H6O4S and a molecular weight of 150.15 g/mol . It is characterized as a white to almost white crystalline powder . This compound serves as a critical analytical reagent in chemical research, particularly for the detection and analysis of various metals. Its applications include use as a sensitive reagent for the detection of copper, lead, mercury, and silver . Furthermore, TDGA is recognized in biochemical and toxicological studies as a metabolite and biomarker for exposure to vinyl chloride monomer (VCM), a known industrial chemical . Emerging epidemiological research has begun to investigate associations between urinary levels of TDGA and specific health outcomes, making it a compound of interest in environmental health research . Researchers value this compound for its role in developing analytical methods and its relevance in studying environmental exposures. Safety Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use. It is a corrosive substance (GHS Hazard Statement H314) and requires appropriate handling, including the use of protective gloves and eye/face protection .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4S B1683132 Thiodiglycolic acid CAS No. 123-93-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(carboxymethylsulfanyl)acetic acid
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InChI

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
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InChI Key

UVZICZIVKIMRNE-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)SCC(=O)O
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Molecular Formula

C4H6O4S
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DSSTOX Substance ID

DTXSID1051432
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Molecular Weight

150.16 g/mol
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Physical Description

Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid
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Solubility

Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C
Record name THIODIGLYCOLIC ACID
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Color/Form

Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals

CAS No.

123-93-3
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Melting Point

129 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA), also known as 2,2'-thiodiacetic acid, is a dicarboxylic acid containing a sulfur atom. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, key chemical reactions, and significant applications, with a particular focus on its relevance in metabolic studies and as a biomarker in drug development and toxicology.

Chemical and Physical Properties

This compound is a white to grayish crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C4H6O4S[1]
Molecular Weight 150.15 g/mol [1]
CAS Number 123-93-3[1]
Appearance White to grayish crystalline powder[1]
Melting Point 128-131 °C[1]
Boiling Point 241.69 °C (rough estimate)[1]
Solubility in Water 400 g/L[1]
pKa1 3.32 (at 25 °C)[1]
pKa2 4.29 (at 25 °C)[1]
Density 1.352 g/cm³ (estimate)[1]
Flash Point 181.8 °C[1]
Vapor Pressure 1.01E-06 mmHg (at 25 °C)[1]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common approaches are detailed below.

Synthesis from Sodium Chloroacetate (B1199739) and Sodium Sulfide (B99878)

A widely used method involves the reaction of sodium chloroacetate with sodium sulfide, followed by acidification.

Experimental Protocol:

  • Reaction: A solution of sodium chloroacetate is reacted with a solution of sodium sulfide in an aqueous medium. The reaction is typically carried out at an elevated temperature to ensure completion.

  • Acidification: After the reaction, the mixture is cooled and then acidified, typically with a strong mineral acid such as hydrochloric acid or sulfuric acid, to precipitate the this compound.

  • Purification: The crude this compound is collected by filtration and can be purified by recrystallization from water.[1][2]

Synthesis from Bromoacetic Acid and Hydrogen Sulfide

An alternative synthesis route involves the reaction of bromoacetic acid with hydrogen sulfide in the presence of a catalyst.

Experimental Protocol:

  • Reaction Mixture: Bromoacetic acid is mixed with aqueous hydrogen bromide, which acts as a catalyst.

  • Reaction Conditions: The mixture is heated in a pressure reactor under a hydrogen sulfide atmosphere. The reaction is typically carried out at temperatures ranging from 90 °C to 220 °C and pressures from 0.1 to 100 atmospheres.[3]

  • Isolation: After the reaction, the excess hydrogen sulfide and hydrogen bromide are removed. The crude this compound is then isolated.

  • Purification: The product can be purified by vacuum distillation or recrystallization.

dot

Caption: Synthesis workflows for this compound.

Key Chemical Reactions

This compound can undergo reactions typical of carboxylic acids and sulfides. A key reaction is its oxidation.

  • Oxidation: The sulfur atom in this compound can be oxidized to a sulfoxide (B87167) and then to a sulfone. Strong oxidizing agents can lead to the formation of this compound sulfoxide.

Analytical Methodologies

Accurate quantification of this compound is crucial, particularly in biological matrices for biomarker analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a sensitive and specific method for the determination of this compound in aqueous samples, including urine.[4]

Experimental Protocol (Urine Analysis):

  • Sample Preparation: Urine samples are typically diluted with a solvent, such as methanol, and an internal standard is added.[5] Centrifugation is performed to remove any particulate matter.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed.[4][6]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase volatility.

Experimental Protocol (Urine Analysis):

  • Sample Preparation and Derivatization: An internal standard is added to the urine sample. This is followed by an extraction step, for instance, with ethyl acetate. The solvent is then evaporated, and the residue is derivatized. A common derivatization agent is N-trimethylsilyl-diethylamine in pyridine, which converts the carboxylic acid groups to their trimethylsilyl (B98337) esters.[7]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5).

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for quantification.[8][9]

dot

Analytical_Workflow cluster_lcms LC-MS/MS cluster_gcms GC-MS L1 Urine Sample L2 Dilution & Internal Standard Addition L1->L2 L3 Centrifugation L2->L3 L4 Reverse-Phase Chromatography L3->L4 L5 ESI-MS/MS Detection (MRM) L4->L5 G1 Urine Sample G2 Extraction & Internal Standard Addition G1->G2 G3 Derivatization (e.g., Silylation) G2->G3 G4 Gas Chromatography G3->G4 G5 EI-MS Detection G4->G5

Caption: Analytical workflows for this compound.

Metabolic Significance and Applications in Drug Development

This compound plays a significant role as a metabolite and biomarker in toxicology and clinical chemistry.

Biomarker for Vinyl Chloride Exposure

This compound is a major urinary metabolite of the industrial chemical and known human carcinogen, vinyl chloride.[7][10][11] The metabolic activation of vinyl chloride proceeds via cytochrome P450 enzymes to form the reactive epoxide, chloroethylene oxide, which then rearranges to chloroacetaldehyde. These reactive intermediates are detoxified by conjugation with glutathione (B108866). Subsequent metabolism of the glutathione conjugate leads to the formation and urinary excretion of this compound.[10][11] Monitoring urinary levels of this compound is therefore a valuable tool for assessing occupational exposure to vinyl chloride.[7]

dot

VinylChloride_Metabolism cluster_enzymes VC Vinyl Chloride CEO Chloroethylene Oxide VC->CEO Oxidation CAA Chloroacetaldehyde CEO->CAA Rearrangement GSH_Conj Glutathione Conjugate CEO->GSH_Conj CAA->GSH_Conj TDGA This compound (in urine) GSH_Conj->TDGA Further Metabolism CYP450 Cytochrome P450 GST Glutathione S-transferase

Caption: Metabolic pathway of vinyl chloride to this compound.

Role in Homocystinuria and Methionine Metabolism

Elevated levels of this compound in urine have been associated with metabolic imbalances in the methionine cycle, particularly in the context of homocystinuria.[12] Homocystinuria is a group of inherited metabolic disorders characterized by the accumulation of homocysteine. The formation of this compound in this context is thought to be a consequence of alternative metabolic pathways for homocysteine when its primary metabolic routes are impaired. The determination of urinary this compound can be a useful diagnostic tool for studying the metabolism of thiolic substances and the roles of vitamins B12 and folate.[12][13]

dot

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Methylation reactions Hcy Homocysteine SAH->Hcy Hcy->Met Remethylation (requires Folate, B12) Cys Cystathionine Hcy->Cys Transsulfuration (CBS enzyme) TDGA This compound Hcy->TDGA Alternative Pathway (in Homocystinuria) Cysteine Cysteine Cys->Cysteine

Caption: Simplified methionine metabolism and the role of this compound in homocystinuria.

Other Applications

Beyond its role in metabolism, this compound has several industrial and laboratory applications:

  • Cosmetics: It is used as an antioxidant and reducing agent in cosmetic formulations.[1]

  • Chemical Synthesis: It serves as a precursor in the synthesis of various organic compounds, including heterocycles.[1]

  • Analytical Chemistry: this compound is utilized as a reagent for the detection of heavy metals such as copper, lead, mercury, and silver.[1]

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause severe skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical with important applications in various scientific and industrial fields. For researchers and professionals in drug development and toxicology, a thorough understanding of its properties, synthesis, and metabolic significance is crucial. Its role as a biomarker for vinyl chloride exposure and its connection to metabolic disorders like homocystinuria highlight its importance in clinical and environmental analysis. The analytical methods detailed in this guide provide a foundation for its accurate quantification in relevant biological matrices.

References

Synthesis of Thiodiglycolic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Thiodiglycolic Acid

This compound (TDGA), also known as 2,2'-thiodiacetic acid, is a dicarboxylic acid containing a sulfur atom. It serves as a versatile building block in various chemical syntheses, including pharmaceuticals like Erdosteine and electroconductive polymers such as polythiophene[1]. Its utility also extends to being an analytical reagent for the detection of heavy metals like copper, lead, and mercury[1][2]. This guide provides a detailed overview of the primary synthesis routes for this compound, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

Several methods for the synthesis of this compound have been established, each with distinct advantages concerning starting materials, reaction conditions, and yield. The most prominent methods include the reaction of an alkali metal sulfide (B99878) with a haloacetic acid salt, the catalyzed reaction of glycolic acid with hydrogen sulfide, and the oxidation of thioglycolic acid.

Comparison of Key Synthesis Routes
Synthesis MethodStarting MaterialsKey ConditionsReported YieldReference
Sulfide and Chloroacetate (B1199739) Sodium sulfide, Sodium chloroacetateAqueous solution, heating, followed by acidification.Not explicitly stated, but is a common industrial process.[3][4]
Glycolic Acid and H₂S Glycolic acid, Hydrogen sulfideAqueous hydrogen bromide catalyst, 90°C to 220°C, 0.1 to 100 atm.Over 95%[3][5]
Oxidation of Thioglycolic Acid Thioglycolic acid, Hydrogen peroxidePropyl acetate (B1210297) solvent, Potassium iodide catalyst, 30°C.Not explicitly stated.[6]
Disulfide and Chloroacetate Sodium disulfide, Sodium chloroacetateReduction with sodium hydrosulfide (B80085) and sodium sulfite.> 90%[7]
One-Pot from Hydrazine Hydrate Hydrazine hydrate, Carbon disulfide, ChloroacetateAlkaline conditions, 60-150°C.Not explicitly stated; co-produces thiocarbohydrazide (B147625).[8]

Experimental Protocols & Data

The following sections provide detailed experimental procedures for the most common and effective synthesis methods.

Synthesis from Sodium Sulfide and Sodium Chloroacetate

This is a widely accepted method for preparing this compound, involving the reaction of sodium sulfide with sodium chloroacetate, followed by acidification to yield the final product[3][4].

G cluster_0 Preparation of Reactants cluster_1 Reaction & Neutralization cluster_2 Product Isolation chloroacetic_acid Chloroacetic Acid neutralization Neutralize Chloroacetic Acid (forms Sodium Chloroacetate solution) chloroacetic_acid->neutralization na2co3 Sodium Carbonate na2co3->neutralization na2s Sodium Sulfide reaction React with Sodium Sulfide Solution (forms Sodium Thiodiglycolate) na2s->reaction water1 Water water1->neutralization water2 Water water2->reaction neutralization->reaction Simultaneous Pumping acidification Acidify with H₂SO₄ reaction->acidification extraction Extract with Isopropyl Alcohol acidification->extraction distillation Distill off Alcohol-Water Azeotrope extraction->distillation final_product Aqueous Solution of This compound distillation->final_product

Workflow for TDGA synthesis from chloroacetate.

This protocol is based on the procedure described in US Patent 2,425,226[4].

Reagents and Quantities:

ReagentQuantityMoles (approx.)Role
Chloroacetic Acid4.0 kg42.3 molStarting Material
Water (for neutralization)9.0 kg-Solvent
Sodium Carbonateq.s.-Neutralizing Agent
Sodium Sulfide (60%)2.7 kg20.7 molSulfur Source
Water (for sulfide)7.0 kg-Solvent
Sulfuric Acidq.s.-Acidifying Agent
Isopropyl Alcohol--Extraction Solvent

Procedure:

  • Preparation of Sodium Chloroacetate: Dissolve 4 kg of chloroacetic acid in 9 kg of water. Neutralize the solution by adding sodium carbonate[4].

  • Preparation of Sodium Sulfide Solution: In a separate vessel, dissolve 2.7 kg of 60% sodium sulfide in 7 kg of water[4].

  • Reaction: Pump the sodium chloroacetate solution and the sodium sulfide solution simultaneously into a jacketed kettle over approximately 20 minutes with constant agitation. Maintain the reaction temperature below 50-60°C by circulating cold water through the jacket[4].

  • Completion and Acidification: Once the addition is complete, heat the mixture until the reaction is substantially finished. Subsequently, add a sufficient quantity of sulfuric acid to convert the sodium thiodiglycolate to this compound[4].

  • Extraction and Isolation: Extract the resulting aqueous solution containing this compound and inorganic salts with isopropyl alcohol. Add water to the extract in excess of what is required to form the alcohol-water azeotrope and distill it off. This leaves an aqueous solution of the purified acid[4].

Synthesis from Glycolic Acid and Hydrogen Sulfide

This method provides a high-yield pathway to this compound by reacting glycolic acid with hydrogen sulfide under heat and pressure, catalyzed by aqueous hydrogen bromide[3].

G cluster_0 Reactant Preparation cluster_1 Reaction Core cluster_2 Product Separation glycolic_acid Glycolic Acid reactor Autoclave Reactor glycolic_acid->reactor hbr Aqueous Hydrogen Bromide (Catalyst) hbr->reactor h2s Hydrogen Sulfide h2s->reactor water Water water->reactor reaction Reaction at 150°C and 360 psig reactor->reaction separation Separation of Product Fractions reaction->separation tdga This compound separation->tdga bromoacetic Bromoacetic Acid (Intermediate) separation->bromoacetic recycle Recycle to Reactor bromoacetic->recycle recycle->reactor

High-pressure synthesis of TDGA from glycolic acid.

This procedure is adapted from the examples provided in US Patent 4,161,612, which demonstrates a high conversion and yield[3][5].

Reagents and Quantities:

ReagentQuantity (moles)Role
Glycolic Acid0.1 molStarting Material
Hydrogen Bromide0.36 molCatalyst
Water1.7 molSolvent
Hydrogen Sulfide0.24 molSulfur Source

Procedure:

  • Charging the Reactor: In a suitable pressure reactor (e.g., an autoclave), combine 0.1 mol of glycolic acid, 0.36 mol of hydrogen bromide, and 1.7 mol of water[3].

  • Pressurization and Heating: Introduce 0.24 mol of hydrogen sulfide into the reactor. Heat the mixture to 150°C. The pressure will rise to a maximum of approximately 360 psig[3][5].

  • Reaction: Maintain the reaction at these conditions until completion. The patent reports that under these specific conditions, 99% of the glycolic acid was converted, with a yield of this compound greater than 95%[3][5].

  • Product Separation: After cooling and depressurizing the reactor, the product mixture is processed to separate the this compound. The process also allows for the separation of any bromoacetic acid byproduct, which can be recycled back into the reaction zone[3].

Reaction Parameters:

ParameterValueReference
Temperature90°C to 220°C (150°C in example)[3]
Pressure0.1 to 100 atm (approx. 24.5 atm in example)[3]
H₂S : Acid Mole Ratio0.4 to 20[3]
HBr Concentration5% to 50% by weight of total mixture[3]
Glycolic Acid Conversion99%[5]
This compound Yield> 95%[5]

Concluding Remarks

The synthesis of this compound can be achieved through several effective routes. The choice of method depends on the availability of starting materials, desired purity, scalability, and environmental considerations. The traditional method using sodium sulfide and chloroacetate is robust and widely practiced. However, the high-pressure, high-temperature reaction of glycolic acid with hydrogen sulfide offers significantly higher yields and conversion rates, making it an attractive alternative for industrial-scale production. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and developers to select and optimize a synthesis strategy tailored to their specific needs.

References

Thiodiglycolic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123-93-3

This technical guide provides an in-depth overview of thiodiglycolic acid, a dicarboxylic acid with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, experimental protocols, and biological relevance.

Chemical and Physical Properties

This compound, also known as 2,2'-thiodiacetic acid, is a sulfur-containing organic compound. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 123-93-3[1][2][3][4][5]
Molecular Formula C4H6O4S[3]
Molecular Weight 150.15 g/mol [3]
Appearance White to off-white crystalline powder[4][6]
Melting Point 128-132 °C[4]
Water Solubility 400 g/L[6]
pKa1 3.32[6]
pKa2 4.29[6]

Safety Data Sheet Summary

This compound is classified as a hazardous substance. A summary of its key safety information is provided below. For complete safety information, please refer to a full Safety Data Sheet (SDS) from a chemical supplier.

Hazard CategoryDescriptionPrecautionary MeasuresReference
Skin Corrosion/Irritation Category 2: Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2]

Experimental Protocols

Synthesis of this compound

Method 1: From Bromoacetic Acid and Hydrogen Sulfide (B99878)

This method describes the synthesis of this compound catalyzed by aqueous hydrogen bromide.

  • Materials: Bromoacetic acid, hydrogen sulfide, aqueous hydrogen bromide.

  • Procedure:

    • Charge a suitable reactor with bromoacetic acid and aqueous hydrogen bromide.

    • Introduce hydrogen sulfide into the reactor.

    • Heat the mixture to a temperature between 90°C and 220°C under a pressure of 0.1 to 100 atmospheres.

    • Maintain the reaction for a sufficient time to allow for the formation of this compound.

    • Upon completion, cool the reactor and isolate the product. The product may be purified by crystallization.[3]

Method 2: From Thioglycolic Acid

This protocol outlines the synthesis of 2,2'-dithiodiacetic acid, which can be a precursor or related compound in some contexts.

  • Materials: 2-mercaptoacetic acid (thioglycolic acid), propyl acetate (B1210297), potassium iodide, 30 wt% hydrogen peroxide, saturated sodium sulfite (B76179) solution.

  • Procedure:

    • At 30°C, mix 120 g of 2-mercaptoacetic acid, 700 g of propyl acetate, and 1.0 g of potassium iodide until a homogeneous solution is obtained.

    • Add 90 g of 30 wt% H2O2 dropwise to the solution.

    • Allow the reaction to proceed for 4 hours.

    • Wash the resulting solution with 300 mL of saturated Na2SO3 aqueous solution.

    • Remove the propyl acetate under reduced pressure to obtain the product.[2]

Quantitative Analysis of this compound in Urine

This method is used for the biological monitoring of exposure to vinyl chloride, as this compound is a major metabolite.

  • Principle: Gas chromatography-mass spectrometry (GC-MS) is used to quantify this compound in urine samples after derivatization.

  • Procedure:

    • To a urine sample, add an internal standard (e.g., o-phthalic acid).

    • Perform an ethyl acetate extraction of the acidified urine.

    • Evaporate the solvent.

    • Derivatize the residue with a silylating agent, such as N-trimethylsilyl-diethylamine in pyridine (B92270) (1:1).

    • Analyze the derivatized sample by GC-MS.[7]

Biological Significance and Pathways

This compound is a significant metabolite of several industrial chemicals and has been studied as a biomarker for exposure. It is also involved in endogenous metabolic pathways of sulfur-containing amino acids.

Metabolism of Vinyl Chloride

Vinyl chloride, a known human carcinogen, is metabolized in the body to chloroethylene oxide and chloroacetaldehyde, which are then detoxified through conjugation with glutathione (B108866). The subsequent metabolism of the glutathione conjugate leads to the formation and urinary excretion of this compound.[8] The level of this compound in urine can be correlated with the extent of vinyl chloride exposure.[7][8]

G Metabolic Pathway of Vinyl Chloride to this compound VC Vinyl Chloride CEO Chloroethylene Oxide VC->CEO Oxidation CAA Chloroacetaldehyde CEO->CAA Rearrangement GSH_conj Glutathione Conjugate CAA->GSH_conj GSH Conjugation Metabolites Further Metabolites GSH_conj->Metabolites TDGA This compound (Urinary Excretion) Metabolites->TDGA

Caption: Metabolic conversion of vinyl chloride to this compound.

Role in Homocysteine Metabolism

This compound has been identified as a urinary biomarker in studies of metabolic imbalances related to vitamin B12 and folate deficiencies, which can lead to hyperhomocysteinuria.[9][10] The formation of this compound in this context is thought to arise from alternative metabolic pathways of homocysteine. The determination of urinary this compound can be a tool to assess the efficacy of treatment with vitamin B12 and folates in patients with certain types of homocystinuria.[9][10]

G Role of this compound in Homocysteine Metabolism Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration TDGA This compound Homocysteine->TDGA Alternative Pathway (Elevated in B12/Folate Deficiency) B12_Folate Vitamin B12 & Folate B12_Folate->Homocysteine B12_Folate->Methionine

Caption: Formation of this compound from homocysteine.

Applications

Beyond its role as a biomarker, this compound has several industrial and laboratory applications:

  • Cosmetics: Used in hair care products, such as permanent wave solutions, as a reducing agent.

  • Chemical Synthesis: Serves as a raw material for the production of various chemicals, including pharmaceuticals and dyes.[6]

  • Analytical Chemistry: Employed as a reagent for the detection of metal ions like iron, copper, lead, and mercury.[6]

References

An In-depth Technical Guide to the Chemical and Physical Properties of Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid, also known as 2,2'-thiodiacetic acid, is a sulfur-containing dicarboxylic acid with the chemical formula C₄H₆O₄S.[1][2] This compound and its derivatives are of significant interest in various scientific fields, including analytical chemistry, where it is used as a detecting agent for heavy metals such as copper, lead, mercury, and silver.[3] Furthermore, it is a known major metabolite of several industrially significant and pharmaceutical compounds, including vinyl chloride monomer, the anticancer drug ifosfamide (B1674421), and S-carboxymethyl-L-cysteine.[3][4][5][6] Understanding the chemical and physical properties of this compound is crucial for its application in research and for assessing its role in toxicology and drug metabolism.

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueSource
Chemical Formula C₄H₆O₄S[1][2]
Molecular Weight 150.15 g/mol [3]
Appearance Colorless or white solid; Crystals from water; Tan or greyish crystalline powder[3]
Melting Point 128-131 °C[7][8]
Boiling Point 230-235 °C (rough estimate: 241.69 °C)[4][8]
Density 1.352 g/cm³ (estimate)[8]
Vapor Pressure 1.01 x 10⁻⁶ mmHg at 25 °C[8]
Flash Point 181.8 °C[8]
Solubility and Acidity
PropertyValueSource
Solubility in Water 400 g/L[4][8]
Solubility in Organic Solvents Very soluble in ethanol; Soluble in benzene (B151609) and acetone[3][4]
pKa₁ 3.32 (at 25 °C)[7]
pKa₂ 4.29 (at 25 °C)[7]
pH of 10 g/L solution 2.2 (at 20 °C)[4]
Spectroscopic Data
SpectroscopyKey Data PointsSource
FT-IR IR: 514 (Sadtler Research Laboratories IR grating collection)[3]
¹H-NMR 6440 (Sadtler Research Laboratories spectral collection)[4]
¹³C-NMR Spectral data available.[9]
Mass Spectrometry MASS: 42456 (NIST/EPA/MSDC Mass Spectral Database, 1990 Version)[3]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[10][11]

  • Capillary tubes (sealed at one end)[10][11]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.[12]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10][12]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating block of the melting point apparatus.[10][11]

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[12]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[10][12]

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube[13][14]

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Liquid paraffin (B1166041) or mineral oil[13]

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.[13]

  • Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing liquid paraffin, ensuring the sample is below the oil level.[13][14]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[14]

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in water and organic solvents.

Procedure:

  • Saturated Solution Preparation: A known volume of the solvent (e.g., water, ethanol, benzene) is placed in a thermostatted vessel. This compound is added in small increments with constant stirring until no more solid dissolves, indicating a saturated solution.

  • Equilibration: The saturated solution is stirred for a prolonged period at a constant temperature to ensure equilibrium is reached.

  • Sample Analysis: A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.

  • Quantification: The amount of dissolved this compound in the collected sample is determined using a suitable analytical method, such as titration with a standardized base or by evaporating the solvent and weighing the residue.[15]

  • Calculation: The solubility is expressed as grams of solute per 100 mL or 1 L of solvent.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the two carboxylic acid groups in this compound.

Apparatus:

  • pH meter with a glass electrode[2][16]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)[2][16]

Procedure:

  • Sample Preparation: A known mass of this compound is dissolved in a known volume of deionized water in a beaker.[2]

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.[16]

  • Titration: The NaOH solution is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[2][16]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence points are identified as the points of steepest inflection on the curve.

  • pKa Determination: The pKa values are determined from the pH at the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.[17]

Spectroscopic Analysis

FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet): A small amount of dry this compound (1-2 mg) is mixed and ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[18]

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[18]

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[19][20]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired according to the instrument's standard procedures.[7][21]

Mass Spectrometry (GC-MS):

  • Derivatization: For GC-MS analysis, the carboxylic acid groups of this compound are often derivatized (e.g., methylation or silylation) to increase volatility.[22][23]

  • Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated. The separated components then enter the mass spectrometer for detection and identification.[22][23]

Metabolic Pathways

This compound is a significant metabolite of several xenobiotics. The following diagrams, generated using the DOT language, illustrate its formation from vinyl chloride and ifosfamide.

Metabolism of Vinyl Chloride to this compound

VinylChlorideMetabolism VC Vinyl Chloride CEO Chloroethylene Oxide VC->CEO CYP2E1 CAA Chloroacetaldehyde (B151913) CEO->CAA Spontaneous Rearrangement GSH_conj Glutathione (B108866) Conjugate CAA->GSH_conj GST TDGA This compound GSH_conj->TDGA Further Metabolism

Caption: Metabolic activation of vinyl chloride to this compound.

The metabolism of vinyl chloride is initiated by cytochrome P450 2E1 (CYP2E1) to form the reactive epoxide, chloroethylene oxide.[3] This intermediate can spontaneously rearrange to chloroacetaldehyde. Both reactive metabolites are detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST).[5][6] Subsequent metabolism of the glutathione conjugate leads to the formation of this compound, which is then excreted in the urine.[3][5][6]

Metabolism of Ifosfamide to this compound

IfosfamideMetabolism IFO Ifosfamide Dechloroethyl_IFO Dechloroethylated Metabolites IFO->Dechloroethyl_IFO CYP3A4/2B6 CAA Chloroacetaldehyde Dechloroethyl_IFO->CAA Side-chain Oxidation GSH_conj Glutathione Conjugate CAA->GSH_conj GST TDGA This compound GSH_conj->TDGA Further Metabolism

Caption: Biotransformation of ifosfamide leading to this compound.

Ifosfamide, an anticancer drug, undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6).[24] One of the metabolic pathways involves the dechloroethylation of the ifosfamide molecule, which releases chloroacetaldehyde.[4] Similar to the vinyl chloride pathway, chloroacetaldehyde is conjugated with glutathione and further metabolized to this compound, which is then excreted.[4]

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the accurate determination of these properties in a laboratory setting. The visualization of its metabolic pathways highlights its significance in the biotransformation of important industrial chemicals and pharmaceuticals. This comprehensive information is intended to support further research and development activities involving this versatile compound.

References

Thiodiglycolic Acid in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA), a dicarboxylic acid containing a sulfur atom, has emerged as a molecule of significant interest in various scientific disciplines. Initially recognized as a biomarker for exposure to industrial chemicals such as vinyl chloride, recent research has unveiled its deeper involvement in cellular metabolism and its potential as a modulator of key biological processes. This technical guide provides a comprehensive overview of the applications of TDGA in scientific research, with a focus on its mechanism of action, relevant experimental protocols, and its role in signaling pathways.

Core Applications in Research

This compound's utility in scientific investigation spans toxicology, metabolic research, and early-stage drug discovery. Its primary applications are detailed below.

Biomarker of Chemical Exposure

TDGA is a well-established urinary biomarker for assessing human exposure to several industrial compounds, most notably vinyl chloride monomer (VCM). The quantification of TDGA in urine provides a reliable measure of exposure and is crucial for occupational health monitoring.

Data Presentation: Analytical Methods for TDGA Quantification

Analytical MethodMatrixDerivatizationKey ParametersLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Gas Chromatography-Mass Spectrometry (GC-MS)UrineMethyl esterificationStandard curve regression linear equation: y=8460.5x-4758.2; Linear coefficient: 0.9997Minimum quantity concentration: 2.0 µg/L[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Aqueous SamplesNoneReverse phase LC column, gradient mobile phases (0.1% formic acid in water and acetonitrile), ESI-tandem MS monitoring two precursor-to-product ion transitions10 ng/mL[2][3]
Ion Chromatography with Solid-Phase ExtractionUrineNoneAS19 anion exchange column, conductivity detectorMethod detection limit: 0.1 μg/ml; Method quantitative limit: 0.3 μg/ml[4]
Modulator of Fatty Acid Metabolism

A pivotal area of TDGA research is its role in cellular metabolism, specifically its impact on fatty acid oxidation.

Research has demonstrated that this compound inhibits the activity of Carnitine Palmitoyltransferase I (CPT-I).[5] CPT-I is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-I, TDGA effectively reduces the rate of fatty acid oxidation.[5]

This inhibitory action has significant implications for understanding metabolic disorders. For instance, the association between exposure to vinyl chloride (which is metabolized to TDGA) and the development of non-alcoholic fatty liver disease (NAFLD) may be explained by this mechanism. Reduced fatty acid oxidation in hepatocytes can lead to the accumulation of lipids, a hallmark of NAFLD.

Experimental Protocol: Assessing the Impact of this compound on Mitochondrial Respiration

This protocol provides a general framework for investigating the effect of TDGA on fatty acid oxidation in isolated mitochondria using an oxygen consumption assay.

1. Isolation of Mitochondria:

  • Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

2. Oxygen Consumption Measurement:

  • Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

  • Suspend the isolated mitochondria in a respiration buffer.

  • Add substrates for fatty acid oxidation, such as palmitoyl-carnitine or palmitoyl-CoA in the presence of L-carnitine.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject a solution of this compound at various concentrations to determine its effect on the OCR.

  • As a positive control for CPT-I inhibition, use a known inhibitor like etomoxir.

3. Data Analysis:

  • Calculate the percentage inhibition of oxygen consumption at each TDGA concentration.

  • Determine the IC50 value of TDGA for the inhibition of fatty acid-supported respiration.

Logical Relationship: TDGA's Impact on Fatty Acid Oxidation

TDGA_FAO_Inhibition TDGA This compound CPT1 Carnitine Palmitoyltransferase I (CPT-I) TDGA->CPT1 Inhibits LCFA_mito Long-Chain Fatty Acids (Mitochondria) CPT1->LCFA_mito LCFA_cyto Long-Chain Fatty Acids (Cytosol) LCFA_cyto->CPT1 Transport BetaOxidation β-Oxidation LCFA_mito->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy

Caption: this compound inhibits CPT-I, blocking fatty acid transport and subsequent β-oxidation.

Precursor for Drug Development: Dithis compound Derivatives

While TDGA itself is a topic of toxicological and metabolic studies, its oxidized form, dithis compound, has served as a scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in cancer research.

Derivatives of dithis compound, specifically symmetric and non-symmetric amides, have been synthesized and evaluated as inhibitors of thioredoxin reductase (TrxR).[6] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Data Presentation: Inhibitory Activity of Dithis compound Derivatives against TrxR

CompoundCell LysateIC50 (µM)Reference
Dithis compound bis-amides (representative)Rat LiverDouble-digit micromolar range[6]
Non-symmetric dithis compound amides (representative)Rat LiverDouble-digit micromolar range[6]

Experimental Protocol: Synthesis of Dithis compound Amides

This protocol outlines a general procedure for the synthesis of symmetric dithis compound amides via oxidative coupling.

1. Thiol Precursor Synthesis:

  • Synthesize the desired thioglycolic acid amide from thioglycolic acid and the corresponding amine using standard amide coupling techniques (e.g., using a coupling reagent like DCC or EDC).

2. Oxidative Coupling:

  • Dissolve the purified thioglycolic acid amide in a suitable solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent, such as iodine (I₂), portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting symmetric dithis compound bis-amide by column chromatography.

Signaling Pathway: Role of the Thioredoxin System in Cancer

Thioredoxin_System cluster_Redox Cellular Redox Balance cluster_Cancer Cancer Cell Proliferation & Survival NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Provides electrons Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Proliferation Proliferation Trx_red->Proliferation Promotes Apoptosis Apoptosis Trx_red->Apoptosis Inhibits CellularTargets Cellular Targets ROS->CellularTargets Damages Dithio_deriv Dithis compound Derivatives Dithio_deriv->TrxR Inhibits

Caption: Dithis compound derivatives inhibit TrxR, disrupting redox balance and cancer cell survival.

Conclusion

This compound is a multifaceted molecule with expanding relevance in scientific research. Beyond its established role as a biomarker, its ability to inhibit CPT-I provides a crucial link to understanding metabolic dysregulation in diseases like NAFLD. Furthermore, the development of dithis compound derivatives as potential anticancer agents targeting the thioredoxin system highlights the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding for researchers and drug development professionals to explore the diverse applications of this compound and its derivatives in their respective fields. Further research is warranted to fully elucidate the signaling pathways modulated by TDGA and to translate these findings into clinical applications.

References

Thiodiglycolic Acid: A Key Metabolite in Vinyl Chloride Exposure, Toxicity, and Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl chloride, a known human carcinogen, undergoes extensive metabolism to reactive intermediates that are central to its toxicity. A primary detoxification pathway for these reactive species involves conjugation with glutathione (B108866), leading to the formation and urinary excretion of several metabolites, with thiodiglycolic acid (TdGA) being a major and frequently monitored biomarker of exposure. This technical guide provides a comprehensive overview of the role of TdGA in the context of vinyl chloride metabolism, its utility in biological monitoring, and the underlying molecular mechanisms of vinyl chloride-induced toxicity. Detailed experimental protocols for the quantification of urinary TdGA and visual representations of the relevant metabolic and signaling pathways are included to support research and development efforts in this field.

Introduction

Vinyl chloride (VC) is a significant industrial chemical primarily used in the production of polyvinyl chloride (PVC). Occupational and environmental exposure to VC is a major public health concern due to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with a well-established link to hepatic angiosarcoma and other serious health effects.[1][2] The toxicity of vinyl chloride is not mediated by the parent compound itself but rather by its reactive metabolites.[3][4] Understanding the metabolic fate of vinyl chloride is therefore crucial for assessing exposure, elucidating mechanisms of toxicity, and developing strategies for risk assessment and mitigation. This compound, a major urinary metabolite, serves as a critical biomarker for monitoring human exposure to vinyl chloride.[1][5] This guide delves into the core aspects of TdGA as a metabolite of vinyl chloride, providing detailed information for researchers and professionals in related fields.

Metabolic Pathway of Vinyl Chloride to this compound

The biotransformation of vinyl chloride is a multi-step process primarily occurring in the liver. The metabolic pathway leading to the formation of this compound involves both activation and detoxification steps.

Metabolic Activation

The initial and rate-limiting step in vinyl chloride metabolism is its oxidation by the cytochrome P450 mixed-function oxidase system, predominantly by the CYP2E1 isozyme.[6] This enzymatic reaction converts vinyl chloride into the highly reactive epoxide intermediate, chloroethylene oxide (CEO).[7][8] CEO is an unstable and potent alkylating agent that can covalently bind to cellular macromolecules, including DNA and proteins.[9] Chloroethylene oxide can spontaneously rearrange to form another reactive metabolite, 2-chloroacetaldehyde (CAA).[9][10]

Detoxification and Formation of this compound

Both chloroethylene oxide and 2-chloroacetaldehyde are electrophilic and cytotoxic. The primary detoxification mechanism for these reactive intermediates is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[6]

The conjugation of chloroethylene oxide with glutathione forms S-(2-oxoethyl)glutathione, which can then be further metabolized. Alternatively, chloroacetaldehyde (B151913) can react with glutathione to form S-formylmethylglutathione. These glutathione conjugates undergo a series of enzymatic modifications, including the removal of the glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the cysteine conjugate to form mercapturic acids that are excreted in the urine.

A significant portion of the chloroacetaldehyde is oxidized to chloroacetic acid. Chloroacetic acid can then be conjugated with glutathione to form S-carboxymethylglutathione. Subsequent metabolism of this conjugate leads to the formation of This compound , which is then excreted in the urine.[6]

Vinyl Chloride Metabolism to this compound VC Vinyl Chloride CEO Chloroethylene Oxide VC->CEO CYP2E1 CAA 2-Chloroacetaldehyde CEO->CAA Spontaneous rearrangement GSH_Conj_CEO S-(2-oxoethyl)glutathione CEO->GSH_Conj_CEO + GSH (GST) CAA_Acid Chloroacetic Acid CAA->CAA_Acid Oxidation GSH_Conj_CAA S-formylmethylglutathione CAA->GSH_Conj_CAA + GSH (GST) GSH_Conj_CAA_Acid S-carboxymethylglutathione CAA_Acid->GSH_Conj_CAA_Acid + GSH (GST) Mercapturic_Acids Mercapturic Acids GSH_Conj_CEO->Mercapturic_Acids GSH_Conj_CAA->Mercapturic_Acids TDGA This compound GSH_Conj_CAA_Acid->TDGA Urine Urinary Excretion Mercapturic_Acids->Urine TDGA->Urine

Metabolic pathway of vinyl chloride to this compound.

Quantitative Data on Urinary this compound

This compound is a reliable biomarker for assessing occupational exposure to vinyl chloride. Numerous studies have quantified the levels of TdGA in the urine of workers in PVC production plants and have demonstrated a correlation with the intensity of vinyl chloride exposure.

Table 1: Urinary this compound Concentrations in Workers Exposed to Vinyl Chloride

Exposure Group/LevelNumber of SubjectsMean TdGA Concentration (mg/g creatinine)TdGA Concentration Range (mg/g creatinine)Reference
High Exposure (>5 ppm VCM) -Significantly greater than low exposure group-[11]
Low Exposure (<5 ppm VCM) ---[11]
PVC Workers (0.58 - 13.38 ppm VCM) 16--[12]
- High-exposure group-Greater than moderate and low exposure groups-[12]
- Moderate-exposure group (1-5 ppm VCM)-Not significantly different from low exposure-[12]
- Low-exposure group (<1 ppm VCM)---[12]
VCM-exposed workers (continuous shift) 310.434 ± 0.623 (end of first shift)-[13]
0.767 ± 1.056 (before next shift)-[13]
Control workers (not exposed) 300.179 ± 0.271-[13]

Note: Data presented are compiled from different studies and methodologies may vary. Direct comparison should be made with caution.

A study on PVC manufacturing workers found a significant correlation between the time-weighted average of vinyl chloride exposure and urinary TdGA levels, particularly when urine was collected at the beginning of the next work shift.[11] The best-fit regression for urinary TdGA on air VCM was determined to be Y = 1.06 + 0.57X, where Y is the urinary TdGA concentration and X is the air VCM concentration.[11] This suggests that TdGA can be a useful exposure marker, especially for exposures greater than 5 ppm.[11]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in urine is essential for biological monitoring. Gas chromatography-mass spectrometry (GC-MS) and ion chromatography with solid-phase extraction (SPE-IC) are two commonly employed analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the determination of TdGA. The general workflow involves sample preparation, derivatization, and GC-MS analysis.

4.1.1. Sample Preparation and Derivatization

  • Urine Sample Collection: Collect a mid-stream urine sample in a sterile container. Samples should be stored at -20°C until analysis.[7]

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., a deuterated analog of TdGA) to a specific volume of urine.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) to isolate the organic acids.[14]

  • Derivatization: this compound is a polar and non-volatile compound, requiring derivatization to increase its volatility for GC analysis. A common method is methyl esterification.[11] An alternative and less hazardous method involves a moderate methyl esterification.[11] Silylation is another derivatization technique that can be used.[15]

  • Reconstitution: After derivatization, the sample is dried and reconstituted in a suitable solvent for injection into the GC-MS.

4.1.2. GC-MS Instrumental Parameters (General Example)

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute the analytes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized TdGA and the internal standard.

A study reported a GC-MS method with a minimum quantification concentration of 2.0 µg/L, a precision value range of 0.81%-2.38%, and an average recovery of 99.0%-102.9%.[11]

GC-MS Workflow for TdGA Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Signaling Pathways of Vinyl Chloride Toxicity VC Vinyl Chloride Metabolites Reactive Metabolites (CEO, CAA) VC->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Cellular_Stress Cellular Stress (Oxidative, ER) Metabolites->Cellular_Stress Mutations Mutations (p53, ras) DNA_Adducts->Mutations Cancer Cancer (e.g., Hepatic Angiosarcoma) Mutations->Cancer MAPK MAPK Activation (JNK, p38, ERK) Cellular_Stress->MAPK Inflammation Inflammation (Cytokine Production) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inflammation->Cancer Cell_Proliferation->Cancer

References

Thiodiglycolic Acid: An In-depth Technical Guide to its Role as a Biomarker for Chemical Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA) is a key metabolite that has garnered significant attention as a biomarker for assessing human exposure to several industrial and chemical warfare agents. This technical guide provides a comprehensive overview of TDGA, its formation, analytical detection methodologies, and its application in monitoring exposure to chemicals such as vinyl chloride, 1,2-dichloroethane, and sulfur mustard. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in toxicology, occupational health, and drug development.

Metabolic Pathways of this compound Formation

The presence of TDGA in urine is a primary indicator of exposure to certain xenobiotics. The metabolic pathways leading to its formation are crucial for understanding its utility as a biomarker.

Vinyl Chloride (VC) Metabolism

Vinyl chloride, a known human carcinogen, is metabolized in the liver primarily by the cytochrome P450 enzyme system, particularly CYP2E1. This process leads to the formation of reactive intermediates, chloroethylene oxide and chloroacetaldehyde. These electrophilic compounds are then detoxified through conjugation with glutathione (B108866) (GSH). Subsequent enzymatic cleavage and oxidation of the glutathione conjugate result in the formation of several urinary metabolites, with TDGA being a major end-product.

VC_Metabolism VC Vinyl Chloride CEO Chloroethylene Oxide VC->CEO CYP2E1 CAA Chloroacetaldehyde CEO->CAA GSH_Conj Glutathione Conjugate CAA->GSH_Conj + GSH Metabolites Intermediate Metabolites GSH_Conj->Metabolites TDGA This compound Metabolites->TDGA

Caption: Metabolic pathway of Vinyl Chloride to this compound.

1,2-Dichloroethane (EDC) Metabolism

1,2-Dichloroethane, another industrial solvent, also undergoes metabolic activation to form TDGA. The metabolism of EDC can proceed via two main pathways: oxidation by cytochrome P450 and direct conjugation with glutathione. Both pathways can lead to the formation of reactive intermediates that, after a series of enzymatic reactions, result in the urinary excretion of TDGA.

Sulfur Mustard Metabolism

Sulfur mustard, a chemical warfare agent, undergoes hydrolysis in the body to form thiodiglycol. Thiodiglycol is then oxidized by alcohol dehydrogenase to 2-hydroxyethylthioacetic acid, and further oxidation can lead to the formation of TDGA.[1][2] The detection of TDGA in urine can, therefore, serve as an indicator of exposure to sulfur mustard.[3][4]

SM_Metabolism SM Sulfur Mustard TDG Thiodiglycol SM->TDG Hydrolysis HETAA 2-Hydroxyethylthioacetic acid TDG->HETAA Alcohol Dehydrogenase TDGA This compound HETAA->TDGA Oxidation

Caption: Metabolic pathway of Sulfur Mustard to this compound.

Quantitative Data on Urinary this compound Levels

The concentration of TDGA in urine is a critical parameter for assessing the extent of chemical exposure. Several studies have quantified urinary TDGA levels in both occupationally exposed individuals and the general population.

Population/Exposure GroupChemicalMean/Median TDGA Level (µg/g creatinine)Reference
Unexposed/General Population
Males (20-55 years)N/A640 ± 320 (µg/mL)[2]
Females (19-42 years)N/A510 ± 200 (µg/mL)[2]
Children (6-13 years, near petrochemical complex, Q1)Vinyl Chloride<35.4[5]
Children (6-13 years, near petrochemical complex, Q4)Vinyl Chloride≥160.0[5]
Occupationally Exposed
PVC WorkersVinyl Chloride (< 5 ppm)Not significantly different from low exposure[6]
PVC WorkersVinyl Chloride (> 5 ppm)Significantly higher than low exposure[6]
PVC Workers (High Exposure)Vinyl ChlorideY = 1.06 + 0.57X (Y=mg/g Cr, X=ppm VCM)[6]

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are essential for the reliable quantification of TDGA in biological matrices, primarily urine. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation: Urine

A crucial first step in the analysis of urinary TDGA is sample preparation, which typically involves extraction and derivatization, especially for GC-MS analysis.

Sample_Prep_Workflow cluster_urine Urine Sample Collection & Storage cluster_extraction Extraction cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Urine_Collect Collect mid-stream urine Urine_Store Store at -20°C or below Urine_Collect->Urine_Store Acidify Acidify urine sample Urine_Store->Acidify LLE Liquid-Liquid Extraction (e.g., with ethyl acetate) Acidify->LLE Evaporate Evaporate to dryness LLE->Evaporate SPE Solid-Phase Extraction (alternative) Deriv_Agent Add derivatizing agent (e.g., BSTFA, diazomethane) Evaporate->Deriv_Agent LCMSMS LC-MS/MS Analysis Evaporate->LCMSMS Reconstitute in mobile phase Heat Incubate at elevated temperature Deriv_Agent->Heat GCMS GC-MS Analysis Heat->GCMS

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Thiodiglycolic Acid

Abstract

This compound (TDGA) is a dicarboxylic acid that, while not a primary biomolecule, is detected in biological systems as a metabolite. Its presence in human urine is a well-established biomarker for exposure to several industrial chemicals, most notably vinyl chloride monomer (VCM). However, TDGA is also found in the general population with no known exposure to these xenobiotics, suggesting endogenous metabolic pathways and dietary contributions. This technical guide provides a comprehensive overview of the natural occurrence of TDGA, detailing its presence in biological fluids, its metabolic origins, and analytical methodologies for its quantification. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and analytical chemistry of TDGA.

Introduction

This compound (TDGA), with the chemical formula C₄H₆O₄S, is a sulfur-containing dicarboxylic acid. While it has industrial applications, its primary significance in a biological context is as a metabolite. The detection of TDGA in urine is a critical tool in occupational and environmental medicine for monitoring exposure to toxic compounds such as vinyl chloride, acrylonitrile, and 1,2-dichloroethane.[1][2] More recently, interest has grown in the endogenous sources of TDGA, including its formation through normal metabolic processes and its potential presence in certain foods. This guide synthesizes the current scientific understanding of the natural occurrence of TDGA, providing quantitative data, detailed experimental protocols, and a visualization of its metabolic pathways.

Natural Occurrence and Quantitative Data

The primary matrix in which naturally occurring TDGA is quantified is human urine. Its presence can be attributed to both endogenous metabolic processes and dietary intake.

Endogenous Occurrence in Human Urine

TDGA is consistently detected in the urine of healthy individuals who have not been occupationally exposed to chemicals that are known to be metabolized to TDGA.[3][4] This baseline level is thought to originate from endogenous metabolic pathways, likely involving the metabolism of sulfur-containing amino acids such as cysteine and homocysteine.[5][6]

One study established an average urinary concentration of 0.64 ± 0.32 µg/mL for males (n=34, ages 20-55) and 0.51 ± 0.20 µg/mL for females (n=14, ages 19-42).[7] Another study reported that urinary TDGA levels in healthy individuals are typically below 20 mg/L.[4] It has been observed that the concentration of TDGA in morning urine samples is generally the highest.[6]

Biological Matrix Population Mean Concentration (± SD) Concentration Range Reference
Human UrineHealthy Adult Males0.64 ± 0.32 µg/mLNot Reported[7]
Human UrineHealthy Adult Females0.51 ± 0.20 µg/mLNot Reported[7]
Human UrineHealthy IndividualsNot Reported< 20 mg/L[4]
Human UrineChildren (non-exposed)Median: 96.6 µg/g creatinine<35.4 to ≥160.0 µg/g creatinine[8]
Occurrence in Food

While some sources suggest that certain foods, such as raw onions, meat, poultry, and seafood, may contribute to urinary TDGA levels, there is a notable lack of quantitative data in the scientific literature to confirm the concentration of TDGA in these food items. Further research is required to establish the dietary contribution to the overall body burden of TDGA.

Metabolic Pathways

The formation of TDGA in biological systems is primarily understood in the context of xenobiotic metabolism. However, evidence suggests an endogenous pathway linked to sulfur amino acid metabolism.

Metabolism of Xenobiotics

TDGA is a major metabolite of several industrial chemicals. The metabolic pathways generally involve the initial oxidation of the parent compound by cytochrome P450 enzymes, followed by conjugation with glutathione (B108866) (GSH), and subsequent processing to form TDGA, which is then excreted in the urine.[3]

A simplified workflow for the formation of TDGA from vinyl chloride monomer (VCM) is depicted below.

xenobiotic_metabolism VCM Vinyl Chloride Monomer (VCM) CEO Chloroethylene Oxide VCM->CEO CYP450 CAA Chloroacetaldehyde CEO->CAA GSH_conjugate GSH Conjugate CAA->GSH_conjugate GSH Metabolites Further Metabolites GSH_conjugate->Metabolites TDGA This compound (TDGA) Metabolites->TDGA

Metabolism of Vinyl Chloride to this compound.
Endogenous Metabolic Pathway

The endogenous formation of TDGA is believed to be linked to the metabolism of homocysteine and cysteine.[5][9] A proposed pathway involves the conversion of these sulfur-containing amino acids into intermediates that can be further metabolized to TDGA. The excretion of TDGA has been shown to be influenced by the availability of vitamin B12 and folates, which are crucial cofactors in one-carbon metabolism and homocysteine remethylation.[5][6]

The following diagram illustrates the proposed relationship between homocysteine/cysteine metabolism and the formation of TDGA.

endogenous_metabolism cluster_homocysteine Homocysteine Metabolism cluster_tdga_formation Proposed TDGA Formation Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine SAM Homocysteine->Methionine THF, Vitamin B12 Cystathionine Cystathionine Homocysteine->Cystathionine Serine, Vitamin B6 Cysteine Cysteine Cystathionine->Cysteine Cysteine_Metabolites Cysteine Metabolites Cysteine->Cysteine_Metabolites Cysteine->Cysteine_Metabolites TDGA This compound (TDGA) Cysteine_Metabolites->TDGA Two_Carbon_Units Two-Carbon Units Two_Carbon_Units->TDGA

Proposed Endogenous Pathway of this compound Formation.

Experimental Protocols

The accurate quantification of TDGA in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Analysis of TDGA in Urine by GC-MS

This method involves the derivatization of TDGA to a more volatile form prior to analysis.

4.1.1. Sample Preparation and Derivatization

  • To 1 mL of urine, add an internal standard (e.g., o-phthalic acid).

  • Perform an extraction with ethyl acetate.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., N-trimethylsilyl-diethylamine) and heat to form the trimethylsilyl (B98337) ester of TDGA.[7]

  • Alternatively, methyl esterification can be performed using methanol (B129727) with 10% boron trifluoride, followed by liquid-liquid extraction with ethyl acetate.[3]

4.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS capillary column or equivalent.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of the derivatized TDGA from other urine components.

  • Mass Spectrometer: Mass-selective detector operated in selected ion monitoring (SIM) mode for quantification.

A workflow for the GC-MS analysis of TDGA in urine is presented below.

gcms_workflow Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Esterification Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for GC-MS Analysis of this compound in Urine.
Analysis of TDGA in Urine by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the direct analysis of TDGA without the need for derivatization.

4.2.1. Sample Preparation

  • Centrifuge the urine sample to remove particulate matter.

  • For enhanced cleanup, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

  • Dilute the sample with the initial mobile phase.[10][11]

4.2.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY H-class or similar.

  • Column: Reversed-phase C18 column (e.g., Waters HSS C18, 3.0x100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is used to separate TDGA from matrix components. An example gradient is: 0-2 min, 2% B; 2-5 min, 2-55% B; 5-15 min, 55-100% B; 15-20 min, 100% B; 20-20.1 min, 100-2% B; 20.1-29 min, 2% B.[10][11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for TDGA.

Conclusion

This compound is a naturally occurring metabolite found in human urine, with baseline levels present even in the absence of exposure to known industrial precursors. Its endogenous formation is linked to the metabolism of sulfur-containing amino acids, highlighting a connection to fundamental biochemical pathways involving homocysteine and cysteine. While the presence of TDGA in certain foods is suggested, quantitative data to support this is currently lacking in the scientific literature. The analytical methods for TDGA quantification, particularly LC-MS/MS, are well-established and provide the sensitivity and specificity required for both biomonitoring and metabolic studies. Further research is warranted to fully elucidate the endogenous metabolic pathways of TDGA and to quantify its presence in various food sources.

References

An In-depth Technical Guide to Thiodiglycolic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiodiglycolic acid (TDGA), a sulfur-containing dicarboxylic acid, is a significant metabolite in both environmental and toxicological contexts. It is recognized as a major urinary biomarker for exposure to the industrial chemical vinyl chloride and is a breakdown product of the chemical warfare agent sulfur mustard. Understanding the degradation pathways of TDGA is crucial for developing bioremediation strategies and for assessing the toxicological impact of its parent compounds. This technical guide provides a comprehensive overview of the known microbial and enzymatic degradation pathways of TDGA, complete with experimental protocols, quantitative data, and pathway visualizations.

Introduction

This compound (HOOC-CH₂-S-CH₂-COOH) is a polar, water-soluble molecule. Its degradation in biological systems is primarily initiated by the enzymatic cleavage of its carbon-sulfur (C-S) bonds. This guide details the key steps in the catabolism of TDGA, focusing on the microbial pathways that lead to its complete mineralization.

Microbial Degradation of this compound

Several bacterial genera, including Achromobacter, Paracoccus, and Rhodococcus, have been implicated in the degradation of thiodiglycol (B106055) (TDG), the precursor to TDGA. The degradation of TDGA itself is a key step in the complete mineralization of these compounds. The generally accepted pathway for TDGA degradation involves an initial cleavage of a C-S bond, followed by the oxidation of the resulting thiol.

Formation of this compound from Thiodiglycol

In many environments, TDGA is formed from the microbial oxidation of thiodiglycol (TDG). This process involves the sequential oxidation of one of the terminal alcohol groups of TDG to a carboxylic acid, proceeding through the intermediate [(2-hydroxyethyl)thio]acetic acid (HETA).[1][2]

TDG_to_TDGA_Pathway TDG Thiodiglycol (TDG) HETA [(2-hydroxyethyl)thio]acetic acid (HETA) TDG->HETA Oxidation TDGA This compound (TDGA) HETA->TDGA Oxidation TDGA_Degradation_Pathway TDGA This compound (TDGA) Mercaptoacetic_Acid Mercaptoacetic Acid TDGA->Mercaptoacetic_Acid C-S Lyase Glyoxylate Glyoxylate TDGA->Glyoxylate C-S Lyase Acetate Acetate Mercaptoacetic_Acid->Acetate Oxidation Sulfate Sulfate Mercaptoacetic_Acid->Sulfate Oxidation Central_Metabolism Central Metabolism Glyoxylate->Central_Metabolism Acetate->Central_Metabolism Microbial_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Incubate Incubate Culture at Controlled Temperature and Shaking Inoculum->Incubate Media Prepare Minimal Salts Medium with TDGA Media->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling HPLC Analyze TDGA Concentration by HPLC Sampling->HPLC GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dry Dry Aqueous Sample Derivatize Add Silylating Agent (e.g., BSTFA) and Heat Dry->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Analyze Separate and Detect by GC-MS Inject->Analyze

References

Methodological & Application

Application Note: Quantitative Analysis of Thiodiglycolic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiodiglycolic acid (TDGA) is a key urinary biomarker for monitoring occupational and environmental exposure to vinyl chloride, a known human carcinogen.[1][2] Accurate and sensitive quantification of TDGA is crucial for assessing exposure levels and ensuring workplace safety. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of TDGA in biological matrices. However, due to the low volatility of TDGA, a derivatization step is necessary to convert it into a form amenable to GC analysis. This application note provides detailed protocols for the analysis of TDGA in urine using GC-MS with two common derivatization techniques: silylation and methyl esterification.

Analytical Approach

The overall analytical workflow involves urine sample pretreatment, including acidification and extraction, followed by derivatization of TDGA. The derivatized analyte is then separated and quantified using GC-MS, typically in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Logical Relationship: From Vinyl Chloride Exposure to TDGA Excretion

VC Vinyl Chloride Exposure (Inhalation/Ingestion) Metabolism Hepatic Metabolism (Cytochrome P450) VC->Metabolism Intermediates Reactive Intermediates (e.g., Chloroethylene oxide) Metabolism->Intermediates Conjugation Detoxification (Glutathione Conjugation) Intermediates->Conjugation TDGA_formation Metabolic Conversion Conjugation->TDGA_formation TDGA This compound (TDGA) TDGA_formation->TDGA Excretion Urinary Excretion TDGA->Excretion

Caption: Metabolic pathway from vinyl chloride exposure to urinary excretion of TDGA.

Quantitative Data Summary

The following table summarizes the performance characteristics of GC-MS methods for the determination of this compound reported in the literature.

ParameterMethyl EsterificationSilylationReference
Linearity y=8460.5x-4758.2 (R²=0.9997)0.4–90 µg/mL[1][2]
Limit of Quantification (LOQ) 2.0 µg/LNot Specified[1]
Limit of Detection (LOD) Not Specified10 mg/L[2]
Recovery 99.0% - 102.9%Not Specified[1]
Precision (RSD) 0.81% - 2.38%6.5% (intralaboratory)[1][2]

Experimental Protocols

1. Urine Sample Preparation

This protocol describes the extraction of TDGA from a urine matrix.

  • Sample Collection: Collect a mid-stream urine sample in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw the urine sample to room temperature and vortex to ensure homogeneity. Transfer 1 mL of urine to a clean glass tube. Spike with an appropriate internal standard (e.g., a stable isotope-labeled TDGA or a structural analog like o-phthalic acid).[2]

  • Acidification: Add 6 drops of 5M HCl to the urine sample to adjust the pH to less than 2.[2] This ensures that the carboxylic acid groups of TDGA are protonated for efficient extraction.

  • Extraction: Add 2 mL of ethyl acetate (B1210297) to the acidified urine sample.[2] Vortex vigorously for 2 minutes to extract the TDGA into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

2. Derivatization

Choose one of the following derivatization methods to make the TDGA volatile for GC-MS analysis.

Protocol A: Silylation

This method converts the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.

  • Reagent Preparation: Prepare a derivatization reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or use a pre-prepared mixture. Alternatively, a mixture of N-trimethylsilyldiethylamine in pyridine (B92270) (1:1) can be used.[2]

  • Reaction: Add 100 µL of the silylating reagent to the dried sample extract.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol B: Methyl Esterification

This method converts the carboxylic acid groups to their methyl esters, providing a safer alternative to the use of diazomethane.[1]

  • Reagent: Use a solution of methanol (B129727) with an acidic catalyst, such as sulfuric acid.[2]

  • Reaction: Add 200 µL of the methanolic H₂SO₄ solution to the dried sample extract.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Neutralization & Extraction: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the methyl ester derivative with a small volume of a non-polar solvent like hexane.

  • Analysis: The organic layer containing the derivatized TDGA is then ready for GC-MS analysis.

3. GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph (GC) Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions for Silylated TDGA (di-TMS derivative):

      • Quantifier Ion: m/z 294 (Molecular Ion).[3]

      • Qualifier Ions: m/z 279, 147.

    • Proposed Ions for Methylated TDGA (dimethyl ester):

      • Quantifier Ion: m/z 178 (Molecular Ion).

      • Qualifier Ions: m/z 119, 59.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample 1. Urine Sample Collection Spike 2. Internal Standard Spiking Sample->Spike Acidify 3. Acidification (pH < 2) Spike->Acidify Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate 5. Solvent Evaporation Extract->Evaporate Deriv_reagent 6. Add Derivatization Reagent (Silylation or Methylation) Evaporate->Deriv_reagent Incubate 7. Incubate (e.g., 60°C) Deriv_reagent->Incubate GCMS 8. GC-MS Injection Incubate->GCMS Separation 9. Chromatographic Separation GCMS->Separation Detection 10. Mass Spectrometric Detection (SIM) Separation->Detection Integration 11. Peak Integration Detection->Integration Quant 12. Quantification Integration->Quant

Caption: Detailed workflow for the GC-MS analysis of this compound in urine.

The GC-MS methods outlined in this application note, employing either silylation or methyl esterification, provide sensitive and reliable means for the quantification of this compound in urine. The choice of derivatization will depend on laboratory preference and safety considerations. Proper sample preparation and the use of an internal standard are critical for achieving accurate and precise results. These protocols are valuable for researchers and professionals involved in toxicology, occupational health, and drug development who require the monitoring of vinyl chloride exposure.

References

Application Notes and Protocols for the Quantification of Thiodiglycolic Acid using HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of thiodiglycolic acid (TDGA) in various sample matrices using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for a range of applications, from environmental monitoring to clinical and toxicological studies.

Introduction

This compound is a significant biomarker for exposure to several industrial chemicals, including vinyl chloride, and is a metabolite of the chemical warfare agent sulfur mustard.[1] Accurate and sensitive quantification of TDGA is crucial for assessing exposure levels and understanding its toxicological implications. This document details two primary HPLC-based analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Methodologies and Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

This method is suitable for the analysis of TDGA in cosmetic formulations and other matrices where concentrations are relatively high. To enhance UV detection, a pre-column derivatization step is often employed.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

  • Sample Preparation (for cosmetic formulations):

    • Accurately weigh a portion of the cosmetic sample.

    • Dilute the sample with a suitable buffer (e.g., pH 7.4 phosphate (B84403) buffer) to achieve a concentration within the calibration range.

    • Vortex the solution thoroughly to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter prior to derivatization.

  • Derivatization:

    • To 100 µL of the filtered sample, add 100 µL of a derivatizing agent solution (e.g., ethacrynic acid in buffer).

    • Incubate the mixture at room temperature for approximately 20 minutes to allow for complete reaction.

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 column (e.g., ODS-silica, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 15% methanol (B129727) adjusted to pH 2.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength appropriate for the derivatized TDGA (e.g., 273 nm for the ethacrynic acid adduct).[2][3][4]

    • Quantification: Create a calibration curve using derivatized TDGA standards of known concentrations.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of TDGA in complex biological matrices such as urine and aqueous environmental samples, even at low concentrations.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (for urine samples): Solid Phase Extraction (SPE)

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Sample Loading: Acidify the urine sample (e.g., to pH 3 with formic acid) and load 1-2 mL onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.

    • Elution: Elute the retained TDGA with 2 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.[5][6][7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5][6][7]

    • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute TDGA, followed by a column wash and re-equilibration. A detailed gradient might be:

      • 0-1 min: 2% B

      • 1-5 min: Ramp to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Return to 2% B and equilibrate

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for TDGA.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the described HPLC methods for this compound quantification.

ParameterHPLC-UV (with Derivatization)LC-MS/MSIon Chromatography (with SPE)
Sample Matrix Cosmetic FormulationsAqueous Samples, UrineUrine
Column Reversed-phase C18Reversed-phase C18Anion Exchange (AS19)
Detection UV (e.g., 273 nm)Tandem Mass Spectrometry (ESI-)Conductivity
Retention Time (min) Analyte and method dependentAnalyte and method dependentNot Specified
Linearity Range Not SpecifiedAt least two orders of magnitude0.05 - 50.00 µg/mL
Limit of Detection (LOD) Not Specified10 ng/mL[5][6][7]0.1 µg/mL[8]
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.3 µg/mL[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Water, Cosmetic) Pretreatment Pre-treatment (e.g., Dilution, Acidification) SampleCollection->Pretreatment SPE Solid Phase Extraction (SPE) (for complex matrices) Pretreatment->SPE if needed Derivatization Derivatization (for UV detection) Pretreatment->Derivatization for UV HPLC_System HPLC System (Pump, Injector, Column) Pretreatment->HPLC_System SPE->HPLC_System Derivatization->HPLC_System Detection Detection (UV or MS/MS) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report metabolic_pathway cluster_exposure Exposure Source cluster_metabolism Metabolic Transformation cluster_excretion Excretion VinylChloride Vinyl Chloride Metabolites Intermediate Metabolites VinylChloride->Metabolites SulfurMustard Sulfur Mustard SulfurMustard->Metabolites SCMC S-Carboxymethyl-L-cysteine SCMC->Metabolites TDGA This compound (TDGA) Metabolites->TDGA Biotransformation Urine Urinary Excretion TDGA->Urine

References

Application Notes and Protocols for the Chromatographic Analysis of Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA) is a significant biomarker for exposure to certain chemical compounds, including the chemical warfare agent sulfur mustard and the industrial chemical vinyl chloride. Accurate and sensitive detection of TDGA in various matrices, such as urine and environmental water samples, is crucial for monitoring exposure and ensuring safety. This document provides detailed application notes and protocols for the analysis of TDGA using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While LC-MS/MS allows for direct analysis, GC-MS requires a derivatization step to increase the volatility of the polar TDGA molecule. This guide outlines protocols for both direct analysis and derivatization techniques, including methyl esterification and silylation.

Analytical Approaches for this compound Analysis

The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and allows for the direct analysis of TDGA in aqueous samples without the need for derivatization.[1][2][3] This simplifies sample preparation and reduces analysis time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique, GC-MS requires derivatization to make the non-volatile TDGA amenable to gas-phase analysis. Common derivatization strategies include:

    • Methyl Esterification: This process converts the carboxylic acid groups of TDGA into their corresponding methyl esters, which are more volatile.[4]

    • Silylation: This reaction replaces the active hydrogens on the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte.

Experimental Protocols

Protocol 1: Direct Analysis of this compound by LC-MS/MS

This protocol is suitable for the rapid and sensitive detection of TDGA in aqueous samples.[1][2][3]

1. Sample Preparation:

  • Aqueous samples can often be analyzed directly with minimal preparation. Centrifuge the sample to remove any particulate matter.

  • For complex matrices like urine, a simple dilution with the initial mobile phase may be necessary.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A standard high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water[2]

    • B: Acetonitrile[2]

  • Gradient: A suitable gradient program should be developed to ensure the separation of TDGA from other matrix components.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for TDGA.[2]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a TDGA standard.

Protocol 2: GC-MS Analysis of this compound after Methyl Esterification

This protocol describes the determination of TDGA in urine after derivatization to its dimethyl ester.

1. Sample Preparation and Derivatization:

  • To a 1 mL urine sample, add an appropriate internal standard.

  • Perform an extraction with a suitable organic solvent, such as ethyl acetate (B1210297).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For derivatization, add methanol (B129727) and a catalytic amount of sulfuric acid to the dried residue.[4]

  • Heat the mixture to facilitate the esterification reaction.

  • After the reaction is complete, perform a liquid-liquid microextraction of the resulting TDGA dimethyl ester with an appropriate solvent like ethyl acetate.[4]

  • Centrifuge the sample and inject the organic layer into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A suitable capillary column, such as an HP-5 or equivalent.[4]

  • Carrier Gas: Helium.

  • Inlet: Split/splitless injector.

  • Oven Temperature Program: A temperature program should be optimized to ensure good separation and peak shape of the TDGA dimethyl ester.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the TDGA dimethyl ester to the internal standard, plotted against a calibration curve.

Protocol 3: GC-MS Analysis of this compound after Silylation

This protocol details the analysis of TDGA following derivatization with a silylating agent.

1. Sample Preparation and Derivatization:

  • To a 1 mL urine sample, add an internal standard (e.g., o-phthalic acid).

  • Perform an ethyl acetate extraction.

  • Evaporate the solvent to dryness.

  • Add a solution of N-trimethylsilyldiethylamine in pyridine (B92270) (1:1 v/v) to the residue.[5]

  • Heat the mixture to complete the silylation reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Alternative Silylation for a related compound (Thiodiglycol):

  • For aqueous samples, evaporate 0.5 mL to dryness under reduced pressure.

  • Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat at 60°C for 1 hour.[6][7]

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or mid-polar capillary column is recommended for silylated derivatives.

  • Carrier Gas: Helium.

  • Inlet: Split/splitless injector.

  • Oven Temperature Program: An optimized temperature program is required for the separation of the silylated TDGA.

  • Mass Spectrometer: A mass spectrometer operating in EI mode.

  • Detection: SIM or full scan mode.

3. Data Analysis:

  • Calculate the concentration of TDGA based on the peak area ratio of the derivatized analyte to the internal standard using a calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Limit of Detection (LOD)10 ng/mL[2][3]
LinearityAt least two orders of magnitude[2][3]

Table 2: GC-MS Method Performance (Methyl Esterification)

ParameterValueReference
Minimum Quantity Concentration2.0 µg/L[1]
Linear Coefficient (r²)0.9997[1]
Precision (RSD)0.81% - 2.38%[1]
Average Recovery99.0% - 102.9%[1]
Analytical Range in Urea0.4–90 μg/mL[4]
Intralaboratory Precision (RSD)6.5%[4]

Table 3: GC-MS Method Performance (Silylation)

ParameterMatrixValueReference
Limit of Detection (LOD)Urine10 mg/L[5]
Coefficient of VariationUrine±5%[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the different analytical methods for TDGA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Aqueous Sample B Centrifugation A->B C Injection B->C D Reverse-Phase C18 Separation C->D E ESI-MS/MS Detection (MRM) D->E

LC-MS/MS analysis workflow for this compound.

GCMS_Methyl_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Urine Sample B Solvent Extraction A->B C Evaporation B->C D Methyl Esterification (Methanol, H₂SO₄) C->D E Microextraction D->E F Injection E->F G Capillary GC Separation F->G H EI-MS Detection G->H GCMS_Silyl_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Urine Sample B Solvent Extraction A->B C Evaporation B->C D Silylation (e.g., N-trimethylsilyldiethylamine) C->D E Injection D->E F Capillary GC Separation E->F G EI-MS Detection F->G

References

Thiodiglycolic Acid as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiodiglycolic acid (TGA) as a versatile capping agent for the synthesis of various nanoparticles. TGA plays a crucial role in controlling nanoparticle growth, ensuring stability, and providing a functional surface for further modifications, such as drug conjugation. The protocols detailed below are intended to serve as a guide for the synthesis and application of TGA-capped nanoparticles in research and drug development.

Application: Synthesis of TGA-Capped Gold Nanoparticles (AuNPs) for Drug Delivery

Gold nanoparticles are widely explored as drug delivery vehicles due to their biocompatibility and tunable optical properties. TGA capping provides a stable colloidal suspension and a carboxylic acid surface for drug attachment.

Quantitative Data Summary
ParameterValueReference
Nanoparticle Type Gold Nanoparticles (AuNPs)[1][2]
Capping Agent 3-mercaptopropionic acid (similar thiol) and DEA mixed thiols[1][2]
Core Size 5.6 nm (GSH-coated)[3]
Hydrodynamic Diameter 11 nm (MTX-loaded)[3]
Drug Methotrexate (B535133) (MTX)[1][2][3]
Molar Drug Encapsulation Efficiency >70%[2]
Experimental Protocol: Synthesis of TGA-Capped AuNPs

This protocol is based on a wet reduction method.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (TGA)

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of HAuCl₄.

  • In a separate flask, dissolve TGA in deionized water.

  • Add the TGA solution to the HAuCl₄ solution with vigorous stirring.

  • Rapidly inject an ice-cold solution of NaBH₄ to the mixture.

  • Continue stirring for at least 2 hours at room temperature. The solution will change color, indicating the formation of AuNPs.

  • Purify the AuNPs by centrifugation and resuspend in deionized water.

Experimental Workflow: Synthesis of TGA-Capped AuNPs

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification A Prepare HAuCl4 Solution C Mix HAuCl4 and TGA Solutions A->C B Prepare TGA Solution B->C D Add ice-cold NaBH4 C->D E Stir for 2 hours D->E F Centrifuge E->F G Resuspend in DI Water F->G G NP TGA-Capped AuNP Carboxylic Acid Surface (-COOH) Interaction Electrostatic Interaction NP->Interaction Drug Methotrexate (MTX) Amine/Carboxylate Groups Drug->Interaction Conjugate AuNP-MTX Nanoconjugate Interaction->Conjugate G cluster_0 Preparation of Reactants cluster_1 Nanoparticle Synthesis cluster_2 Purification A AgNO3 Solution D Mix AgNO3 and TGA A->D B TGA Solution B->D C NaBH4 Solution E Add NaBH4 Dropwise C->E D->E F Stir for 1-2 hours E->F G Centrifugation F->G H Collect AgNPs G->H G cluster_0 Cellular Uptake cluster_1 Intracellular Drug Action NP AuNP-MTX Nanoconjugate Endocytosis Endocytosis NP->Endocytosis Cell Cancer Cell Endocytosis->Cell MTX Methotrexate (MTX) Cell->MTX Drug Release DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits THF Tetrahydrofolate (THF) DHFR->THF produces DNA DNA Synthesis THF->DNA required for Apoptosis Apoptosis DNA->Apoptosis inhibition leads to

References

Application Notes and Protocols: Thiodiglycolic Acid for Quantum Dot Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of thiodiglycolic acid (TGA) for the functionalization of quantum dots (QDs). TGA is a versatile ligand that imparts water solubility and provides a reactive carboxyl group for further bioconjugation, making it a valuable tool for a range of applications in biological imaging, sensing, and drug delivery.

Overview of this compound Functionalization

This compound is a popular choice for functionalizing QDs due to its bifunctional nature. The thiol group (-SH) readily binds to the surface of semiconductor nanocrystals, such as CdTe, CdSe, and ZnS, displacing the original hydrophobic ligands and rendering the QDs water-soluble.[1][2] The terminal carboxylic acid group (-COOH) then provides a versatile handle for the covalent attachment of biomolecules, drugs, or targeting moieties through well-established bioconjugation chemistries.[3][4]

The functionalization process can be achieved through two primary methods:

  • Direct Aqueous Synthesis: TGA is included in the reaction mixture during the synthesis of the QDs, acting as a capping agent from the outset. This one-pot method is often simpler and can yield highly fluorescent and stable QDs.

  • Ligand Exchange: Pre-synthesized hydrophobic QDs (e.g., capped with oleic acid) are transferred to an aqueous phase by replacing the native ligands with TGA. This method allows for the use of high-quality, monodisperse QDs synthesized via organometallic routes.

Quantitative Data Summary

The choice of capping ligand significantly influences the physicochemical properties of quantum dots. The following table summarizes key quantitative data for QDs functionalized with this compound and compares them with other common thiol-based ligands.

LigandQuantum DotParticle Size (nm)Quantum Yield (QY)Emission Wavelength (nm)Stability Notes
This compound (TGA) CdTe2.5 - 5.0[5]Up to 46.57%[6]520 - 629[4]Good stability in aqueous solutions.[5]
This compound (TGA) CdSe~3.70.301[7]590[1]Stable over a pH range of 4-12.[7]
Mercaptopropionic Acid (MPA) CdSe/CdS/ZnSNot specifiedLower than L-cysteine cappedNot specifiedGood stability.
L-Cysteine CdSe/CdS/ZnSNot specifiedHigher than MPA cappedNot specifiedMore biocompatible than MPA capped.

Experimental Protocols

Protocol for Aqueous Synthesis of TGA-Capped CdTe Quantum Dots

This protocol describes a reproducible one-pot synthesis of TGA-capped CdTe QDs with tunable emission wavelengths.

Materials:

  • Cadmium chloride monohydrate (CdCl₂·H₂O)

  • Sodium tellurite (B1196480) (Na₂TeO₃) or Tellurium dioxide (TeO₂)

  • This compound (TGA)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • pH meter

Procedure:

  • Precursor Solution Preparation:

    • In a 250 mL three-neck flask, dissolve 0.4027 g (2 mmol) of CdCl₂·H₂O in 100 mL of deionized water.

    • While stirring, add 0.278 mL (4 mmol) of this compound to the solution.[3]

    • Adjust the pH of the solution to 10.0 by dropwise addition of a 1.0 M NaOH solution.[3]

  • Tellurium Precursor and Reduction:

    • After 5 minutes of stirring, add 0.0168 g (0.1 mmol) of TeO₂ to the solution.[3]

    • Immediately following the TeO₂ addition, add 0.1011 g of NaBH₄. The solution will change color, indicating the formation of Te²⁻.[3]

  • Quantum Dot Growth:

    • Place the flask in a heating mantle and fit it with a condenser.

    • Heat the solution to 100°C and maintain a gentle reflux with continuous stirring.[3]

    • The size of the CdTe QDs, and thus their emission color, is controlled by the reflux time. The following are approximate reflux times for different emission colors:

      • Green Emission (~530 nm): ~30 minutes

      • Yellow Emission (~560 nm): ~50 minutes

      • Red Emission (~590 nm): ~100 minutes

  • Purification:

    • After the desired reflux time, cool the solution to room temperature.

    • Precipitate the TGA-capped QDs by adding isopropanol (B130326) or ethanol.

    • Centrifuge the mixture to pellet the QDs.

    • Discard the supernatant and redisperse the QD pellet in a small amount of deionized water or a suitable buffer.

    • Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess ligands.

  • Storage:

    • Store the purified TGA-capped QDs in an aqueous buffer at 4°C in the dark.

Protocol for Ligand Exchange of Oleic Acid-Capped QDs with this compound

This protocol outlines the phase transfer of hydrophobic QDs from an organic solvent to an aqueous solution using TGA.

Materials:

Procedure:

  • Prepare the Aqueous Ligand Solution:

    • Dissolve an excess of this compound in deionized water.

    • Adjust the pH to ~10-11 with KOH to deprotonate the thiol group, forming the more reactive thiolate.

  • Ligand Exchange Reaction:

    • In a vial, mix a solution of the oleic acid-capped QDs in chloroform with the aqueous TGA solution.

    • Add methanol to the mixture to facilitate the phase transfer.

    • Shake the mixture vigorously for several hours or stir overnight at room temperature. The QDs will gradually transfer from the organic phase to the aqueous phase.

  • Purification:

    • Allow the phases to separate. The aqueous phase containing the TGA-capped QDs should be colored, while the organic phase becomes colorless.

    • Carefully collect the aqueous phase.

    • Precipitate the TGA-capped QDs from the aqueous solution by adding a non-solvent like acetone (B3395972) or isopropanol.

    • Centrifuge to collect the QDs.

    • Wash the QD pellet with fresh non-solvent and centrifuge again. Repeat this washing step twice.

    • Redisperse the purified TGA-capped QDs in deionized water or a buffer of choice.

Protocol for Covalent Conjugation of a Peptide to TGA-Capped QDs

This protocol describes the conjugation of a primary amine-containing peptide to the carboxyl groups of TGA-capped QDs using EDC/Sulfo-NHS chemistry.[3]

Materials:

  • Purified TGA-capped QDs in an appropriate buffer (e.g., MES buffer, pH 6.0)

  • Peptide with a primary amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching buffer (e.g., glycine (B1666218) or Tris buffer)

  • Activation/Coupling Buffer (e.g., 0.1 M MES, pH 6.0)

  • Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

  • Quantum Dot Preparation:

    • Ensure the TGA-capped QDs are in an amine-free and carboxyl-free buffer, such as MES buffer at pH 6.0.

  • Activation of Carboxyl Groups:

    • To the QD solution, add EDC and Sulfo-NHS. A typical starting molar ratio is a 100- to 200-fold molar excess of EDC and Sulfo-NHS over the QDs.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the stable Sulfo-NHS ester intermediate.

  • Conjugation:

    • Add the amine-containing peptide to the activated QD solution. The molar ratio of peptide to QDs should be optimized for the specific application, but a 10- to 50-fold molar excess of peptide is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching buffer (e.g., glycine to a final concentration of 100 mM) to the reaction mixture to deactivate any unreacted Sulfo-NHS esters. Incubate for 10-15 minutes.

  • Purification:

    • Remove the excess peptide and reaction byproducts by size-exclusion chromatography or dialysis.

  • Characterization and Storage:

    • Characterize the peptide-QD conjugate using techniques such as UV-Vis and fluorescence spectroscopy to confirm successful conjugation.

    • Store the final conjugate at 4°C in the dark.

Visualizations

The following diagrams illustrate key workflows and relationships in the functionalization and application of this compound-capped quantum dots.

Aqueous_Synthesis_Workflow cluster_0 Precursor Solution cluster_1 Reaction Mixture cluster_2 QD Growth cluster_3 Purification & Product CdCl2 CdCl₂ Solution TGA This compound NaOH NaOH (pH Adjustment) Reaction_Flask Three-Neck Flask NaOH->Reaction_Flask Add to Reflux Reflux at 100°C Reaction_Flask->Reflux Heat Te_precursor TeO₂ + NaBH₄ Te_precursor->Reaction_Flask Add to Purification Precipitation & Washing Reflux->Purification TGA_QD TGA-Capped Quantum Dot Purification->TGA_QD Ligand_Exchange_Process OA_QD Hydrophobic QD (Oleic Acid Capped) Phase_Transfer Phase Transfer OA_QD->Phase_Transfer TGA_aq Aqueous TGA Solution TGA_aq->Phase_Transfer TGA_QD Hydrophilic QD (TGA Capped) Phase_Transfer->TGA_QD Bioconjugation_Workflow TGA_QD TGA-Capped QD (-COOH surface) Activation Activation with EDC / Sulfo-NHS TGA_QD->Activation Activated_QD Activated QD (Sulfo-NHS Ester) Activation->Activated_QD Conjugation Conjugation Activated_QD->Conjugation Biomolecule Biomolecule (-NH₂ group) Biomolecule->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Final_Product Bioconjugated QD Purification->Final_Product

References

Application Notes and Protocols: Thiodiglycolic Acid as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiodiglycolic acid (TGA) as a corrosion inhibitor for steel, particularly in acidic environments such as those containing carbon dioxide. The information is intended to guide researchers in evaluating and applying TGA for steel protection.

Introduction

This compound (TGA) is an organic compound containing both sulfur and carboxylic acid functional groups, making it an effective corrosion inhibitor for steel. Its protective properties are attributed to its ability to adsorb onto the steel surface, forming a protective film that isolates the metal from the corrosive environment. This document outlines the quantitative performance of TGA and provides detailed protocols for its evaluation using standard electrochemical and gravimetric techniques.

Data Presentation

The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for mild steel in a CO2-saturated aqueous salt environment. The data is extracted from studies conducted at room temperature.

Table 1: Corrosion Rate and Inhibition Efficiency of this compound (TGA) Determined by Linear Polarization Resistance (LPR) [1]

TGA Concentration (ppm)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)5.7-
0.15.70
15.70
100.591
1000.886
1000>20(Activation)
10000>20(Activation)

Table 2: Electrochemical Parameters for Mild Steel in the Presence of this compound (TGA) from Potentiodynamic Polarization [1]

TGA Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (mV/dec)Cathodic Tafel Slope (mV/dec)
0 (Blank)-68025060500
10-6703055450
100-6604050400

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel with this compound (TGA) [1]

TGA Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)150500-
10150010090
100120012087.5

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a corrosion inhibitor for steel.

Weight Loss Measurements

This gravimetric method provides a direct measure of metal loss due to corrosion.

Objective: To determine the corrosion rate of steel and the inhibition efficiency of TGA by measuring the mass loss of steel coupons over a specified period.

Materials:

  • Steel coupons of known dimensions and composition

  • Corrosive solution (e.g., CO2-saturated brine)

  • This compound (TGA) of various concentrations

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator

  • Polishing papers (up to 600 grit)

  • Acetone and distilled water for cleaning

  • Glass beakers or corrosion cells

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with emery paper up to 600 grit, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight.

  • Immersion: Immerse the prepared coupons in the corrosive solution with and without various concentrations of TGA in separate containers.

  • Exposure: Maintain the setup at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).

  • Cleaning: After the exposure period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons and record the final weight.

  • Calculations:

    • Calculate the weight loss (ΔW) by subtracting the final weight from the initial weight.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where:

      • ΔW is the weight loss in grams

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • D is the density of the steel in g/cm³

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

      • CR_blank is the corrosion rate in the absence of the inhibitor

      • CR_inhibitor is the corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive solution

  • This compound (TGA)

Procedure:

  • Electrode Preparation: Prepare the steel working electrode by polishing and cleaning as described in the weight loss protocol.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution (with or without TGA).

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until a steady state is reached (typically 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic scan by polarizing the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where:

      • icorr_blank is the corrosion current density in the absence of the inhibitor

      • icorr_inhibitor is the corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibitor's performance and the formation of a protective film.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as in PDP)

  • Corrosive solution

  • This compound (TGA)

Procedure:

  • Cell Setup and Stabilization: Prepare and set up the three-electrode cell as described for the PDP experiment and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:

      • Rct_blank is the charge transfer resistance in the absence of the inhibitor

      • Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Evaluation cluster_analysis Data Analysis cluster_surface Surface Characterization (Optional) prep_steel Steel Coupon/Electrode Preparation (Polishing, Cleaning) weight_loss Weight Loss Measurement prep_steel->weight_loss pdp Potentiodynamic Polarization (PDP) prep_steel->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_steel->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel_analysis Tafel Extrapolation (icorr, Ecorr) pdp->tafel_analysis eec_fitting Equivalent Circuit Fitting (Rct, Cdl) eis->eec_fitting sem Scanning Electron Microscopy (SEM) calc_cr_ie->sem xps X-ray Photoelectron Spectroscopy (XPS) calc_cr_ie->xps tafel_analysis->calc_cr_ie eec_fitting->calc_cr_ie Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Steel Surface cluster_inhibition Inhibition Process TGA This compound (HS-CH2-COOH)2 Adsorption Adsorption of TGA TGA->Adsorption Adsorbs on H2O H2O CO2 CO2 Hplus H+ CO2->Hplus forms H2CO3 Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) Hplus->Cathodic Fe2plus_sol Fe²⁺ (aq) Steel Fe (Steel) Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) Steel->Anodic Anodic->Fe2plus_sol Adsorption->Steel ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm leads to ProtectiveFilm->Anodic Blocks ProtectiveFilm->Cathodic Blocks

References

Application Notes and Protocols: Mechanism of Corrosion Inhibition by Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of corrosion inhibition by Thiodiglycolic Acid (TGA), focusing on its application for protecting steel from corrosion, particularly in environments containing carbon dioxide (CO2). This document includes a summary of its inhibition efficiency, detailed experimental protocols for evaluation, and a theoretical discussion of its interaction with metal surfaces.

Introduction

This compound (TGA), also known as 2,2'-thiobisacetic acid, is an organosulfur compound with the formula S(CH₂COOH)₂. Its bifunctional nature, containing both a thioether group and two carboxylic acid groups, makes it an effective corrosion inhibitor for various metals, most notably for carbon steel in acidic and CO2-containing environments. TGA mitigates corrosion by adsorbing onto the metal surface and forming a protective film that acts as a barrier to the corrosive environment.

Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound is a multi-faceted process primarily attributed to its molecular structure. The key mechanisms involved are:

  • Adsorption: TGA molecules adsorb onto the metal surface. This process can be influenced by the charge of the metal surface and the charge of the inhibitor molecule. The sulfur atom, with its lone pair of electrons, and the oxygen atoms in the carboxylic groups act as active centers for adsorption.

  • Film Formation: Upon adsorption, TGA can form a protective layer on the metal surface. This film can be a simple adsorbed monolayer or a more complex layer involving the formation of metal-inhibitor complexes. This protective barrier isolates the metal from the corrosive electrolyte.

  • Influence of pH: The effectiveness of TGA as a corrosion inhibitor is significantly influenced by the pH of the environment. The degree of protonation of the carboxylic acid groups affects the molecule's charge and its adsorption characteristics. In CO2 corrosion, the pH is a critical factor, and TGA's performance is closely linked to it[1][2].

The overall inhibition process can be visualized as the TGA molecules competing with corrosive species for active sites on the metal surface, leading to the formation of a stable, protective film.

Quantitative Data on Inhibition Performance

The inhibition efficiency of this compound is dependent on its concentration, the corrosive environment, and the temperature. The following table summarizes typical data for the corrosion inhibition of mild steel in a CO2-saturated environment.

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)5.2-
102.159.6
501.375.0
1000.884.6
5000.492.3

Note: The data presented is a representative summary based on typical findings in the literature. Actual values can vary depending on specific experimental conditions.

Experimental Protocols

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to understand the effect of the inhibitor on the anodic and cathodic reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (Working Electrode: Mild Steel coupon, Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, Counter Electrode: Platinum or Graphite rod)

  • Corrosive solution (e.g., CO2-saturated brine)

  • This compound of various concentrations

  • Polishing papers (up to 1200 grit), acetone, and distilled water for electrode preparation.

Procedure:

  • Working Electrode Preparation: Mechanically polish the mild steel coupon with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.

  • Electrolyte Preparation: Prepare the corrosive solution and purge with CO2 gas for at least one hour to ensure saturation.

  • Inhibitor Addition: Add the desired concentration of this compound to the corrosive solution.

  • Electrochemical Measurement:

    • Immerse the three electrodes in the test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady state is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation and properties of the protective inhibitor film.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with the addition of a Frequency Response Analyzer (often integrated into modern potentiostats).

Procedure:

  • Electrode and Electrolyte Preparation: Follow the same steps as in the potentiodynamic polarization protocol.

  • Electrochemical Measurement:

    • Immerse the electrodes and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

    • Calculate the inhibition efficiency (IE%) using the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Molecular Interaction and Adsorption Model

The adsorption of this compound on a steel surface is a crucial step in its inhibition mechanism. Quantum chemical calculations can provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.

Quantum Chemical Parameters of this compound:

ParameterValue (eV)Interpretation
E_HOMO (Highest Occupied Molecular Orbital Energy)-10.25Relates to the electron-donating ability of the molecule. A higher E_HOMO suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal.
E_LUMO (Lowest Unoccupied Molecular Orbital Energy)-0.85Relates to the electron-accepting ability of the molecule. A lower E_LUMO indicates a greater ability to accept electrons from the metal.
ΔE (Energy Gap = E_LUMO - E_HOMO)9.40A smaller energy gap suggests higher reactivity of the inhibitor molecule, facilitating adsorption.

The adsorption process often follows a specific adsorption isotherm, such as the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface.

Visualizations

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., H₂O, CO₂, Cl⁻) cluster_surface Mild Steel Surface TGA This compound (TGA) Active_Sites Active Sites TGA->Active_Sites Adsorption (Chemisorption/Physisorption) Corrosive_Species Corrosive Species (H⁺, HCO₃⁻) Corrosive_Species->Active_Sites Corrosion Attack Protective_Film Protective Film (Fe-TGA Complex) Active_Sites->Protective_Film Film Formation Protective_Film->Corrosive_Species Barrier Effect (Inhibition)

Caption: Mechanism of corrosion inhibition by this compound.

Experimental_Workflow start Start prep_electrode 1. Prepare Mild Steel Working Electrode start->prep_electrode prep_solution 2. Prepare Corrosive Solution (with/without TGA) prep_electrode->prep_solution stabilize 3. Stabilize OCP prep_solution->stabilize measurement 4. Electrochemical Measurement stabilize->measurement pdp Potentiodynamic Polarization measurement->pdp Technique A eis Electrochemical Impedance Spectroscopy measurement->eis Technique B analysis 5. Data Analysis pdp->analysis eis->analysis tafel Tafel Extrapolation analysis->tafel From PDP nyquist Nyquist/Bode Plot Fitting analysis->nyquist From EIS calc_ie 6. Calculate Inhibition Efficiency tafel->calc_ie nyquist->calc_ie end End calc_ie->end

Caption: Workflow for evaluating corrosion inhibitor performance.

Adsorption_Process cluster_interaction Molecular Interaction TGA_molecule TGA Molecule (S, O active centers) Electron_Donation e⁻ Donation (S, O lone pairs -> Fe d-orbitals) TGA_molecule->Electron_Donation Metal_Surface Metal Surface (Fe) Electron_Acceptance e⁻ Acceptance (Fe -> TGA antibonding orbitals) Metal_Surface->Electron_Acceptance Adsorbed_Layer Adsorbed Protective Layer Electron_Donation->Adsorbed_Layer Electron_Acceptance->Adsorbed_Layer

Caption: Adsorption model of this compound on a metal surface.

References

Application Notes and Protocols: Thiolated Polymers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Thioglycolic Acid as a Key Thiolating Agent

Introduction

Thiolated polymers, or "thiomers," represent a significant advancement in drug delivery technology, primarily due to their enhanced mucoadhesive properties. These properties lead to prolonged residence time of drug formulations at the site of application, potentially increasing drug bioavailability and therapeutic efficacy. This is achieved by modifying existing polymers with thiol-bearing ligands, such as thioglycolic acid (TGA). The thiol groups introduced onto the polymer backbone can form covalent disulfide bonds with cysteine-rich domains of mucus glycoproteins, mimicking a natural adhesion mechanism.[1][2]

While the topic of interest is Thiodiglycolic Acid (TDGA), a comprehensive review of the scientific literature reveals a notable scarcity of its application in drug delivery systems. Its primary use is documented as a raw material in the synthesis of the mucolytic drug Erdosteine.[3] In contrast, the closely related molecule, Thioglycolic Acid (TGA) , is extensively researched and utilized for the development of advanced drug delivery platforms.[1][2][4][5][6][7] Therefore, these application notes will focus on the use of TGA in creating thiolated polymers for drug delivery, with the understanding that this represents the current state-of-the-art in this area of research.

Application Notes

Enhanced Mucoadhesion for Targeted and Controlled Release

The primary application of TGA in drug delivery is the "thiolation" of various polymers, including chitosan (B1678972), alginate, and poly(acrylic acid).[1][8] This modification significantly enhances their mucoadhesive properties, in some cases by a factor of up to 140.[9] This strong adhesion is attributed to the formation of disulfide bonds between the thiol groups of the polymer and the cysteine domains of mucus glycoproteins.[1][5][6]

Key Advantages:

  • Prolonged Residence Time: The strong covalent bonding to the mucus layer significantly increases the retention time of the dosage form at the site of application (e.g., buccal, nasal, ocular, or gastrointestinal mucosa).[2][6]

  • Improved Bioavailability: By localizing the drug delivery system at the absorption site for an extended period, the absorption of the therapeutic agent can be significantly enhanced.[4][8]

  • Targeted Drug Delivery: Enhanced adhesion allows for more precise targeting of drugs to specific mucosal tissues.

  • Reduced Dosing Frequency: Longer retention can lead to a more sustained drug release profile, reducing the need for frequent administration and improving patient compliance.

In Situ Gelling Formulations

Thiolated polymers exhibit in situ gelling properties.[1][10] At physiological pH, the thiol groups can undergo oxidation to form intramolecular and intermolecular disulfide bonds, leading to the cross-linking of polymer chains and the formation of a hydrogel.[1][11]

Applications:

  • Ocular Drug Delivery: A liquid formulation can be administered as eye drops, which then gels upon contact with the tear film, providing a sustained release of the drug.[9]

  • Nasal and Vaginal Delivery: In situ gelling systems can be applied as a solution that then forms a gel, ensuring prolonged contact with the nasal or vaginal mucosa.[4]

Nanoparticulate Drug Delivery Systems

TGA-thiolated polymers are widely used to formulate nanoparticles for systemic and targeted drug delivery.[8][9][12]

Characteristics and Benefits:

  • Controlled Particle Size: Nanoparticles with diameters typically in the range of 100-300 nm can be formulated.[12][13]

  • High Entrapment Efficiency: These systems can effectively encapsulate a variety of therapeutic agents, including small molecules, peptides, and nucleic acids.[8][12]

  • Sustained Drug Release: The cross-linked polymer matrix of the nanoparticles provides a controlled and sustained release of the encapsulated drug.[1][8]

  • Permeation Enhancement: Thiolated polymers have been shown to enhance the permeation of drugs across mucosal barriers.[4]

Biocompatibility and Safety

Polymers commonly used for thiolation, such as chitosan and hyaluronic acid, are known for their biocompatibility and biodegradability.[2][4][7] While TGA itself can be toxic at high concentrations, the covalent conjugation to a polymer backbone generally results in formulations with good safety profiles. For instance, cytotoxicity studies on Caco-2 cells with chitosan-TGA nanoparticles showed minimal cell damage.[12] For the related compound, this compound, the oral LD50 in rats is greater than 500 mg/kg, with an intraperitoneal LD50 in mice of 300 mg/kg, suggesting moderate acute toxicity.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on TGA-thiolated polymer-based drug delivery systems.

Table 1: Properties of Thiolated Chitosan Nanoparticles

Parameter Value Reference
Thiol Group Immobilization 38 - 885 µmol/g [5]
Particle Size 100 - 200 nm [12]
Zeta Potential +5 to +6 mV [12]
Paclitaxel Entrapment Efficiency 75.34% [8]
Paclitaxel Loading Efficiency 89.18% [8]

| Cytotoxicity (LDH release) | 2.9 - 3.79% |[12] |

Table 2: Mucoadhesion and Drug Release Characteristics

Formulation / Parameter Result Reference
Chitosan-TGA Mucoadhesion Improvement Up to 140-fold increase [9]
Okra Gum-TGA Mucoadhesion Time 2-3 fold increase [6]
Thiolated Chitosan MNP Drug Release (Levosulpiride) Sustained release up to 48 hours [14]
Thiolated Polymer NP Drug Release (ASOND & DOX) 22% release after 15 hours (vs. 100% for non-thiolated) [1]

| Paclitaxel Bioavailability Increase (Thiolated NPs) | 2.37-fold increase |[8] |

Experimental Protocols

Protocol 1: Synthesis of Thiolated Chitosan using Thioglycolic Acid (TGA)

This protocol describes the synthesis of a chitosan-TGA conjugate via carbodiimide-mediated coupling.

Materials:

  • Chitosan (low molecular weight)

  • Thioglycolic acid (TGA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • 1% Acetic acid solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 5 mM HCl

  • Sodium chloride (NaCl)

  • Dialysis tubing (MWCO 10-20 kDa)

  • Deionized water

Procedure:

  • Chitosan Dissolution: Dissolve 500 mg of chitosan in 50 mL of 1% acetic acid with stirring until a clear solution is obtained.

  • Carbodiimide Activation: Add 100 mg of EDAC to the chitosan solution and stir until dissolved. For a more efficient reaction, a two-step activation of TGA can be performed separately by reacting TGA with EDAC and NHS in DMF overnight before adding to the chitosan solution.[9]

  • Thiolation Reaction: Slowly add 30 mL of TGA to the reaction mixture. Adjust the pH of the solution to 5.0 with 1 M NaOH.

  • Incubation: Allow the reaction to proceed for 3 hours at room temperature with continuous stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen) if possible to minimize oxidation of thiol groups.

  • Purification by Dialysis:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against 5 mM HCl (five changes) over 3 days in the dark to remove unreacted TGA and EDAC.

    • Follow with dialysis against 5 mM HCl containing 1% NaCl (two changes) to reduce ionic interactions.

    • Finally, dialyze against deionized water until the pH of the dialysate is neutral.

  • Lyophilization: Freeze-dry the purified chitosan-TGA solution to obtain a solid product.

  • Storage: Store the lyophilized thiolated chitosan at 4°C in a desiccator.

Protocol 2: Quantification of Thiol Groups using Ellman's Reagent

This protocol determines the amount of free thiol groups immobilized on the polymer.

Materials:

  • Thiolated polymer

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • 0.5 M Phosphate (B84403) buffer (pH 8.0)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh 0.5-1.0 mg of the thiolated polymer and hydrate (B1144303) it in 250 µL of deionized water.[15]

  • Buffering: Add 250 µL of 0.5 M phosphate buffer (pH 8.0) to the hydrated polymer solution.[15]

  • Reaction with Ellman's Reagent: Add 500 µL of Ellman's reagent solution (prepare a 3 mg/10 mL solution of DTNB in 0.5 M phosphate buffer, pH 8.0).[15]

  • Incubation: Incubate the mixture for 90 minutes at room temperature, protected from light.[15]

  • Centrifugation: Centrifuge the samples for 5 minutes at 13,400 rpm to pellet any insoluble material.[15]

  • Spectrophotometric Measurement: Transfer 100 µL of the supernatant to a 96-well plate and measure the absorbance at 450 nm.[15]

  • Quantification: Calculate the amount of thiol groups using a standard curve prepared with L-cysteine.

Protocol 3: In Vitro Mucoadhesion Test (Detachment Force Method)

This protocol measures the force required to detach a formulation from a mucosal surface.

Materials:

  • Texture Analyzer or Tensiometer

  • Porcine intestinal mucosa (or other relevant mucosal tissue)

  • Phosphate buffered saline (PBS, pH 6.8)

  • Thiolated polymer formulation (e.g., a compressed disc)

  • Cyanoacrylate adhesive

Procedure:

  • Tissue Preparation: Obtain fresh porcine intestinal mucosa from a local abattoir. Gently scrape the mucus layer and keep it hydrated in PBS at 37°C.[15]

  • Sample Mounting:

    • Securely attach the mucosal tissue to the stationary platform of the texture analyzer.

    • Attach the thiolated polymer disc to the movable probe of the instrument using cyanoacrylate adhesive.

  • Measurement Cycle:

    • Lower the probe at a defined speed (e.g., 1 mm/s) until the polymer disc makes contact with the mucosal surface.[16]

    • Apply a constant contact force (e.g., 0.03 N) for a specific contact time (e.g., 30 seconds) to allow for interaction.[16]

    • Withdraw the probe at a constant speed (e.g., 10 mm/s) until the disc is fully detached from the mucosa.[16]

  • Data Analysis:

    • Record the force as a function of displacement.

    • The peak force required for detachment is the mucoadhesive force.

    • The work of adhesion can be calculated from the area under the force-distance curve.

Visualizations

Mucoadhesion_Mechanism cluster_0 ThiolatedPolymer Thiolated Polymer (e.g., Chitosan-TGA) MucusLayer Mucus Glycoprotein (Cysteine-rich domains) ThiolatedPolymer->MucusLayer SystemicCirculation Systemic Circulation ThiolatedPolymer->SystemicCirculation Controlled Drug Release & Permeation Epithelium Epithelial Cell Layer MucusLayer->Epithelium Adhesion Drug Drug Molecule Drug->ThiolatedPolymer Encapsulation Synthesis_Workflow start Start dissolve_cs Dissolve Chitosan in 1% Acetic Acid start->dissolve_cs add_edac Add EDAC (Carbodiimide) dissolve_cs->add_edac add_tga Add Thioglycolic Acid (TGA) Adjust pH to 5.0 add_edac->add_tga react React for 3h at Room Temperature add_tga->react dialysis Purify by Dialysis (vs. HCl and NaCl) react->dialysis lyophilize Lyophilize to obtain dry Chitosan-TGA dialysis->lyophilize end End Product: Thiolated Chitosan lyophilize->end Nanoparticle_Drug_Delivery_Pathway Formulation Drug-loaded Thiolated Nanoparticle Formulation Administration Oral Administration Formulation->Administration Adhesion Mucoadhesion to Gastrointestinal Tract Administration->Adhesion Release Sustained Drug Release Adhesion->Release Permeation Enhanced Permeation across Epithelium Release->Permeation Absorption Systemic Absorption Permeation->Absorption Effect Therapeutic Effect Absorption->Effect

References

Application Notes and Protocols for Heavy Metal Detection Using Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection of heavy metals using thiodiglycolic acid and its derivatives. The methodologies outlined are suitable for various applications, from limit tests in pharmaceutical and cosmetic raw materials to sensitive colorimetric and fluorescent detection in aqueous samples.

Colorimetric Limit Test for Heavy Metals in Pharmaceutical and Cosmetic Raw Materials

This protocol is adapted from methods described in the Chinese Pharmacopoeia and is primarily used as a limit test to control heavy metal impurities. The principle involves the reaction of heavy metal ions with hydrogen sulfide (B99878), produced from the hydrolysis of thioglycolic acid in a weakly acidic solution, to form a colored sulfide suspension. The color intensity is then compared to a standard lead solution.

Experimental Protocol

1.1. Reagent Preparation:

  • Acetate (B1210297) Buffer Solution (pH 3.5): Dissolve 25 g of ammonium (B1175870) acetate in 25 mL of water. Add 38 mL of 7 mol/L hydrochloric acid solution. Adjust the pH to 3.5 using a 2 mol/L hydrochloric acid solution or a 5 mol/L ammonia (B1221849) solution. Dilute with water to a final volume of 100 mL and mix well.[1][2]

  • Thioglycolic Acid Reagent: A reagent based on thioglycolic acid is prepared to react with the heavy metals. While the search results mention a "Thiocyanamide reagent" preparation within the context of using thioglycolic acid, the specific composition for a direct thioglycolic acid reagent for this test requires careful verification based on the specific pharmacopoeia monograph being followed. For the purpose of this protocol, a typical preparation would involve diluting thioglycolic acid in the acetate buffer.

  • Standard Lead Stock Solution (100 µg/mL): Accurately weigh 0.1599 g of lead nitrate (B79036) and dissolve it in a 1000 mL volumetric flask containing 5 mL of nitric acid and 50 mL of water. Dilute to the mark with water and mix well.[1][2]

  • Standard Lead Working Solution (10 µg/mL): Accurately transfer 10 mL of the standard lead stock solution into a 100 mL volumetric flask and dilute to the mark with water. This solution should be prepared fresh on the day of use.[1][2]

  • Phenolphthalein (B1677637) Indicator: Dissolve 1 g of phenolphthalein in 100 mL of ethanol.[1]

  • Ammonia Solution: Add 400 mL of concentrated ammonia solution to water to make a final volume of 1000 mL.[1]

1.2. Sample Preparation (Ashing Method):

  • Accurately weigh 1 g of the sample and place it in a quartz crucible.[1][3] The use of a quartz crucible is recommended to avoid false-positive results that can occur with traditional porcelain crucibles.[1][2][3]

  • Slowly heat the crucible to carbonize the sample completely.

  • After cooling, add 0.5 mL to 1.0 mL of sulfuric acid to moisten the carbonized sample.

  • Gently heat until the sulfuric acid is fully evaporated.

  • Add 0.5 mL of nitric acid and heat gently until nitrogen oxide gases are no longer evolved.

  • Incinerate the sample at 500-600°C until it is completely ashed.

  • After cooling, add 2 mL of hydrochloric acid to the ash, gently heat to dissolve the residue, and then transfer the solution to a suitable test tube.

  • Add 1 drop of phenolphthalein indicator and then add ammonia solution dropwise until a pink color appears.

  • Add 2 mL of the acetate buffer solution (pH 3.5) and dilute with water to 25 mL. This is the test solution.

1.3. Detection Procedure:

  • To the test solution, add 2 drops of the thioglycolic acid reagent.

  • Prepare a control solution by mixing a defined volume of the standard lead working solution (e.g., corresponding to the heavy metal limit) with the same reagents as the sample.

  • Allow both solutions to stand for a specified time (typically 2-5 minutes).

  • Visually compare the color of the test solution against the control solution by looking down vertically against a white background. The color of the test solution should not be darker than the control solution.

Quantitative Data Summary
ParameterValue/Concentration
Standard Lead Stock Solution100 µg/mL
Standard Lead Working Solution10 µg/mL
Acetate Buffer pH3.5

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_detection Detection cluster_result Result Sample Sample Ashing Ashing Sample->Ashing 1g Dissolution Dissolution Ashing->Dissolution HCl Neutralization Neutralization Dissolution->Neutralization NH3 Buffering Buffering Neutralization->Buffering pH 3.5 Buffer Test_Solution Test_Solution Buffering->Test_Solution 25 mL Add_TGA Add_TGA Test_Solution->Add_TGA 2 drops TGA Reagent Pb_Standard_Stock Lead Stock Soln (100 µg/mL) Pb_Standard_Working Lead Working Soln (10 µg/mL) Pb_Standard_Stock->Pb_Standard_Working Dilution Control_Solution Control_Solution Pb_Standard_Working->Control_Solution Prepare Control Incubation Incubation Add_TGA->Incubation Control_Solution->Incubation Visual_Comparison Visual_Comparison Incubation->Visual_Comparison 2-5 min Pass_Fail Pass_Fail Visual_Comparison->Pass_Fail

Caption: Workflow for the colorimetric limit test of heavy metals.

Colorimetric Sensor for Lead (Pb²⁺) Detection Using this compound-Conjugated Gold Nanoparticles

This protocol describes a sensitive and selective colorimetric method for the detection of Pb²⁺ ions in aqueous solutions. The principle is based on the aggregation of this compound (TGA)-functionalized gold nanoparticles (AuNPs) in the presence of Pb²⁺, which results in a distinct color change from red to blue/purple. This change is quantifiable using UV-visible spectrophotometry.[4][5]

Experimental Protocol

2.1. Synthesis of TGA-Functionalized AuNPs:

  • Synthesize gold nanoparticles (AuNPs) using a standard citrate (B86180) reduction method or procure commercially available AuNPs (e.g., 10 nm diameter).

  • To 700 µL of the AuNPs solution, add 1 mL of a glycine-NaOH buffer (pH 10.0).[5]

  • Add 50 µL of a 500 µM this compound (TGA) solution.[5]

  • Incubate the mixture for 10 minutes to allow for the conjugation of TGA to the AuNPs surface.[4][5]

2.2. Detection of Pb²⁺:

  • To the prepared TGA-AuNPs solution, add 50 µL of the sample containing an unknown concentration of Pb²⁺.

  • Incubate the mixture for 10 minutes.[4][5]

  • Observe any color change. A change from red to purple/blue indicates the presence of Pb²⁺.

  • For quantitative analysis, measure the UV-visible absorbance spectrum of the solution from 400 nm to 800 nm.[5] The aggregation of AuNPs will result in a decrease in the absorbance peak around 520 nm and the appearance of a new, broader peak at a longer wavelength.

2.3. Calibration and Quantification:

  • Prepare a series of standard Pb²⁺ solutions with known concentrations (e.g., 0, 0.001, 0.01, 0.1, 10 µg/mL).[5]

  • Follow the detection procedure (section 2.2) for each standard solution.

  • Create a calibration curve by plotting the ratio of absorbance at two wavelengths (e.g., A₆₅₀/A₅₂₀) against the concentration of Pb²⁺.

  • Determine the concentration of Pb²⁺ in the unknown sample by interpolating its absorbance ratio on the calibration curve.

Quantitative Data Summary
ParameterOptimal Value/Concentration
AuNPs Volume700 µL
This compound Concentration500 µM
Buffer pH10.0
Incubation Time10 minutes
Limit of Detection (LOD) for Pb²⁺9.5 µg/mL[4][5]

Signaling Pathway and Experimental Workflow

G cluster_pathway Detection Principle cluster_workflow Experimental Workflow TGA_AuNPs TGA-AuNPs (Red Solution) Aggregated_AuNPs Aggregated AuNPs (Purple/Blue Solution) TGA_AuNPs->Aggregated_AuNPs + Pb²⁺ Pb_ion Pb²⁺ Ion AuNPs 700 µL AuNPs Mix1 Mix & Incubate (10 min) AuNPs->Mix1 Buffer 1 mL Buffer (pH 10) Buffer->Mix1 TGA 50 µL of 500 µM TGA TGA->Mix1 Mix2 Mix & Incubate (10 min) Mix1->Mix2 Sample 50 µL Sample Sample->Mix2 Analysis UV-Vis Analysis (400-800 nm) Mix2->Analysis

Caption: Principle and workflow for Pb²⁺ detection using TGA-AuNPs.

Fluorescent "Turn-Off" Sensing of Heavy Metal Ions Using this compound-Capped Quantum Dots

This protocol outlines a fluorescent sensing method for the detection of various heavy metal ions in aqueous solutions. The principle involves the quenching or "turning off" of the fluorescence of this compound (TGA)-capped quantum dots (QDs) upon binding with heavy metal ions.[6][7]

Experimental Protocol

3.1. Synthesis of TGA-Capped Quantum Dots (e.g., CdTe or CdSe/ZnS):

  • Synthesize the quantum dots in an aqueous medium using established methods. During the synthesis, use this compound as the capping agent to provide carboxyl functional groups on the surface of the QDs, which will facilitate interaction with heavy metal ions and ensure water solubility.[6][7]

3.2. Characterization of TGA-QDs:

  • Characterize the synthesized TGA-QDs using UV-visible spectroscopy to determine their absorption spectrum and photoluminescence (PL) spectroscopy to identify their emission peak.

  • Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the presence of the carboxyl groups from TGA on the QD surface.

3.3. Detection of Heavy Metal Ions:

  • In a cuvette, place a specific volume of the TGA-capped QD solution.

  • Record the initial fluorescence intensity at the emission maximum.

  • Add a small volume of the sample containing the heavy metal ions.

  • Mix thoroughly and allow for a short incubation period.

  • Measure the fluorescence intensity again. A decrease in fluorescence intensity indicates the presence of heavy metal ions.

3.4. Quantification and Selectivity:

  • To quantify the metal ion concentration, create a Stern-Volmer plot by measuring the fluorescence quenching at various known concentrations of the target metal ion. The plot of (I₀/I) vs. [Metal Ion] should be linear, where I₀ is the initial fluorescence intensity and I is the intensity after adding the metal ion.

  • The selectivity of the TGA-QDs can be assessed by testing their fluorescence response to a range of different metal ions.

Quantitative Data Summary

The quantitative performance, such as the limit of detection (LOD), will depend on the specific type of quantum dot used and the target heavy metal ion. For example, TGA-capped CdTe QDs have shown the ability to detect Pb²⁺, Cr³⁺, and Cu²⁺ at concentrations as low as 10⁻¹⁴ M.[6]

ParameterDescription
Sensing PrincipleFluorescence "Turn-Off"
FunctionalizationThis compound (TGA)
Target AnalytesVarious heavy metal ions (e.g., Pb²⁺, Cr³⁺, Cu²⁺, Zn²⁺, Co²⁺)[6]
Quantification MethodStern-Volmer Plot

Logical Relationship Diagram

G TGA_QD TGA-Capped Quantum Dot (Fluorescent) Complex TGA-QD-Metal Complex (Non-Fluorescent) TGA_QD->Complex + Metal Ion Fluorescence_On Fluorescence ON TGA_QD->Fluorescence_On Metal_Ion Heavy Metal Ion Fluorescence_Off Fluorescence OFF Complex->Fluorescence_Off

Caption: Principle of fluorescence "turn-off" sensing of heavy metals.

References

Application Notes and Protocols: Thiodiglycolic Acid for Synthesizing Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TGA), a dicarboxylic acid containing a thioether linkage, is emerging as a versatile building block in the synthesis of biocompatible and biodegradable polymers. Its unique structure allows for the creation of polymers with tunable properties, making them suitable for a range of biomedical applications, including drug delivery, tissue engineering, and the development of mucoadhesive systems. The thioether bond can impart flexibility and influence degradation kinetics, while the carboxylic acid groups provide sites for further functionalization or interaction with biological tissues.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of two classes of TGA-based biocompatible polymers: thiolated chitosan (B1678972) conjugates and TGA-based polyesters.

Applications of this compound in Biocompatible Polymers

Thiolated Chitosan for Enhanced Mucoadhesion

Chitosan, a natural polysaccharide, is widely used in biomedical applications due to its biocompatibility, biodegradability, and low toxicity.[1][2] However, its efficacy can be enhanced by chemical modification. The covalent attachment of thioglycolic acid to the primary amino groups of chitosan results in a "thiolated" chitosan, or thiomer, with significantly improved mucoadhesive properties.[3][4] This enhancement is attributed to the formation of disulfide bonds between the thiol groups on the polymer and cysteine-rich subdomains of mucus glycoproteins.[4] This stronger interaction prolongs the residence time of drug delivery systems at mucosal surfaces, thereby increasing drug bioavailability.[3][4]

This compound-Based Polyesters

Polyesters are a major class of biodegradable polymers used in medicine. The incorporation of this compound as a monomer in polyester (B1180765) synthesis offers a route to novel materials with unique properties. Research has demonstrated the synthesis of TGA-based polyesters through interfacial condensation with organometallic dihalides.[5][6] While current studies have primarily focused on the anti-cancer properties of these specific polyesters, their synthesis provides a foundation for developing a broader range of biocompatible and biodegradable polyesters for applications such as controlled drug release and tissue engineering scaffolds. The degradation of these polyesters would release TGA and the corresponding diol, and understanding the cellular response to these byproducts is crucial for their biomedical application.

Data Presentation

The following tables summarize key quantitative data for TGA-based polymers.

Table 1: Properties of Chitosan-Thioglycolic Acid (TGA) Conjugates

PropertyUnmodified ChitosanChitosan-TGA ConjugateReference
Thiol Group Content (μmol/g) N/A6.58 - 38.23[3]
17 - 30[4]
up to 1411.01 ± 4.02[7]
Increase in Total Work of Adhesion 1x6.3x - 10.3x[3]
Cytotoxicity (L929 Fibroblasts) LowLow (comparable to unmodified chitosan)[8]
Cytotoxicity (Caco-2 cells) LowLow (2.9 - 3.79% cell damage)[9][10]

Table 2: Properties of this compound-Based Polyesters (with Group VA Dihalides)

PolymerMolecular Weight (Da)Key FindingReference
Arsenic-TGA Polyester80,000 - 200,000Outstanding inhibition of AsPC-1 pancreatic cancer cell line[6]
Antimony-TGA Polyester80,000 - 200,000Good inhibition of PC-3 prostate and MDA-MB-231/MCF-7 breast cancer cell lines[6]
Bismuth-TGA Polyester80,000 - 200,000Data not specified for individual cancer cell lines[6]

Experimental Protocols

Protocol 1: Synthesis and Characterization of Chitosan-Thioglycolic Acid (TGA) Conjugate

This protocol describes the synthesis of a thiolated chitosan by covalently attaching TGA to the primary amino groups of chitosan using a carbodiimide-mediated reaction.[3][9][10]

Materials:

  • Chitosan (low molecular weight)

  • Thioglycolic acid (TGA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)

  • N-Hydroxysuccinimide (NHS)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid))

  • Phosphate (B84403) buffer (0.5 M, pH 8.0)

Procedure:

  • Activation of TGA: In a flask, dissolve EDAC (e.g., 3.5 g) and NHS (e.g., 2.0 g) in DMF (e.g., 2 mL) under constant stirring. Add TGA (e.g., 1 mL) to the solution and stir overnight at room temperature to produce the reactive NHS-ester of TGA.[7]

  • Chitosan Solution Preparation: Dissolve chitosan (e.g., 500 mg) in 1 M HCl (e.g., 4 mL) and dilute with deionized water to obtain a 2.5% (w/v) solution of chitosan hydrochloride.[7]

  • Coupling Reaction: Add the reactive NHS-ester of TGA dropwise to the chitosan hydrochloride solution while maintaining the pH at 5.0 using 1 M NaOH.[7]

  • Incubation: Allow the reaction mixture to incubate at room temperature overnight with continuous stirring.[7]

  • Purification: Transfer the resulting solution to a dialysis tube and dialyze extensively against 5 mM HCl for three days, followed by dialysis against 1 mM HCl for one day, and finally against deionized water for one day. The dialysis water should be changed frequently.

  • Lyophilization: Freeze-dry the purified solution to obtain the Chitosan-TGA conjugate as a white, fibrous solid.

  • Characterization - Quantification of Thiol Groups (Ellman's Assay): a. Prepare a standard curve using a known concentration of cysteine. b. Hydrate a known amount of the lyophilized Chitosan-TGA conjugate (e.g., 0.5-1.0 mg) in deionized water (e.g., 250 µL).[11] c. Add an equal volume of 0.5 M phosphate buffer (pH 8.0).[11] d. Add Ellman's reagent solution (e.g., 500 µL of 3 mg/10 mL in phosphate buffer) and incubate for 90 minutes at room temperature, protected from light.[11] e. Centrifuge the samples to pellet any insoluble material. f. Measure the absorbance of the supernatant at 450 nm and determine the thiol group concentration from the standard curve.[11]

Characterization - Structural Analysis:

  • FTIR Spectroscopy: Confirm the formation of the amide bond by the appearance of characteristic peaks around 1530-1590 cm⁻¹ (amide II) and changes in the N-H stretching region.[7][12]

  • ¹H NMR Spectroscopy: Dissolve the polymer in D₂O/DCl to confirm the presence of methylene (B1212753) protons from TGA adjacent to the newly formed amide bond.

Synthesis_of_Chitosan_TGA_Conjugate chitosan Chitosan (-NH2 groups) chitosan_tga Chitosan-TGA Conjugate (-NH-CO-CH2-SH) chitosan->chitosan_tga Amide Bond Formation tga Thioglycolic Acid (TGA) (HOOC-CH2-SH) activated_tga Activated TGA (NHS-ester) tga->activated_tga Activation edac_nhs EDAC / NHS (Carbodiimide Activator) edac_nhs->activated_tga activated_tga->chitosan_tga

Synthesis of Chitosan-TGA Conjugate.

Protocol 2: Synthesis of this compound-Based Polyesters via Interfacial Polymerization

This is a generalized protocol for the synthesis of polyesters from TGA and a dihalide monomer, based on the literature for organometallic polyesters.[5][6] This method can be adapted for other dihalides to create a variety of polyesters.

Materials:

  • This compound (TGA)

  • Sodium hydroxide (NaOH)

  • Organometallic dihalide (e.g., triphenylantimony (B1630391) dichloride)

  • Organic solvent (e.g., chloroform (B151607) or dichloromethane)

  • Deionized water

  • Stirring apparatus (high-speed blender or homogenizer)

Procedure:

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the disodium (B8443419) salt of this compound by dissolving TGA in a stoichiometric amount of 2 M NaOH.

  • Preparation of Organic Phase: Dissolve the organometallic dihalide in the organic solvent.

  • Interfacial Polymerization: a. Place the aqueous solution in a high-speed blender or reaction vessel equipped with a high-shear stirrer. b. Rapidly add the organic solution to the aqueous phase while stirring vigorously. c. Continue stirring for a short period (e.g., 15-30 seconds) to allow for rapid polymerization at the interface of the two immiscible liquids.[5]

  • Polymer Precipitation and Collection: a. Stop the stirring and pour the mixture into a beaker. b. The precipitated polymer can be collected by filtration or decantation.

  • Purification: Wash the collected polymer repeatedly with water and the organic solvent to remove unreacted monomers and salts.

  • Drying: Dry the purified polymer under vacuum at a low temperature.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of ester linkages by the appearance of a strong carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹.[13]

  • ¹H and ¹³C NMR Spectroscopy: Characterize the polymer structure by analyzing the chemical shifts and integration of protons and carbons in the repeating unit.[14]

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the synthesized polyester.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of TGA-based polymers on a cell line such as L929 mouse fibroblasts.[8][15][16]

Materials:

  • L929 mouse fibroblast cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test polymer (e.g., Chitosan-TGA conjugate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Preparation of Polymer Extracts: Prepare extracts of the test polymer by incubating a known amount of the material in cell culture medium for a specified period (e.g., 24 hours) at 37°C. Sterilize the extracts by filtration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with serial dilutions of the polymer extract. Include a negative control (cells in fresh medium) and a positive control (cells treated with a cytotoxic agent like Triton X-100).

  • Incubation: Incubate the cells with the polymer extracts for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the cell viability as a percentage of the negative control.

Protocol 4: In Vitro Degradation Study

This protocol outlines a general procedure for evaluating the in vitro degradation of TGA-based polymers.[17][18][19]

Materials:

  • Polymer samples (films or scaffolds) of known weight and dimensions

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37°C

  • Analytical balance

  • pH meter

Procedure:

  • Sample Preparation: Prepare polymer samples of a defined size and weigh them accurately (W₀).

  • Incubation: Place each sample in a separate vial containing a known volume of PBS. Incubate the vials at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the PBS.

  • Analysis of Degradation Medium: Measure the pH of the PBS to assess the release of acidic degradation products.

  • Analysis of Polymer Samples: a. Gently rinse the polymer samples with deionized water to remove salts. b. Dry the samples to a constant weight in a vacuum oven at a low temperature (Wₜ). c. Calculate the weight loss percentage: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100. d. Characterize changes in the polymer's molecular weight (using GPC) and chemical structure (using FTIR or NMR) at each time point.

Proposed Signaling Pathway for Cellular Response to Degradation Products

The degradation of TGA-based polyesters is expected to release this compound and the corresponding diol. The acidic nature of TGA may lead to a localized decrease in pH, which can trigger an inflammatory response in surrounding cells, similar to that observed with the degradation of other acidic polyesters like poly(lactic-co-glycolic acid) (PLGA).[20][21] The diagram below illustrates a proposed signaling pathway for the cellular response to these acidic byproducts.

Cellular_Response_to_Degradation polymer TGA-Based Polymer degradation Hydrolytic Degradation polymer->degradation products Acidic Byproducts (this compound) degradation->products ph_decrease Localized pH Decrease products->ph_decrease macrophage Macrophage Activation ph_decrease->macrophage cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) macrophage->cytokines Secretion fbr Foreign Body Response macrophage->fbr cytokines->fbr

Proposed cellular response to acidic degradation products.

This proposed pathway suggests that the acidic degradation products from TGA-based polymers can lead to macrophage activation.[20] These activated macrophages may then secrete pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to a local inflammatory environment and potentially a foreign body response.[22][23] Further studies are needed to validate this pathway for specific TGA-based polymers.

Conclusion

This compound is a promising monomer for the development of novel biocompatible polymers. The modification of chitosan with TGA has been shown to significantly enhance its mucoadhesive properties, offering great potential for improving drug delivery systems. Furthermore, the synthesis of TGA-based polyesters opens up new avenues for creating biodegradable materials with tunable properties for a variety of biomedical applications. The protocols provided herein offer a starting point for researchers to explore the synthesis, characterization, and biological evaluation of these innovative materials. Future research should focus on a more comprehensive in vivo evaluation of TGA-based polymers and a detailed investigation of their degradation profiles and the associated biological responses.

References

Application Note: Quantification of Thiodiglycolic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA) is a key biomarker for assessing exposure to the industrial chemical and known human carcinogen, vinyl chloride monomer (VCM).[1][2] Vinyl chloride is metabolized in the liver to reactive intermediates, which are then detoxified and excreted in the urine, with TDGA being a major metabolite.[1][2] Monitoring urinary TDGA levels is therefore a critical tool in occupational health and environmental toxicology to quantify VCM exposure. Additionally, TDGA is a downstream metabolite in the homocysteine pathway, and its levels can be influenced by factors such as vitamin B12 and folate status. This application note provides detailed protocols for the quantification of TDGA in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of this compound Formation

The primary source of urinary TDGA in occupational and environmental settings is the metabolism of VCM. As illustrated below, VCM is oxidized by cytochrome P450 enzymes (primarily CYP2E1) in the liver to the reactive epoxide, chloroethylene oxide. This intermediate can then be detoxified through conjugation with glutathione (B108866) and further metabolized to TDGA, which is then excreted in the urine.

Vinyl Chloride Metabolism VC Vinyl Chloride CEO Chloroethylene Oxide VC->CEO CYP2E1 CAA Chloroacetaldehyde CEO->CAA Spontaneous rearrangement GSH_Conj Glutathione Conjugation CEO->GSH_Conj CAA->GSH_Conj Metabolites Further Metabolism GSH_Conj->Metabolites TDGA This compound (in urine) Metabolites->TDGA

Figure 1: Metabolic pathway of vinyl chloride to this compound.

This compound can also be formed endogenously through the metabolism of homocysteine. This pathway is influenced by the availability of cofactors such as vitamin B12 and folate. The diagram below outlines the key steps in homocysteine metabolism and its potential link to TDGA formation.

Homocysteine Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine S-adenosylmethionine Homocysteine->Methionine Methionine Synthase THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF B12 Vitamin B12 B12->Homocysteine Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase SCMC S-carboxymethyl-L-cysteine Cysteine->SCMC Homocysteine2->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine B6 Vitamin B6 B6->Cystathionine TDGA This compound SCMC->TDGA

Figure 2: Homocysteine metabolism and its link to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the determination of this compound in urine using GC-MS and LC-MS/MS methodologies, as well as reported reference ranges.

Table 1: Method Validation Parameters

ParameterGC-MSLC-MS/MS
Linearity Range 0.4–90 µg/mL0.05–50.00 µg/mL[3]
Limit of Detection (LOD) <1 ng10 ng/mL
Limit of Quantification (LOQ) 2.0 µg/L[4]0.3 µg/mL[3]
Recovery 99.0%–102.9%[4]80.10%–104.20%[3]
Precision (RSD) 0.81%–2.38%[4]1.26%–5.03% (within-run), 0.50%–8.78% (between-run)[3]

Table 2: Reference Ranges of this compound in Urine

PopulationConcentration RangeNotes
Healthy Adult Males (non-exposed) 0.64 ± 0.32 µg/mLAverage level from a study of 34 individuals.
Healthy Adult Females (non-exposed) 0.51 ± 0.20 µg/mLAverage level from a study of 14 individuals.
VCM-Exposed Workers (<5 ppm) Significantly lower than high-exposure groupUrinary TDGA levels are best detected at the start of the next shift.[5][6]
VCM-Exposed Workers (>5 ppm) Significantly higher than low-exposure groupA clear correlation exists between air VCM levels and urinary TDGA.[1][5][6]
Children near petrochemical complex (lowest quartile) <35.4 µg/g creatinine
Children near petrochemical complex (highest quartile) ≥160.0 µg/g creatinine

Experimental Protocols

The following is a generalized workflow for the analysis of this compound in urine.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Urine Sample Collection Spiking Internal Standard Spiking Collection->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct injection possible GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification GCMS->Quant LCMS->Quant Report Reporting Quant->Report

Figure 3: General experimental workflow for this compound quantification.
Protocol 1: GC-MS Quantification of this compound

This protocol involves the extraction and derivatization of TDGA prior to analysis by GC-MS. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization method to increase the volatility of the analyte.

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated TDGA or a structural analog)

  • Ethyl acetate (B1210297)

  • Sodium chloride

  • 5M Hydrochloric acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (B92270)

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a 2 mL glass vial, add 1 mL of urine.

    • Spike the sample with the internal standard.

    • Acidify the urine to pH < 2 with 5M HCl.

    • Saturate the sample with sodium chloride.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean vial.

    • Repeat the extraction process and combine the organic layers.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 40 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp to 155°C at 4°C/min, hold for 2 minutes

      • Ramp to 170°C at 4°C/min, hold for 2 minutes

      • Ramp to 250°C at 10°C/min, hold for 5 minutes

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-550

      • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Protocol 2: LC-MS/MS Quantification of this compound

This method offers high sensitivity and specificity and may not require derivatization, allowing for a more streamlined sample preparation process.

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated TDGA)

  • Acetonitrile (B52724)

  • Formic acid

  • Deionized water

  • Centrifuge with 10 kDa molecular weight cutoff filters

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 200 µL of urine.

    • Spike the sample with the internal standard.

    • Add 200 µL of acetonitrile, vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

    • Reconstitute the dried residue in 200 µL of 2% acetonitrile in water.

    • Filter the reconstituted sample through a 10 kDa molecular weight cutoff filter by centrifugation.

    • The filtrate is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-5 min: 2-55% B

      • 5-15 min: 55-100% B

      • 15-20 min: Hold at 100% B

      • 20-20.1 min: 100-2% B

      • 20.1-29 min: Hold at 2% B

    • Injection Volume: 10 µL

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode

      • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both TDGA and the internal standard for accurate quantification and confirmation.

Conclusion

The quantification of this compound in urine is a robust and reliable method for assessing exposure to vinyl chloride and for investigating certain metabolic pathways. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity for this application. The choice of method will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for the analysis of this important biomarker.

References

Troubleshooting & Optimization

Technical Support Center: Thiodiglycolic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of thiodiglycolic acid (TDGA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the derivatization of this compound for GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: My derivatization of this compound is incomplete, leading to low product yield and poor peak shape. What are the common causes and how can I resolve this?

A1: Incomplete derivatization is a frequent challenge when working with a polar dicarboxylic acid like TDGA. Several factors can contribute to this issue:

  • Presence of Moisture: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly sensitive to moisture. Any water in your sample or solvent will preferentially react with the derivatizing agent, reducing the amount available to react with your analyte. Ensure that all glassware is thoroughly dried and that solvents are anhydrous. It is also recommended to store derivatization reagents in a desiccator.

  • Insufficient Reagent: A significant molar excess of the derivatizing agent is crucial for driving the reaction to completion. For silylation with BSTFA, a general rule is to use at least a 2:1 molar ratio of BSTFA to active hydrogens on the analyte. For TDGA, which has two carboxylic acid protons, a higher excess is recommended.

  • Suboptimal Reaction Conditions: Both time and temperature play a critical role. While some analytes derivatize quickly at room temperature, dicarboxylic acids like TDGA may require heating to ensure complete derivatization. Typical conditions for silylation of carboxylic acids with BSTFA involve heating at 60-70°C for 30-60 minutes.[1] For methyl esterification with reagents like BF3 in methanol (B129727), similar heating conditions are often employed.[1] It is advisable to optimize these parameters for your specific experimental setup.

  • Sample Matrix Effects: Complex biological matrices can contain components that interfere with the derivatization reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove these interfering substances.

Q2: I am observing extraneous peaks in my chromatogram. How can I identify and minimize these?

A2: Extraneous peaks can originate from the derivatizing reagent, byproducts of the reaction, or contaminants.

  • Reagent-Related Peaks: Injecting the derivatization reagent alone (a reagent blank) can help identify peaks associated with the reagent itself and any impurities. Silylation reagents can produce byproducts that are volatile and may appear in the chromatogram.[1]

  • Side Reactions and Artifacts: Silylation reactions can sometimes produce unexpected derivatives or byproducts, especially in complex samples.[2] These artifacts can lead to multiple peaks for a single compound. To minimize this, ensure optimal reaction conditions and consider a sample cleanup step.

  • Contamination: Ghost peaks can arise from contamination in the GC system, such as the inlet liner, septum, or column. Regular maintenance of your GC system is essential to prevent this.

Q3: The sensitivity of my TDGA analysis is low. How can I improve my detection limits?

A3: Low sensitivity can be a result of several factors throughout the analytical process.

  • Incomplete Derivatization: As discussed in Q1, ensuring the derivatization reaction goes to completion is the first step to maximizing your signal.

  • Derivative Instability: Trimethylsilyl (B98337) (TMS) derivatives can be susceptible to hydrolysis, especially if exposed to moisture before analysis. It is best to analyze silylated samples as soon as possible after preparation. Storing derivatized samples in a freezer can help extend their lifespan.

  • GC-MS Parameters: Optimizing your GC-MS parameters, such as injection volume, split ratio, and MS detector settings, can significantly enhance sensitivity.

  • Choice of Derivatizing Agent: For certain analytes, some derivatizing agents can provide better sensitivity than others. For example, in the analysis of the related compound thiodiglycol, derivatization with 1-(trifluoroacetyl)imidazole (B74255) (TFAI) was found to increase sensitivity by two orders of magnitude compared to BSTFA.[3]

Q4: I am observing significant peak tailing for my derivatized TDGA. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue with polar analytes and can be caused by interactions with active sites in the GC system.

  • Active Sites: Acidic silanol (B1196071) groups on the surface of the GC inlet liner or the column itself can interact with any remaining underivatized TDGA or even the derivatized product, causing peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is crucial.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Regularly trimming a small portion (e.g., 10-20 cm) from the front of the column can help resolve this.

  • Improper Column Installation: An incorrectly installed column can create dead volumes, leading to peak distortion. Ensure the column is installed according to the manufacturer's instructions.

  • Incomplete Derivatization: As mentioned previously, any underivatized TDGA will be highly polar and will exhibit significant peak tailing.

Experimental Protocols

Below are detailed methodologies for the two most common derivatization approaches for this compound.

Protocol 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol is a general guideline for the preparation of trimethylsilyl (TMS) derivatives of this compound for GC-MS analysis.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a micro-reaction vessel.

    • If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a stream of nitrogen. The presence of water will interfere with the derivatization.

  • Derivatization Reaction:

    • Add 100 µL of an aprotic solvent (e.g., acetonitrile, pyridine) to the dried sample.

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). For compounds that are difficult to silylate, the addition of 1% TMCS (trimethylchlorosilane) to the BSTFA can act as a catalyst.[4]

    • Tightly cap the reaction vessel and vortex for 10-30 seconds.

    • Heat the vessel at 60-70°C for 30-60 minutes in a heating block or oven.[1]

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane).

Protocol 2: Methyl Esterification with Boron Trifluoride (BF₃) in Methanol

This protocol outlines the formation of fatty acid methyl esters (FAMEs), which is a common method for the derivatization of carboxylic acids.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a micro-reaction vessel.

    • If the sample is in an aqueous solvent, it must be evaporated to complete dryness.

  • Derivatization Reaction:

    • Add 250 µL of 14% Boron Trifluoride (BF₃) in methanol to the dried sample.

    • Tightly cap the vessel and heat at 60°C for 60 minutes.[1]

  • Extraction:

    • After cooling, add 0.5 mL of a saturated sodium chloride (NaCl) aqueous solution and vortex.

    • Add 0.6 mL of hexane (B92381), vortex thoroughly, and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis:

    • The hexane extract containing the this compound dimethyl ester is ready for GC-MS analysis.

Data Presentation

The following table summarizes quantitative data for a methyl esterification method for this compound determination in urine, which can serve as a benchmark for analytical performance.[5]

ParameterValue
Linearity (r²)0.9997
Minimum Quantitation Concentration2.0 µg/L
Precision (RSD%)0.81% - 2.38%
Average Recovery99.0% - 102.9%

Visualizations

The following diagrams illustrate the experimental workflow for TDGA derivatization and a troubleshooting decision tree.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with TDGA Sample dry Evaporate to Dryness start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) dry->add_reagent heat Heat at 60-70°C add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject troubleshooting_workflow cluster_incomplete Incomplete Derivatization cluster_peaks Extraneous/Tailing Peaks start Problem with TDGA Derivatization Analysis check_moisture Check for Moisture (Dry Glassware/Solvents) start->check_moisture reagent_blank Run Reagent Blank start->reagent_blank increase_reagent Increase Reagent Molar Excess check_moisture->increase_reagent optimize_conditions Optimize Reaction Time and Temperature increase_reagent->optimize_conditions check_system Check GC System (Liner, Column, Septum) reagent_blank->check_system sample_cleanup Consider Sample Cleanup check_system->sample_cleanup

References

Technical Support Center: Optimizing Thiodiglycolic Acid Concentration for Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using thiodiglycolic acid (TDGA) as a stabilizing agent for nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TDGA) in nanoparticle synthesis?

A1: this compound serves as a capping agent, binding to the surface of nanoparticles to prevent aggregation and ensure colloidal stability.[1][2] The thiol group (-SH) in TDGA has a strong affinity for the surface of many types of nanoparticles, while the carboxylic acid groups (-COOH) enhance hydrophilicity and provide electrostatic repulsion between particles, preventing them from clumping together.[2]

Q2: How does the concentration of TDGA affect the stability and size of nanoparticles?

A2: The concentration of TDGA is a critical factor that influences both the stability and size of the resulting nanoparticles. An insufficient concentration of TDGA can lead to incomplete surface coverage, resulting in nanoparticle aggregation and a broad particle size distribution.[3] Conversely, an optimal concentration ensures uniform capping, leading to stable, monodisperse nanoparticles. The ideal concentration is often determined as a molar ratio of the nanoparticle precursor to TDGA.

Q3: What are the typical molar ratios of precursor to TDGA used for nanoparticle stabilization?

A3: While the optimal molar ratio is specific to the nanoparticle system, published literature for the similar capping agent thioglycolic acid (TGA) can provide a good starting point. For instance, in the synthesis of copper sulfide (B99878) (CuS) nanoparticles, an optimized Cu:TGA molar ratio of 1:6 resulted in stable nanoparticles.[3] For cadmium telluride (CdTe) quantum dots, a Cd²⁺:Te²⁻:TGA molar ratio of 2:1:4 was found to be optimal.[4] Another study on CdTe nanoparticles reported using a stabilizer to Cd²⁺ ratio of 1:2.4.[1] It is recommended to perform experiments with varying molar ratios to determine the optimal conditions for your specific system.

Q4: How does pH influence the effectiveness of TDGA as a stabilizing agent?

A4: The pH of the reaction medium plays a crucial role in the stabilizing effect of TDGA. The carboxylic acid groups of TDGA can be protonated or deprotonated depending on the pH. At a pH above the pKa of the carboxylic acid groups, they will be deprotonated, leading to a negative surface charge on the nanoparticles. This enhances electrostatic repulsion and improves stability. For example, in the synthesis of TGA-capped CuS nanoparticles, the pH of the TGA solution was adjusted to 10.6–11.0.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Nanoparticle Aggregation Insufficient TDGA concentration.Increase the molar ratio of TDGA to the nanoparticle precursor.[3]
Incorrect pH of the reaction medium.Adjust the pH to ensure the carboxylic acid groups of TDGA are deprotonated, enhancing electrostatic repulsion. A higher pH is generally favorable.[3]
High ionic strength of the solution.Reduce the salt concentration in the reaction medium, as high ionic strength can screen the electrostatic repulsion between nanoparticles.
Broad Particle Size Distribution Incomplete nucleation and uncontrolled growth.This is often linked to insufficient capping agent. Ensure a sufficient concentration of TDGA is present from the start of the reaction to effectively cap the initial nuclei and control growth.[3]
Inadequate mixing.Ensure vigorous and uniform stirring throughout the synthesis process to promote homogeneous nucleation and growth.
Low Yield of Stable Nanoparticles Suboptimal reaction conditions.Optimize other reaction parameters such as temperature and reaction time in conjunction with the TDGA concentration.
Inefficient purification process.Use appropriate purification methods, such as centrifugation and washing, to remove excess reactants and unbound TDGA without causing aggregation.
Changes in Optical Properties (e.g., shift in UV-Vis peak) Change in particle size or aggregation state.A red shift in the absorbance spectrum often indicates aggregation. Re-evaluate the TDGA concentration and other stabilizing parameters.

Quantitative Data Summary

The following table summarizes data on the effect of the capping agent and molar ratios on the size of different nanoparticles, primarily focusing on the similar capping agent thioglycolic acid (TGA) due to the limited availability of quantitative data for TDGA. This data can serve as a reference for optimizing TDGA concentrations.

NanoparticleCapping AgentMolar/Concentration RatioAverage Particle SizeReference
CuSThioglycolic Acid (TGA)Cu:TGA = 1:2Broader size distribution[3]
CuSThioglycolic Acid (TGA)Cu:TGA = 1:4Broader size distribution[3]
CuSThioglycolic Acid (TGA)Cu:TGA = 1:6 (Optimal)Stable, uniform nanoparticles[3]
CdTeThioglycolic Acid (TGA)n(Cd²⁺):n(Te²⁻):n(TGA) = 2:1:4Not specified, but resulted in strong fluorescence[4]
CdTeThioglycolic Acid (TGA)Stabilizer:Cd²⁺ = 1:2.44.2 nm[1]
CdSeThioglycolic Acid (TGA)Not specified3.7 nm[5]

Experimental Protocols

Protocol 1: General Procedure for Optimizing TDGA Concentration for Nanoparticle Synthesis

This protocol provides a general framework for optimizing the TDGA concentration for the synthesis of metal sulfide nanoparticles, adapted from a procedure for TGA-capped CuS nanoparticles.[3]

Materials:

  • Metal precursor solution (e.g., CuSO₄)

  • This compound (TDGA)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1.0 M) for pH adjustment

  • Deionized water

  • Two-neck round-bottom flask

  • Heating mantle and stirrer

  • Condenser

  • Centrifuge

Procedure:

  • Prepare the Metal Precursor Solution: Prepare a solution of the metal precursor of a known concentration in a two-neck round-bottom flask.

  • Prepare TDGA Solutions at Different Molar Ratios: Prepare a series of TDGA solutions in deionized water. The concentrations should be calculated to achieve different molar ratios of the metal precursor to TDGA (e.g., 1:2, 1:4, 1:6, 1:8).

  • Adjust pH: For each TDGA solution, adjust the pH to a basic value (e.g., 10.5-11.0) using the NaOH solution. This step is crucial for deprotonating the carboxylic acid groups.

  • Reaction Setup: Heat the metal precursor solution to the desired reaction temperature (e.g., 100°C) with gentle stirring.

  • Addition of TDGA: Add the pH-adjusted TDGA solution dropwise to the heated metal precursor solution over a period of about 5 minutes.

  • Reaction: Seal the flask and allow the reaction to proceed under reflux for a specified time (e.g., 6 hours) to facilitate nanoparticle formation.

  • Purification: After the reaction is complete, cool the solution to room temperature. Purify the nanoparticles by sequential washing with deionized water and a suitable solvent like isopropanol, followed by centrifugation to pellet the nanoparticles.

  • Characterization: Resuspend the purified nanoparticles in deionized water and characterize them using techniques such as UV-Vis spectroscopy to assess stability (presence of a sharp excitonic peak) and Transmission Electron Microscopy (TEM) to determine particle size and morphology.

Visualizations

Experimental_Workflow_for_TDGA_Optimization cluster_preparation Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_metal Prepare Metal Precursor Solution heat_metal Heat Metal Precursor prep_metal->heat_metal prep_tdga Prepare TDGA Solutions (Varying Molar Ratios) adjust_ph Adjust pH of TDGA Solutions prep_tdga->adjust_ph add_tdga Add TDGA Solution adjust_ph->add_tdga heat_metal->add_tdga reflux Reflux Reaction add_tdga->reflux purify Purify Nanoparticles (Centrifugation/Washing) reflux->purify characterize Characterize (UV-Vis, TEM) purify->characterize optimize Determine Optimal TDGA Concentration characterize->optimize

Caption: Workflow for optimizing TDGA concentration.

Troubleshooting_Logic start Observe Nanoparticle Aggregation cause1 Insufficient TDGA? start->cause1 cause2 Incorrect pH? start->cause2 cause3 High Ionic Strength? start->cause3 solution1 Increase TDGA Molar Ratio cause1->solution1 solution2 Adjust to Basic pH cause2->solution2 solution3 Decrease Salt Concentration cause3->solution3

Caption: Troubleshooting nanoparticle aggregation.

References

Technical Support Center: HPLC Analysis of Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Thiodiglycolic Acid (TDGA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound (TDGA) analysis?

A1: A good starting point for TDGA analysis is reversed-phase HPLC. A common setup includes a C18 column with a mobile phase consisting of an aqueous acid (like phosphoric acid or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher sensitivity and specificity.

Q2: Why is the pH of the mobile phase critical for TDGA analysis?

A2: this compound is a dicarboxylic acid, meaning it has two acidic functional groups. The pH of the mobile phase will determine the ionization state of these groups. At a low pH (e.g., below the pKa of the carboxylic acid groups), TDGA will be in its protonated, less polar form, leading to longer retention on a reversed-phase column. Controlling the pH is crucial for achieving reproducible retention times and good peak shape.

Q3: My TDGA peak is tailing. What are the common causes and solutions?

A3: Peak tailing for acidic compounds like TDGA is a common issue. The primary causes include:

  • Secondary interactions: Interaction of the acidic analyte with residual silanol (B1196071) groups on the silica-based stationary phase.

  • Column overload: Injecting too high a concentration of the analyte.

  • Inappropriate mobile phase pH: If the pH is close to the pKa of TDGA, both ionized and non-ionized forms may exist, leading to peak distortion.

  • Column degradation: Loss of stationary phase or contamination of the column frit.

Solutions include lowering the mobile phase pH, using an end-capped C18 column, reducing the sample concentration, and ensuring the column is in good condition.

Q4: I am observing a drift in the retention time of my TDGA peak. What should I check?

A4: Retention time drift can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially after a gradient run.

  • Changes in mobile phase composition: Small variations in the mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase carefully.

  • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

  • Column aging: Over time, the stationary phase can degrade, leading to changes in retention.

Q5: How can I improve the sensitivity of my TDGA analysis?

A5: To improve sensitivity, consider the following:

  • Lower the detection wavelength: TDGA has a weak UV chromophore, so detection at lower wavelengths (e.g., 200-220 nm) can increase the signal. However, this may also increase baseline noise.

  • Use a more sensitive detector: A mass spectrometer (MS) will provide significantly higher sensitivity and selectivity compared to a UV detector.

  • Derivatization: Although this adds a step to the sample preparation, derivatizing TDGA with a UV-active or fluorescent tag can greatly enhance detection.

  • Optimize sample preparation: Use solid-phase extraction (SPE) to concentrate the sample and remove interfering matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH to 2.5-3.0 with phosphoric or formic acid to suppress the ionization of silanols. Use a high-purity, end-capped C18 column.
Column overload.Dilute the sample and inject a smaller volume.
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of TDGA.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Dilute the sample.
Issue 2: Unstable Retention Times
Symptom Possible Cause Suggested Solution
Gradual drift in retention time over multiple runs. Incomplete column equilibration between runs.Increase the equilibration time between injections, ensuring at least 10 column volumes of mobile phase pass through the column.
Change in mobile phase composition due to evaporation of the organic component.Keep mobile phase bottles covered and prepare fresh mobile phase daily.
Column temperature fluctuations.Use a thermostatically controlled column compartment.
Sudden, significant shift in retention time. Leak in the HPLC system.Check for leaks at all fittings and connections.
Air bubbles in the pump or detector.Degas the mobile phase and prime the pump.
Incorrect mobile phase preparation.Remake the mobile phase, ensuring accurate measurements.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on this compound Retention Time and Peak Asymmetry

This table provides an illustrative example of the expected trend. Actual values may vary based on the specific column and HPLC system.

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.21.1
3.56.51.4
4.54.11.8
5.52.82.2

Table 2: Illustrative Comparison of Different C18 Columns for this compound Analysis

This table provides an illustrative example of expected performance. Actual results will depend on the specific column characteristics and analytical conditions.

Column TypeRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Standard C18, not end-capped7.51.98,000
High-purity, end-capped C188.11.215,000
C18 with polar-embedded group6.91.314,000

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for TDGA
  • Column: C18, 5 µm, 4.6 x 150 mm (end-capped)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis of TDGA
  • Column: C18, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B held for 1 minute, then to 50% B in 8 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode.

  • Sample Preparation: For biological samples, a solid-phase extraction (SPE) cleanup is recommended. Dilute the sample and load onto a suitable SPE cartridge. Wash with a weak organic solvent and elute with a stronger organic solvent containing a small amount of acid. Evaporate the eluent and reconstitute in the initial mobile phase.

Visualizations

hplc_troubleshooting_workflow start Start: Chromatographic Issue Observed peak_shape Assess Peak Shape start->peak_shape retention_time Assess Retention Time start->retention_time sensitivity Assess Sensitivity/Baseline start->sensitivity peak_shape_issue Poor Peak Shape? peak_shape->peak_shape_issue rt_issue Unstable Retention Time? retention_time->rt_issue sensitivity_issue Low Sensitivity or Noisy Baseline? sensitivity->sensitivity_issue tailing Peak Tailing peak_shape_issue->tailing Yes fronting Peak Fronting peak_shape_issue->fronting Yes end Problem Resolved peak_shape_issue->end No check_ph Lower Mobile Phase pH (e.g., 2.5-3.0) tailing->check_ph check_sample_solvent Match Sample Solvent to Mobile Phase fronting->check_sample_solvent check_concentration Dilute Sample check_ph->check_concentration check_column Use End-Capped Column check_concentration->check_column check_concentration->end check_column->end check_sample_solvent->check_concentration drift Gradual Drift rt_issue->drift Yes shift Sudden Shift rt_issue->shift Yes rt_issue->end No check_equilibration Increase Equilibration Time drift->check_equilibration check_leaks Check for Leaks shift->check_leaks check_temp Use Column Oven check_equilibration->check_temp remake_mp Prepare Fresh Mobile Phase check_temp->remake_mp check_leaks->remake_mp remake_mp->end remake_mp->end low_signal Low Signal sensitivity_issue->low_signal Yes noisy_baseline Noisy Baseline sensitivity_issue->noisy_baseline Yes sensitivity_issue->end No check_detector Lower UV Wavelength or Use MS Detector low_signal->check_detector degas_mp Degas Mobile Phase noisy_baseline->degas_mp use_spe Use SPE for Sample Cleanup check_detector->use_spe use_spe->end check_lamp Check Detector Lamp degas_mp->check_lamp check_lamp->end

Caption: General troubleshooting workflow for HPLC analysis of this compound.

peak_tailing_causes peak_tailing Peak Tailing of This compound cause1 Secondary Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Inappropriate pH peak_tailing->cause3 cause4 Column Issues peak_tailing->cause4 subcause1 Analyte interaction with residual silanols cause1->subcause1 solution2 Dilute sample cause2->solution2 subcause3 pH near pKa of TDGA cause3->subcause3 subcause4a Column contamination cause4->subcause4a subcause4b Column void cause4->subcause4b solution1 Use end-capped column Lower mobile phase pH subcause1->solution1 solution3 Adjust pH away from pKa subcause3->solution3 solution4 Flush or replace column subcause4a->solution4 subcause4b->solution4

Caption: Causes and solutions for peak tailing in this compound analysis.

Technical Support Center: Enhancing the Efficiency of Thiodiglycolic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiodiglycolic acid (TDGA) as a corrosion inhibitor. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of corrosion inhibition by this compound (TDGA)?

A1: this compound primarily functions as a corrosion inhibitor through adsorption onto the metal surface. The sulfur and oxygen atoms in the TDGA molecule act as active centers, forming a protective film that isolates the metal from the corrosive environment. This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Q2: What are the key factors that influence the inhibition efficiency of TDGA?

A2: The efficiency of TDGA as a corrosion inhibitor is influenced by several factors, including:

  • Concentration: Inhibition efficiency generally increases with the concentration of TDGA up to a certain optimal point.

  • pH of the corrosive medium: The pH can affect the chemical form of TDGA and the nature of the metal surface, thereby influencing its adsorption and protective film formation.[1]

  • Temperature: The effect of temperature can be complex. While higher temperatures can increase the corrosion rate, they can also affect the adsorption-desorption equilibrium of the inhibitor on the metal surface. In many cases, the efficiency of organic inhibitors decreases with increasing temperature.[2]

  • Nature of the metal: The effectiveness of TDGA can vary significantly depending on the type of metal being protected.

  • Composition of the corrosive environment: The presence of other ions, such as chlorides or sulfates, can impact the corrosion process and the performance of the inhibitor.

Q3: Can TDGA be used with all types of metals?

A3: Not necessarily. While TDGA can be an effective inhibitor for some metals like steel, it has been reported to act as a corrosion accelerator for aluminum in hydrochloric acid solutions.[3][4] This is a critical consideration, and preliminary testing is essential when using TDGA with a new metal or alloy.

Q4: How can I improve the inhibition efficiency of TDGA?

A4: A promising strategy to enhance the performance of TDGA is through synergistic inhibition. This involves using TDGA in combination with other compounds, such as halide ions (e.g., potassium iodide) or surfactants. These additives can enhance the adsorption of TDGA on the metal surface, leading to a more stable and effective protective film.[5][6][7][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Inhibition Efficiency

Possible Cause Troubleshooting Steps
Sub-optimal Inhibitor Concentration Perform a concentration optimization study to determine the most effective concentration of TDGA for your specific system.
Inadequate Surface Preparation Ensure a consistent and reproducible surface preparation method for your metal coupons. This may include polishing with different grades of emery paper, followed by degreasing with a suitable solvent like acetone (B3395972) and rinsing with distilled water.
Incorrect pH of the Corrosive Medium Measure and adjust the pH of your corrosive solution to the desired value. The effectiveness of TDGA can be pH-dependent.[9]
Inhibitor Degradation Prepare fresh inhibitor solutions for each experiment. This compound solutions may degrade over time, especially when exposed to heat or light.[10]
Inconsistent Experimental Conditions Maintain consistent temperature, immersion time, and hydrodynamic conditions (e.g., stirring rate) across all experiments.

Issue 2: TDGA Appears to Accelerate Corrosion

Possible Cause Troubleshooting Steps
Metal Incompatibility As noted in the FAQs, TDGA has been observed to accelerate the corrosion of aluminum in HCl.[3][4] If you observe an increase in corrosion rate, TDGA may not be a suitable inhibitor for your specific metal-environment system.
Formation of Soluble Complexes At certain concentrations and pH values, TDGA might form soluble complexes with the metal ions, which can enhance the dissolution of the metal.
Testing with a Different Inhibitor Consider testing alternative corrosion inhibitors that are known to be effective for your specific metal and corrosive environment.

Issue 3: Poor Reproducibility of Results

Possible Cause Troubleshooting Steps
Variability in Metal Coupons Use metal coupons from the same batch and with a consistent surface finish for all experiments.
Inconsistent Solution Preparation Ensure accurate and consistent preparation of both the corrosive medium and the inhibitor solutions.
Contamination Thoroughly clean all glassware and experimental apparatus to avoid contamination that could affect the corrosion process.
Fluctuations in Environmental Conditions Control the temperature and other environmental factors in your laboratory to ensure they remain constant throughout the duration of your experiments.

Data Presentation: Inhibition Efficiency of this compound

Inhibitor Concentration (M) Corrosion Rate (mg/cm²·h) Inhibition Efficiency (%)
0 (Blank)[Insert your data]-
1 x 10⁻⁵[Insert your data][Calculate using formula]
5 x 10⁻⁵[Insert your data][Calculate using formula]
1 x 10⁻⁴[Insert your data][Calculate using formula]
5 x 10⁻⁴[Insert your data][Calculate using formula]

Formula for Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] x 100 Where:

  • CR₀ = Corrosion rate in the absence of the inhibitor (blank)

  • CRᵢ = Corrosion rate in the presence of the inhibitor

Experimental Protocols

Weight Loss Method

This method determines the corrosion rate by measuring the loss in weight of a metal coupon after immersion in a corrosive medium.

Materials:

  • Metal coupons of known dimensions and composition

  • Corrosive solution (e.g., 1 M HCl or 1 M H₂SO₄)

  • This compound (TDGA)

  • Analytical balance (accurate to 0.1 mg)

  • Emery papers (various grades)

  • Acetone

  • Distilled water

  • Beakers

  • Water bath or thermostat

Procedure:

  • Coupon Preparation:

    • Polish the metal coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, 1200 grit) to achieve a smooth, uniform surface.

    • Degrease the coupons by sonicating in acetone for 5-10 minutes.

    • Rinse with distilled water and dry thoroughly.

    • Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).

  • Immersion:

    • Prepare the corrosive solutions with and without different concentrations of TDGA.

    • Completely immerse the weighed coupons in the test solutions in separate beakers. Ensure the volume of the solution is sufficient to avoid significant changes in concentration during the experiment.

    • Place the beakers in a water bath or thermostat to maintain a constant temperature.

    • Record the immersion time (t).

  • Post-Immersion:

    • After the specified immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush under running distilled water to remove corrosion products.

    • Dip the coupons in acetone and allow them to air dry.

    • Accurately weigh each coupon again and record the final weight (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR): CR (in mg/cm²·h) = ΔW / (A x t), where A is the surface area of the coupon in cm².

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] x 100, where CR₀ is the corrosion rate of the blank and CRᵢ is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (metal sample)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite)

  • Corrosive solution with and without TDGA

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, degreasing, and rinsing as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state value is reached.

  • Polarization Scan:

    • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100, where Icorr₀ is the corrosion current density of the blank and Icorrᵢ is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective film's properties.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive solution with and without TDGA

Procedure:

  • Cell Setup and Stabilization: Prepare the electrodes and set up the electrochemical cell as described for potentiodynamic polarization. Allow the system to stabilize at the OCP.

  • Impedance Measurement:

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for a simple corrosion process often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100, where Rct₀ is the charge transfer resistance of the blank and Rctᵢ is the charge transfer resistance with the inhibitor.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_electrochem Electrochemical Methods A Metal Coupon Polishing B Degreasing & Rinsing A->B C Drying & Weighing (W1) B->C D Immersion in Corrosive Medium +/- TDGA C->D Weight Loss Method E Post-Immersion Cleaning D->E Weight Loss Method H Potentiodynamic Polarization D->H Tafel Analysis I Electrochemical Impedance Spectroscopy D->I Nyquist/Bode Analysis F Drying & Weighing (W2) E->F G Calculate Corrosion Rate & Inhibition Efficiency F->G H->G I->G

Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.

Troubleshooting_Logic Start Low/Inconsistent Inhibition Efficiency Conc Is Inhibitor Concentration Optimized? Start->Conc Surface Is Surface Preparation Consistent? Conc->Surface Yes OptimizeConc Perform Concentration Optimization Study Conc->OptimizeConc No pH Is pH Controlled? Surface->pH Yes StandardizeSurface Standardize Surface Preparation Protocol Surface->StandardizeSurface No Synergy Consider Synergistic Additives (e.g., KI) pH->Synergy Yes ControlpH Buffer or Adjust pH of Solution pH->ControlpH No

Caption: Troubleshooting flowchart for low inhibition efficiency.

Inhibition_Mechanism cluster_process Corrosion Process cluster_inhibition Inhibition Process Metal Metal Surface Film Adsorbed Protective Film Metal->Film Corrosive Corrosive Environment (H+, Cl- etc.) Corrosive->Metal Corrosion Attack TDGA TDGA Molecules TDGA->Metal Adsorption Film->Corrosive Blocks Attack

Caption: Simplified mechanism of corrosion inhibition by TDGA.

References

Stability issues and degradation of Thiodiglycolic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of thiodiglycolic acid (TDGA) solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My TDGA solution has developed a slight turbidity/precipitate. What could be the cause?

A1: Turbidity or precipitation in a TDGA solution can be indicative of degradation. The most common cause is the oxidation of this compound to its disulfide dimer, dithis compound (DTDGA). DTDGA has lower solubility in some aqueous solutions compared to TDGA, which can lead to precipitation, especially at higher concentrations or lower temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solution has been stored according to recommendations (see Q2). Exposure to air (oxygen), elevated temperatures, and light can accelerate oxidation.

  • pH Measurement: Check the pH of your solution. The rate of oxidation of thiols like TDGA generally increases with higher pH.[1]

  • Analytical Confirmation: If possible, analyze a sample of the solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to confirm the presence of DTDGA and quantify the remaining TDGA.

Q2: What are the optimal storage conditions for TDGA solutions to minimize degradation?

A2: To maintain the stability of TDGA solutions, it is crucial to minimize exposure to factors that promote degradation.

Recommended Storage Conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C). Avoid freezing, as this can cause concentration gradients upon thawing and may not prevent oxidation. Storing at elevated temperatures significantly increases the rate of degradation.[1]

  • Atmosphere: TDGA is susceptible to oxidation by atmospheric oxygen.[2] Solutions should be stored in tightly sealed containers with minimal headspace. Purging the headspace with an inert gas like nitrogen or argon before sealing is highly recommended to displace oxygen.

  • Light: Protect solutions from light by using amber glass vials or by wrapping the container in aluminum foil. While TDGA is reported to be relatively stable to photolysis, prolonged exposure to UV light can contribute to degradation.

  • Container Material: Use glass containers for long-term storage. Some plastics may be permeable to oxygen or could leach impurities into the solution.

  • pH: For optimal stability, maintain the pH of the solution in the acidic range. The oxidation of thiols is generally slower at lower pH.

Q3: I suspect my TDGA solution has degraded. How can I confirm this and quantify the remaining TDGA?

A3: A stability-indicating analytical method is required to confirm and quantify degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Analytical Approach:

A reversed-phase HPLC method can be used to separate TDGA from its primary degradant, DTDGA.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: An acidic mobile phase is often used to ensure the carboxylic acid groups are protonated, leading to better retention and peak shape. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) adjusted to an acidic pH (e.g., pH 2-3 with phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile.

  • Detection: UV detection at a low wavelength, typically around 210-220 nm, is suitable for detecting both TDGA and DTDGA.

  • Quantification: The concentration of TDGA and DTDGA can be determined by comparing the peak areas from the sample chromatogram to those of known concentration standards.

A detailed experimental protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.

Q4: Are there any known incompatibilities for TDGA solutions?

A4: Yes, TDGA is incompatible with several classes of substances:

  • Oxidizing Agents: Strong oxidizing agents will rapidly convert TDGA to DTDGA and potentially to further oxidized species like sulfonic acids.

  • Strong Bases: High pH conditions accelerate the rate of oxidation.

  • Metals: Certain metal ions can catalyze the oxidation of thiols. It is advisable to use high-purity water and avoid contact with reactive metals.

Q5: How does pH affect the stability of TDGA solutions?

A5: The stability of TDGA is significantly influenced by pH. The thiol group (-SH) is more susceptible to oxidation in its deprotonated thiolate form (-S⁻). The pKa of the thiol group in thioglycolic acid is around 9.3.[3] At pH values approaching and exceeding this pKa, a greater proportion of the more reactive thiolate anion is present, leading to an accelerated rate of oxidation to the disulfide. Therefore, maintaining a lower pH (acidic conditions) will enhance the stability of TDGA solutions.[1]

Data on this compound Stability

Table 1: Illustrative Effect of Temperature on TDGA Degradation in Aqueous Solution (pH 7, Stored in Air)

Storage Temperature (°C)Storage Time (Days)Estimated % TDGA Remaining
430>95%
25 (Room Temperature)3085 - 95%
4030<80%

Table 2: Illustrative Effect of pH on TDGA Degradation in Aqueous Solution (Stored at 25°C in Air)

pHStorage Time (Days)Estimated % TDGA Remaining
330>98%
53090 - 98%
73085 - 95%
930<85%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for TDGA and DTDGA

This protocol outlines a representative reversed-phase HPLC method for the simultaneous determination of this compound (TDGA) and its primary oxidation product, Dithis compound (DTDGA).

1. Materials and Reagents:

  • This compound reference standard

  • Dithis compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphoric acid (85%)

  • HPLC grade water

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: 15% Methanol in water, adjusted to pH 2.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions:

  • TDGA Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of TDGA reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • DTDGA Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of DTDGA reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock standards with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Dilute the TDGA solution to be tested with the mobile phase to a concentration within the calibration range of the working standards.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peaks for TDGA and DTDGA based on their retention times compared to the standards.

  • Quantify the amount of TDGA and DTDGA in the samples using the calibration curve.

7. System Suitability:

  • The system suitability should be checked before analysis by injecting a standard solution multiple times. Parameters such as peak asymmetry, theoretical plates, and reproducibility of retention times and peak areas should be within acceptable limits.

Protocol 2: Forced Degradation Study of TDGA Solutions

This protocol provides a framework for conducting a forced degradation study on a TDGA solution to identify potential degradation products and to establish the stability-indicating nature of an analytical method. The conditions provided are starting points and may need to be adjusted based on the stability of the specific TDGA solution. The goal is to achieve 5-20% degradation of the active substance.

1. Preparation of Stock Solution:

  • Prepare a stock solution of TDGA in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Store the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Store the solution at room temperature for 8 hours.

    • After the incubation period, neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and store it in an oven at 80°C for 48 hours.

    • After the incubation period, cool the solution to room temperature.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil and stored under the same conditions to exclude thermal effects.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of TDGA.

  • Assess the peak purity of the TDGA peak in the stressed samples to ensure that no degradation products are co-eluting.

Visualizations

TDGA_Degradation_Pathway TDGA This compound (TDGA) HS-CH2-COOH | S | CH2-COOH Radical Thiyl Radical Intermediate TDGA->Radical Oxidation (e.g., O2, H2O2) DTDGA Dithis compound (DTDGA) HOOC-CH2-S-S-CH2-COOH Radical->DTDGA Dimerization

Caption: Oxidative degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare TDGA Solution Stress Expose to Stress Conditions (Temp, pH, Light, Oxidant) Prep->Stress HPLC HPLC Analysis Stress->HPLC Quant Quantify TDGA and Degradants HPLC->Quant Purity Assess Peak Purity Quant->Purity MassBalance Calculate Mass Balance Purity->MassBalance Report Report Stability Profile MassBalance->Report

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Logic Start Instability Observed (e.g., Turbidity, Color Change) CheckStorage Review Storage Conditions (Temp, Light, Air Exposure) Start->CheckStorage CheckpH Measure Solution pH CheckStorage->CheckpH Conditions OK ImplementCAPA Implement Corrective Actions (e.g., Adjust Storage, Reformulate) CheckStorage->ImplementCAPA Conditions Not OK Analyze Perform HPLC Analysis CheckpH->Analyze IdentifyCause Identify Cause of Degradation Analyze->IdentifyCause IdentifyCause->ImplementCAPA

Caption: Logical troubleshooting flow for TDGA solution instability.

References

pH and temperature effects on Thiodiglycolic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of thiodiglycolic acid (TDGA) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

The main factors influencing the stability of this compound are pH, temperature, and the presence of oxidizing agents. While TDGA is generally stable, elevated temperatures and alkaline pH can promote its oxidation.

Q2: How should I store my this compound solutions to ensure maximum stability?

For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C). Solutions should be stored in tightly sealed containers to minimize exposure to air, as oxidation can occur. For long-term storage, consider using an aqueous solution (e.g., 80%) which may offer a longer shelf life compared to the concentrated form.

Q3: Is this compound susceptible to hydrolysis?

This compound is not considered to be readily susceptible to hydrolysis. Studies have shown that at ambient temperature, there is 100% recovery of this compound after 96 hours in solutions with pH values of 4, 7, and 11.

Q4: What are the potential degradation products of this compound?

Under oxidative conditions, this compound may degrade. Potential degradation products can include the corresponding disulfide or sulfonate analogs. In some biological or environmental degradation pathways, mercaptoacetic acid has been identified as a metabolite.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Decreased concentration of TDGA in my prepared solution over time. Oxidation: This is more likely to occur at elevated temperatures and higher pH. Exposure to air can also contribute to oxidation.Store solutions at 2-8°C in tightly sealed containers. If possible, prepare fresh solutions for critical experiments. Consider purging the headspace of the container with an inert gas like nitrogen or argon.
Contamination: The presence of oxidizing contaminants in your solvent or on your labware can accelerate degradation.Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Unexpected peaks appearing in my chromatogram during analysis. Degradation Products: New peaks may correspond to degradation products such as the disulfide or sulfonate forms of TDGA.Analyze a freshly prepared standard of TDGA to confirm its retention time. If degradation is suspected, consider using a mass spectrometry (MS) detector to identify the unknown peaks.
Inconsistent results in my experiments using TDGA. Solution Instability: If solutions are not stored properly or are used over an extended period, their concentration may change, leading to variability in results.Always use freshly prepared or properly stored solutions. It is good practice to re-analyze the concentration of your stock solution if it has been stored for a prolonged period.

Data on this compound Stability

The following table summarizes the available data on the stability of this compound.

ConditionParameterObservationCitation
pH Hydrolytic Stability100% recovery after 96 hours at pH 4, 7, and 11 (ambient temperature).
Temperature & pH Oxidative StabilityOxidation of thioglycollate solutions increases with an increase in pH and storage temperature.[1][1]
Long-term Storage Aqueous Solution StabilityAn 80% aqueous solution of a related compound, thioglycolic acid, is noted to have a longer shelf life.
Refrigerated Storage Content ReductionFor a specific thioglycolic acid product, an average content reduction of about 1% per month is reported at +2°C to +8°C.[2][2]
Room Temperature Thioglycolide FormationAt room temperature, aqueous solutions of over 70% thioglycolic acid may form 1-2% thioglycolides per month.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for conducting a stability study of this compound in an aqueous solution.

1. Materials:

  • This compound (high purity)
  • HPLC-grade water
  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 4, borate (B1201080) buffer for pH 9)
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Volumetric flasks and pipettes
  • Temperature-controlled incubator or water bath

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
  • From the stock solution, prepare sample solutions at the desired concentration in the different pH buffers.

3. Stability Study Conditions:

  • Divide the sample solutions into aliquots for each time point and temperature condition.
  • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).

4. HPLC Analysis:

  • Mobile Phase: Isocratic elution with an aqueous solution of a suitable acid (e.g., 0.1% phosphoric acid or formic acid). The exact composition may need to be optimized.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection Wavelength: Approximately 210 nm.
  • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72, 96 hours, and weekly thereafter).
  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
  • Plot the percentage of remaining TDGA versus time for each pH and temperature condition.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation A Prepare TDGA Stock Solution B Prepare Buffered Sample Solutions (Different pH) A->B C Aliquot Samples for Time Points B->C D Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) C->D E Withdraw Samples at Time Intervals D->E F Analyze by HPLC-UV E->F G Quantify TDGA Concentration F->G H Calculate % TDGA Remaining G->H I Plot Stability Profile H->I

Workflow for a this compound Stability Study.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes TDGA This compound (TDGA) pH pH Temp Temperature Oxidants Presence of Oxidizing Agents Stable Stable TDGA->Stable Low Temp, Neutral/Acidic pH, Absence of Oxidants Degradation Degradation (Oxidation) pH->Degradation High pH increases Temp->Degradation High Temp increases Oxidants->Degradation Presence increases

Factors Influencing this compound Stability.

References

Technical Support Center: Analysis of Thiodiglycolic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Thiodiglycolic Acid (TDGA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of TDGA analysis, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDGA) and why is its analysis in biological samples important?

This compound is a metabolite of several compounds, including the industrial chemical vinyl chloride and the chemotherapeutic agent ifosfamide (B1674421). Its quantification in biological matrices, such as urine and plasma, is crucial for biomonitoring occupational or environmental exposure to vinyl chloride and for therapeutic drug monitoring of ifosfamide to assess toxicity.[1]

Q2: What are matrix effects and how do they impact the analysis of TDGA?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of TDGA, endogenous substances in biological samples like salts, urea, and phospholipids (B1166683) can co-elute with TDGA and interfere with its ionization. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor sensitivity, and lack of reproducibility.[2][3]

Q3: How can I assess the extent of matrix effects in my TDGA analysis?

The most common method to quantitatively evaluate matrix effects is the post-extraction spike comparison. This involves comparing the analytical response of TDGA spiked into an extracted blank matrix sample with the response of TDGA in a neat (pure) solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:

  • MF = (Peak Area of Analyte in Spiked Post-Extraction Sample) / (Peak Area of Analyte in Neat Solution)

A Matrix Factor of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[2]

Q4: What are the common sample preparation techniques to minimize matrix effects for TDGA analysis?

Commonly used sample preparation techniques to remove interfering matrix components include:

  • Solid-Phase Extraction (SPE): Offers selective extraction of TDGA, providing a cleaner sample extract.

  • Liquid-Liquid Extraction (LLE): Separates TDGA based on its partitioning between two immiscible liquid phases.

  • Protein Precipitation (PPT): A simple and rapid method to remove proteins from plasma or serum samples.

The choice of technique depends on the biological matrix, the required sensitivity, and the available instrumentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of TDGA in biological samples.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Interaction of the acidic TDGA molecule with active sites on the column or in the LC system. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of TDGA.1. Use a column with end-capping or a guard column. Ensure the mobile phase has an appropriate pH to maintain a consistent ionization state for TDGA. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH. For acidic compounds like TDGA, a lower pH (e.g., using 0.1% formic acid) is often beneficial.
Low Recovery 1. Inefficient Extraction: The chosen sample preparation method may not be optimal for TDGA. 2. Analyte Degradation: TDGA may be unstable under the extraction or storage conditions. 3. Poor Solubility in Reconstitution Solvent: The final extract may not be fully dissolved before injection.1. Optimize the SPE, LLE, or PPT method. For SPE, experiment with different sorbents and elution solvents. For LLE, adjust the pH and choice of organic solvent. 2. Investigate the stability of TDGA under different pH and temperature conditions. Consider adding stabilizers if necessary. 3. Ensure the reconstitution solvent is compatible with TDGA and the initial mobile phase conditions.
Significant Ion Suppression/Enhancement 1. Co-eluting Matrix Components: Endogenous substances (e.g., phospholipids, salts) are interfering with TDGA ionization. 2. Inadequate Chromatographic Separation: TDGA is not sufficiently separated from matrix interferences.1. Improve the sample cleanup procedure. Consider a more rigorous SPE method or a two-step extraction process. 2. Optimize the LC gradient to better separate TDGA from the matrix components. 3. Use a stable isotope-labeled internal standard (SIL-IS) for TDGA to compensate for matrix effects.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual TDGA or matrix components in the injector or column. 3. Dirty Ion Source: Contamination of the mass spectrometer's ion source.1. Use high-purity (LC-MS grade) solvents and freshly prepared reagents. 2. Implement a robust needle wash protocol and a sufficient column equilibration time between injections. 3. Clean the ion source according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for TDGA analysis from various studies.

Table 1: Recovery of this compound using Different Sample Preparation Methods

Biological MatrixSample Preparation MethodRecovery (%)Reference
UrineSolid-Phase Extraction (C18)80.10 - 104.20[4]
UrineGas Chromatography-Mass Spectrometry99.0 - 102.9[5]

Table 2: Matrix Effect in the Analysis of this compound in Urine

Ionization SourceMatrix Effect (Signal Suppression)Precision (%)Accuracy (%)Reference
Electrospray Ionization (ESI)High8559
Surface-Activated Chemical Ionization-Electrospray (SACI-ESI)Reduced (21% S/N drop in urine vs. water)9590

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from a method for determining TDGA in the urine of workers exposed to vinyl chloride monomer.[4]

1. Sample Pre-treatment:

  • Centrifuge the urine sample.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE column.

3. Sample Loading:

  • Load the centrifuged urine sample onto the conditioned C18 SPE column.

4. Washing:

  • Wash the column to remove interfering substances.

5. Elution:

  • Elute the TDGA from the column using an appropriate solvent.

6. Analysis:

  • Analyze the eluate by Ion Chromatography with conductivity detection.

Protocol 2: Protein Precipitation (PPT) for TDGA Analysis in Plasma (General Protocol)

This is a general protocol for protein precipitation that can be adapted for TDGA analysis in plasma.

1. Sample Preparation:

  • To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.

2. Precipitation:

  • Add 300 µL of cold acetonitrile (B52724) (containing 1% formic acid to aid precipitation and stabilize TDGA).
  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

3. Centrifugation:

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

4. Supernatant Transfer:

  • Carefully transfer the supernatant to a new tube.

5. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the initial mobile phase.

6. Analysis:

  • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

Diagram 1: General Workflow for TDGA Analysis in Biological Samples

TDGA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, etc.) Prep Sample Pre-treatment (e.g., Centrifugation) Sample->Prep Extraction Extraction (SPE, LLE, or PPT) Prep->Extraction LC_Separation LC Separation Extraction->LC_Separation Clean Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Result Result Data_Processing->Result Concentration of TDGA

Caption: A generalized workflow for the analysis of this compound (TDGA) in biological samples.

Diagram 2: Troubleshooting Guide for Low TDGA Recovery

Low_Recovery_Troubleshooting Start Low TDGA Recovery Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Investigate Analyte Stability Check_Extraction->Check_Stability No Improvement Optimize_SPE Optimize SPE Method (Sorbent, Solvents) Check_Extraction->Optimize_SPE Using SPE Optimize_LLE Optimize LLE Method (pH, Solvent) Check_Extraction->Optimize_LLE Using LLE Optimize_PPT Optimize PPT Method (Solvent, Ratio) Check_Extraction->Optimize_PPT Using PPT Check_Reconstitution Assess Reconstitution Step Check_Stability->Check_Reconstitution No Improvement Stability_Test Perform Stability Tests (pH, Temp, Freeze-Thaw) Check_Stability->Stability_Test Change_Solvent Change Reconstitution Solvent Check_Reconstitution->Change_Solvent Resolved Problem Resolved Optimize_SPE->Resolved Optimize_LLE->Resolved Optimize_PPT->Resolved Stability_Test->Resolved Change_Solvent->Resolved

Caption: A decision tree for troubleshooting low recovery of this compound (TDGA).

References

Technical Support Center: Overcoming Poor Peak Shape of Thiodiglycolic Acid in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor peak shape of thiodiglycolic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing or asymmetry?

Poor peak shape for this compound, a polar dicarboxylic acid, is typically caused by a combination of unwanted secondary interactions with the stationary phase and suboptimal mobile phase conditions.[1][2][3] The primary causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa values of this compound, the molecule can exist in multiple ionization states, leading to peak broadening and tailing.[2][4]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the polar carboxyl groups of this compound, causing peak tailing.[3] This is a common issue for polar acidic compounds.[1]

  • Metal Chelation: this compound can act as a chelating agent, interacting with trace metal ions (e.g., iron, aluminum) present in the stainless-steel components of the HPLC system (frits, tubing) or within the silica (B1680970) packing material itself.[5][6] This interaction leads to severe peak tailing and, in some cases, complete loss of the analyte signal.[5]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a distorted peak shape, often with a "shark-fin" or tailing appearance.[1][7]

Q2: How does the mobile phase pH impact the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, it is essential to suppress the ionization of the analyte's two carboxylic acid groups. This is accomplished by setting the mobile phase pH at least 1.5 to 2 units below the first pKa of the analyte.[4] For acidic compounds, a low pH mobile phase (typically pH 2-3) ensures the molecule is in a single, neutral form, which promotes better retention and minimizes peak shape distortion.[1] An acidic mobile phase also helps to suppress the ionization of residual silanol groups on the column, reducing unwanted secondary interactions.[8]

Table 1: Representative Effect of Mobile Phase pH on this compound Peak Shape (Note: Data is illustrative of expected chromatographic behavior.)

Mobile Phase pHExpected Analyte StateUSP Tailing Factor (Tf)Peak Shape Description
4.5Partially Ionized> 2.0Severe Tailing
3.5Partially Ionized1.8Significant Tailing
2.5Mostly Protonated1.3Minor Tailing
2.0Fully Protonated≤ 1.2Symmetrical / Good
Q3: Which HPLC column is best suited for analyzing this compound?

The choice of column chemistry is crucial for minimizing the secondary interactions that cause peak tailing.

  • Standard C18 Columns: These may show significant tailing due to exposed, active silanol groups on the silica surface.[3]

  • End-Capped C18 Columns: End-capping treats the silica surface to block most of the residual silanol groups, leading to a significant improvement in peak shape for polar analytes.[2]

  • Inert or Metal-Tolerant Columns: Modern columns with highly inert surfaces or those constructed with metal-free hardware (e.g., PEEK-lined) are highly recommended.[6] These technologies minimize both silanol interactions and on-column metal chelation, providing the best peak symmetry for challenging compounds like this compound.

Q4: I suspect metal contamination is causing peak tailing. How can I resolve this?

Metal chelation is a strong possibility due to the structure of this compound.[5] If you observe peak tailing even with an optimized pH and a high-quality column, consider the following solutions:

  • System Passivation: The stainless-steel surfaces of the HPLC system can be a source of metal ions. Passivating the system with an acid wash (e.g., nitric or phosphoric acid) can remove free metal ions and create a protective oxide layer, rendering the surfaces more inert.[9][10][11]

  • Use of a Chelating Agent: Adding a weak chelating agent, such as EDTA or citric acid, to the mobile phase can be effective.[12] The additive will bind to free metal ions in the system and on the column, preventing them from interacting with the this compound analyte.

  • Employ Metal-Free Systems: If metal-sensitive analyses are routine, using an HPLC system designed to be bio-inert or metal-free is the most robust long-term solution.[6]

Table 2: Impact of Column Technology and System Passivation on Peak Shape (Note: Data is illustrative of expected chromatographic behavior.)

System / Column ConfigurationPrimary Interaction RiskUSP Tailing Factor (Tf)Expected Performance
Standard System / Standard C18 ColumnSilanol & Metal Interactions> 2.5Very Poor
Standard System / End-Capped C18 ColumnMetal Interaction1.7Improved, but tailing persists
Passivated System / End-Capped C18 ColumnMinimal1.3Good
Passivated System / Inert Surface ColumnVery Low≤ 1.2Excellent
Q5: My peak shape is still not optimal. What other factors should I check?

If significant tailing persists, investigate these common chromatographic issues:

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[1] Dissolving the sample in a very strong solvent can cause peak distortion.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[7] Poorly made connections or excessive tubing can lead to band broadening and peak tailing.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace it.[4]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve poor peak shape for this compound.

G start Poor Peak Shape Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 2.0 - 2.5? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.0-2.5 using Phosphoric or Formic Acid check_ph->adjust_ph No check_column Are you using an end-capped or inert-surface column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a modern, high-purity end-capped or inert column check_column->change_column No check_metal Is metal chelation suspected? check_column->check_metal Yes change_column->check_metal passivate Passivate HPLC system and/or add a chelator (e.g., EDTA) to the mobile phase check_metal->passivate Yes check_load Is column overload a possibility? check_metal->check_load No passivate->check_load reduce_load Reduce sample concentration or injection volume by 50% check_load->reduce_load Yes check_system Check for extra-column volume and sample solvent mismatch check_load->check_system No reduce_load->check_system end_good Peak Shape Optimized (Tailing Factor <= 1.2) check_system->end_good

Caption: Systematic workflow for troubleshooting poor peak shape.

Key Chemical Interactions Causing Peak Tailing

This diagram illustrates the desired and undesired interactions occurring within the HPLC column.

G Analyte Interactions on a C18 Column cluster_0 Silica Stationary Phase silica Silica Surface c18 C18 Chains silanol Residual Silanol (Si-OH) metal_ion Metal Impurity (e.g., Fe³⁺) analyte This compound (HOOC-CH₂-S-CH₂-COOH) analyte->c18 Desired Hydrophobic Interaction analyte->silanol Undesired H-Bonding/ Ionic Interaction analyte->metal_ion Undesired Chelation

Caption: Desired vs. undesired interactions on a C18 column.

Experimental Protocols

Protocol 1: Optimized HPLC Method for this compound

This protocol is a starting point for achieving a symmetrical peak shape for this compound.

ParameterRecommended ConditionNotes
HPLC System Standard RP-HPLC or UHPLC system (passivated system recommended)
Column High-purity, end-capped C18 or inert-surface C18 (e.g., PEEK-lined), 150 x 4.6 mm, 3.5 µmA modern, high-quality column is essential.
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidAdjust acid to achieve a final mobile phase pH of 2.0-2.5.[13][14][15]
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes (adjust as needed for retention)A shallow gradient may improve peak shape.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µLStart with a low volume to avoid overload.
Detection UV at 210-220 nm[13]
Sample Diluent Mobile Phase A (Water with 0.1% Acid)Avoid using strong organic solvents as the diluent.
Protocol 2: HPLC System Passivation with Nitric Acid

This procedure should be performed without the column installed to prevent damage. Always consult your instrument's manual before proceeding.

Caution: Handle concentrated acids with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • System Preparation:

    • Remove the HPLC column and any guard columns.

    • Replace the column with a union or a piece of PEEK tubing.

    • Place all solvent lines into fresh, HPLC-grade water.

  • Initial Water Flush:

    • Flush the entire system (all pump lines) with HPLC-grade water for 20 minutes at 1 mL/min to remove any buffers or organic solvents.

  • Acid Wash:

    • Prepare a 20-30% v/v nitric acid solution in water. Note: Always add acid to water slowly.

    • Place all solvent lines into the nitric acid solution.

    • Flush the system at a low flow rate (0.5 mL/min) for 60-90 minutes.[9][10]

  • Final Water Flush:

    • Place all solvent lines back into fresh HPLC-grade water.

    • Flush the system for at least 60 minutes at 1 mL/min, or until the pH of the waste line is neutral.

  • Solvent Re-introduction:

    • Flush the system with an intermediate solvent like isopropanol (B130326) or methanol (B129727) for 20 minutes.

    • Finally, introduce your mobile phase and allow the system to equilibrate thoroughly before re-installing the column.

References

Preventing oxidation of Thiodiglycolic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of thiodiglycolic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a sulfur-containing dicarboxylic acid. The presence of a sulfur atom, specifically a thioether group, makes it susceptible to oxidation. Oxidation can occur through exposure to atmospheric oxygen, especially under conditions of elevated temperature, neutral to alkaline pH, and in the presence of metal ions. The oxidation product is typically the corresponding sulfoxide.

Q2: What are the common signs of this compound oxidation in my samples?

Oxidation of this compound can lead to several issues during analysis, including:

  • Inconsistent and non-reproducible results: This is a primary indicator that the concentration of your analyte is changing over time.

  • Appearance of unexpected peaks in chromatograms: The oxidized form of this compound will have different chromatographic properties, leading to extra peaks and a decrease in the peak area of the target analyte.

  • Low recovery of the analyte: If a significant portion of the this compound has oxidized, the amount detected will be lower than the actual amount in the original sample.

Q3: What are the key factors that accelerate the oxidation of this compound?

Several factors can promote the oxidation of this compound during sample preparation:

  • Exposure to Air (Oxygen): Atmospheric oxygen is a primary oxidizing agent for thiols and thioethers.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH of the Solution: Neutral to alkaline pH (pH > 7) can facilitate the oxidation of thiol-containing compounds.

  • Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of sulfur-containing compounds.

  • Light Exposure: For some compounds, light can provide the energy to initiate oxidation reactions.

Troubleshooting Guides

Issue 1: Inconsistent or Low Analyte Recovery
Potential Cause Troubleshooting Steps
Sample Oxidation Implement preventative measures immediately upon sample collection and throughout the preparation process. This includes working at low temperatures, using de-gassed solvents, and minimizing exposure to air.
Incorrect pH Maintain a slightly acidic pH (ideally below 6.5) for your sample solutions and buffers to keep the this compound in its less reactive, protonated state.
Presence of Metal Ions If metal ion contamination is suspected, consider adding a chelating agent such as EDTA to your buffers. This will sequester metal ions and prevent them from catalyzing oxidation.
Issue 2: Appearance of Unidentified Peaks in Chromatograms
Potential Cause Troubleshooting Steps
Oxidation Products The new peaks are likely the oxidized forms of this compound. To confirm, you can intentionally oxidize a standard solution of this compound (e.g., by gentle heating or addition of a mild oxidizing agent) and compare the chromatograms.
Analyte Degradation Review your entire sample preparation workflow for any steps that might be causing degradation other than oxidation. Ensure all reagents and solvents are of high purity.

Experimental Protocols

Protocol 1: General Sample Handling to Minimize Oxidation

This protocol outlines the basic steps to minimize the oxidation of this compound during routine sample preparation.

Materials:

  • Ice bath

  • De-gassed buffers and solvents (e.g., by sparging with nitrogen or argon, or sonication)

  • Amber or foil-wrapped collection tubes

  • pH meter and appropriate acids/bases for pH adjustment

Procedure:

  • Work at Low Temperatures: Conduct all sample preparation steps on an ice bath to reduce the rate of oxidation.

  • Maintain Acidic pH: Ensure that all solutions and buffers used are at a slightly acidic pH (e.g., pH 4-6).

  • Minimize Oxygen Exposure:

    • Use de-gassed solvents and buffers for all sample dilutions and preparations.

    • If possible, work under an inert atmosphere (e.g., in a glove box or by flushing sample vials with nitrogen or argon).

  • Protect from Light: Collect and store samples in amber vials or tubes wrapped in aluminum foil to prevent light-induced degradation.

Protocol 2: Use of a Reducing Agent (TCEP) for Sample Stabilization

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and stable reducing agent that can be used to maintain this compound in its reduced state.

Materials:

  • TCEP hydrochloride solution (e.g., 100 mM stock solution in water, pH adjusted to ~7.0)

  • Standard sample preparation materials as in Protocol 1

Procedure:

  • Immediately after sample collection (e.g., plasma, urine, or cell lysate), add TCEP to a final concentration of 1-5 mM.

  • Gently mix the sample and allow it to incubate for 15-30 minutes at room temperature.

  • Proceed with your standard sample preparation protocol (e.g., protein precipitation, extraction). The presence of TCEP will help protect the this compound from oxidation during these steps.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the stability of the related compound, thioglycolic acid, provides a useful reference.

ConditionObservation on Thioglycolic Acid StabilityImplication for this compound
Elevated Temperature Oxidation increases with temperature.Avoid heating samples containing this compound.
Alkaline pH Oxidation increases with increasing pH.Maintain acidic conditions during sample preparation.
Dilution Oxidation of thioglycollate is increased by dilution.Be mindful of potential oxidation when preparing dilute samples.

Visualizations

Below are diagrams illustrating key workflows and concepts for preventing this compound oxidation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection AddTCEP Add TCEP (1-5 mM) Sample->AddTCEP Optional, for max protection LowTemp Maintain on Ice Sample->LowTemp Extraction Extraction/Cleanup AddTCEP->Extraction AcidicpH Adjust to Acidic pH LowTemp->AcidicpH Degas Use De-gassed Solvents AcidicpH->Degas InertAtmosphere Work Under Inert Atmosphere Degas->InertAtmosphere If possible InertAtmosphere->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis

Caption: Recommended experimental workflow for preparing samples containing this compound.

LogicalRelationship cluster_factors Factors Promoting Oxidation cluster_prevention Preventative Measures ThiodiglycolicAcid This compound (Reduced Form) OxidizedProduct Oxidized Product (e.g., Sulfoxide) ThiodiglycolicAcid->OxidizedProduct Oxidation Oxygen Oxygen (Air) Oxygen->OxidizedProduct HighTemp High Temperature HighTemp->OxidizedProduct HighpH Alkaline pH HighpH->OxidizedProduct MetalIons Metal Ions MetalIons->OxidizedProduct LowTemp Low Temperature LowTemp->ThiodiglycolicAcid AcidicpH Acidic pH AcidicpH->ThiodiglycolicAcid InertAtmosphere Inert Atmosphere InertAtmosphere->ThiodiglycolicAcid Antioxidants Reducing Agents (e.g., TCEP) Antioxidants->ThiodiglycolicAcid Chelators Chelating Agents (e.g., EDTA) Chelators->ThiodiglycolicAcid

Caption: Factors influencing the oxidation of this compound and corresponding preventative measures.

Technical Support Center: Enhancing the Solubility of Thiodiglycolic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of dissolving thiodiglycolic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a polar dicarboxylic acid, which dictates its solubility characteristics. It is highly soluble in water and also soluble in polar organic solvents like ethanol (B145695) and acetone.[1] It has been described as being very soluble in ethanol and also soluble in benzene.[2][3]

Q2: Why am I struggling to dissolve this compound in a nonpolar organic solvent?

The principle of "like dissolves like" is fundamental to solubility. This compound possesses two polar carboxylic acid groups, making it hydrophilic and polar. Consequently, it exhibits poor solubility in nonpolar solvents such as hexane (B92381) or toluene. To dissolve it in less polar systems, solubility enhancement techniques are necessary.

Q3: What are the primary methods to enhance the solubility of this compound in organic solvents?

The three main strategies to improve the solubility of this compound are:

  • Co-solvency: Introducing a miscible polar co-solvent in which this compound is highly soluble.

  • pH Adjustment: Increasing the pH of the medium using a suitable base to deprotonate the carboxylic acid groups, forming a more soluble salt.

  • Temperature Modification: Increasing the temperature of the solvent system to increase the kinetic energy of the molecules and overcome intermolecular forces.

Q4: How does the carbon chain length of dicarboxylic acids affect their solubility?

Research on homologous series of dicarboxylic acids has shown an "odd-even effect" on their solubility in organic solvents.[1][2][4] Dicarboxylic acids with an odd number of carbon atoms tend to be more soluble than those with an even number of carbon atoms.[2][4] While this compound doesn't fit neatly into this homologous series due to the thioether linkage, the underlying principle that molecular packing and crystal lattice energy affect solubility is still relevant.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound is not dissolving in my chosen organic solvent. The solvent may be too nonpolar.1. Verify the polarity of your solvent. 2. Consider switching to a more polar solvent such as ethanol, methanol (B129727), acetone, DMF, or DMSO. 3. If you must use the current solvent, employ a co-solvent strategy (see Protocol 1).
The solubility is too low for my experimental needs. The concentration of this compound exceeds its saturation point in the solvent.1. Increase the temperature of the solution to enhance solubility. 2. Use a co-solvent system to increase the overall solvating power of your medium (see Protocol 1). 3. If applicable to your experimental design, adjust the pH with a suitable base to form a more soluble salt (see Protocol 2).
Precipitation occurs when I add another component to my solution. The addition of the new component has decreased the overall polarity of the solvent system, causing the this compound to crash out of solution.1. Ensure all components in your reaction mixture are soluble in the chosen solvent system. 2. Consider using a solvent system with a higher proportion of a polar co-solvent to maintain the solubility of all components.
I am observing an "oiling out" effect instead of complete dissolution. The this compound is separating as a liquid phase rather than dissolving. This can happen at temperatures above its melting point if the solvent has insufficient solvating power.1. Ensure the working temperature is below the melting point of this compound (128-131 °C). 2. Increase the polarity of the solvent system by adding a co-solvent.

Quantitative Solubility Data

The following table summarizes available and estimated solubility data for this compound in various solvents at room temperature. Please note that some values are qualitative or estimated based on the behavior of similar dicarboxylic acids.

Solvent Solubility ( g/100 mL) Notes
Water40Highly soluble.[1][5]
EthanolVery SolubleDescribed as "very soluble".[2][3] Quantitative value likely high.
MethanolSolubleExpected to be soluble, similar to ethanol.
AcetoneSolubleKnown to be a suitable solvent.[1]
IsopropanolModerately SolubleSolubility is expected to be lower than in methanol or ethanol.
Dimethylformamide (DMF)Highly Soluble (estimated)Polar aprotic solvent, expected to be a good solvent.
Dimethyl sulfoxide (B87167) (DMSO)Highly Soluble (estimated)Polar aprotic solvent, expected to be a good solvent.
Ethyl Acetate (B1210297)Sparingly SolubleLower polarity than alcohols and ketones.
DichloromethanePoorly SolubleLow polarity.
BenzeneSoluble[2][3] / Insoluble[6]Conflicting reports exist. Solubility may be limited.
HexaneInsolubleNonpolar solvent.

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-solvent System

This protocol describes how to systematically determine the optimal co-solvent mixture for dissolving this compound.

Objective: To find a binary solvent system that achieves the desired concentration of this compound.

Materials:

  • This compound

  • Primary organic solvent (e.g., ethyl acetate)

  • Co-solvent (e.g., ethanol, methanol, or DMF)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Method for concentration analysis (e.g., HPLC, titration)

Procedure:

  • Prepare a series of co-solvent mixtures: Create various ratios (v/v) of your primary solvent and co-solvent. For example, 90:10, 80:20, 70:30, 50:50 of ethyl acetate to ethanol.

  • Prepare saturated solutions: Add an excess amount of this compound to a known volume of each co-solvent mixture in separate vials.

  • Equilibrate the solutions: Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Allow the undissolved solid to settle. Carefully take an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method.

  • Analyze the data: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal composition for your needs.

Co_Solvent_Workflow A Select Primary Solvent and Co-solvent B Prepare Co-solvent Mixtures (e.g., 9:1, 8:2, 7:3) A->B C Add Excess this compound B->C D Equilibrate (Stir at Constant T) C->D E Filter to Remove Undissolved Solid D->E F Analyze Solute Concentration E->F G Determine Optimal Co-solvent Ratio F->G

Fig. 1: Workflow for Co-solvent Solubility Enhancement
Protocol 2: Enhancing Solubility through pH Adjustment

This protocol details how to increase the solubility of this compound in an organic solvent by forming a salt with an organic base.

Objective: To increase the solubility of this compound in a protic organic solvent by deprotonation.

Materials:

  • This compound

  • Organic solvent (e.g., ethanol)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • pH meter or pH indicator strips (for aqueous systems, as a proxy)

Procedure:

  • Prepare a suspension: Suspend a known amount of this compound in the chosen organic solvent.

  • Add the base: Slowly add the organic base dropwise to the suspension while stirring.

  • Observe dissolution: Continue adding the base until the this compound completely dissolves. The solution should become clear.

  • Monitor stoichiometry (optional but recommended): For quantitative studies, you can monitor the molar ratio of base to acid required for complete dissolution.

  • Confirm stability: Observe the solution for any signs of precipitation over time.

pH_Adjustment_Workflow cluster_0 Initial State cluster_1 Process cluster_2 Final State A This compound Suspension in Organic Solvent B Add Organic Base (e.g., Triethylamine) A->B Deprotonation C Clear Solution of Thiodiglycolate Salt B->C

Fig. 2: Logical Flow for pH-mediated Solubility Enhancement

References

Validation & Comparative

A Comparative Guide to Thiol-Containing Acids for Metal Ion Detection: Thiodiglycolic Acid vs. Mercaptoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and selective detection of heavy metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Chelating agents, particularly those containing thiol groups, play a pivotal role in the development of robust sensing platforms. This guide provides a comparative analysis of two such agents: thiodiglycolic acid and mercaptoacetic acid, focusing on their performance in metal ion detection, supported by experimental data and detailed protocols.

Introduction: The Role of Thiol-Containing Acids in Metal Ion Sensing

Thiol-containing carboxylic acids are excellent ligands for heavy metal ions due to the strong affinity of the soft thiol (-SH) group for soft metal cations and the ability of the carboxyl (-COOH) group to form stable chelate rings. This dual functionality makes them ideal candidates for modifying the surface of nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), to create highly sensitive and selective colorimetric and fluorescent sensors. Upon binding with a target metal ion, these functionalized nanoparticles undergo aggregation or conformational changes, leading to a detectable change in their optical properties.

It is important to clarify a potential point of confusion in the nomenclature. "this compound" can refer to two different compounds: 2,2'-thiodiacetic acid with the chemical formula S(CH₂COOH)₂ and mercaptoacetic acid (HSCH₂COOH). In many contexts and numerous research articles, "this compound" (TGA) is used synonymously with "mercaptoacetic acid" (MAA). For the purpose of this guide, we will primarily focus on the widely studied mercaptoacetic acid (HSCH₂COOH) and draw comparisons with other thiol-containing acids where data is available, as direct comparative studies between S(CH₂COOH)₂ and HSCH₂COOH for metal ion detection are not extensively documented in the current literature.

Performance Comparison for Metal Ion Detection

Mercaptoacetic acid (MAA) has been extensively utilized in the development of sensors for various heavy metal ions. Its performance is typically evaluated based on key parameters such as the limit of detection (LOD), selectivity, and response time.

Quantitative Data Summary

The following table summarizes the performance of mercaptoacetic acid-based sensors for the detection of different metal ions.

Metal IonSensor PlatformLimit of Detection (LOD)SelectivityReference
Pb²⁺ Mercaptoacetic acid-functionalized Gold Nanoparticles (MAA-AuNPs)9.5 µg/mLHigh selectivity against Ba²⁺, Mn²⁺, Cu²⁺, Mg²⁺, and Hg²⁺.[1][2][1][2]
Fe³⁺ 4-Mercaptophenol and Mercaptoacetic acid-functionalized Gold Nanoparticles1.0 µMNegligible interference from common metal ions.[3][4][3][4]
Co²⁺ Mercaptoacetic acid-capped Zinc Selenide Quantum Dots (MAA-ZnSe QDs)2.6 mg/L (test strip), 0.14 mg/L (UV-vis)---[5]
Cu²⁺ Mercaptoacetic acid-capped Cadmium Telluride Quantum Dots (MAA-CdTe QDs)Lower than permissible limit by WHO---[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of functionalized nanoparticles and subsequent metal ion detection using mercaptoacetic acid.

Protocol 1: Colorimetric Detection of Pb²⁺ using Mercaptoacetic Acid-Functionalized Gold Nanoparticles

This protocol is based on the work by Sari et al. (2025).[1][2]

Materials:

Instrumentation:

  • UV-visible spectrophotometer

  • High-Resolution Transmission Electron Microscope (HRTEM)

  • Fourier Transform Infrared Spectrometer (FTIR)

Procedure:

Part A: Synthesis of Gold Nanoparticles (AuNPs)

  • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in deionized water.

  • Heat the solution to boiling while stirring.

  • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

  • Continue heating and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

  • Cool the AuNP solution to room temperature.

Part B: Functionalization of AuNPs with Mercaptoacetic Acid (MAA-AuNPs)

  • In a microcentrifuge tube, mix 700 µL of the prepared AuNP suspension with 1 mL of glycine-NaOH buffer (pH 10.0).

  • Add 50 µL of 500 µM MAA solution.

  • Incubate the mixture for 10 minutes at room temperature to allow for the functionalization of AuNPs.

Part C: Detection of Pb²⁺

  • To the MAA-AuNPs solution, add 50 µL of the water sample or a standard Pb²⁺ solution of known concentration.

  • Incubate the mixture for 10 minutes at room temperature.

  • Measure the absorbance spectrum of the solution from 400 nm to 800 nm using a UV-visible spectrophotometer.

  • A color change from red to blue/purple and a shift in the surface plasmon resonance (SPR) peak to a longer wavelength indicates the presence of Pb²⁺ due to aggregation of the nanoparticles.[1]

Protocol 2: Fluorescent Detection of Co²⁺ using Mercaptoacetic Acid-Capped Zinc Selenide Quantum Dots

This protocol is adapted from the research by Xing et al.[5]

Materials:

Instrumentation:

  • Fluorescence spectrophotometer

  • Dynamic Light Scattering (DLS)

Procedure:

Part A: Synthesis of MAA-Capped ZnSe Quantum Dots (MAA-ZnSe QDs)

  • Prepare a precursor solution by dissolving zinc acetate and MAA in deionized water in a three-necked flask under nitrogen atmosphere.

  • Separately, prepare a sodium selenite solution and reduce it with NaBH₄ to form a NaHSe solution.

  • Inject the NaHSe solution into the zinc acetate/MAA solution under vigorous stirring.

  • Heat the mixture at a specific temperature for a designated time to allow for the growth of ZnSe QDs. The size and emissive properties of the QDs can be tuned by adjusting the reaction time and temperature.

  • Purify the synthesized MAA-ZnSe QDs by precipitation with ethanol (B145695) followed by centrifugation.

Part B: Detection of Co²⁺

  • Disperse the purified MAA-ZnSe QDs in a buffer solution.

  • Add a known concentration of Co²⁺ standard solution or the sample to the QD dispersion.

  • Measure the fluorescence emission spectrum of the solution.

  • The presence of Co²⁺ will lead to quenching of the fluorescence intensity of the ZnSe QDs. The degree of quenching is proportional to the concentration of Co²⁺.

Signaling Pathways and Experimental Workflows

The detection mechanisms of these sensors rely on specific interactions between the functionalized nanoparticles and the target metal ions. These interactions can be visualized to better understand the underlying principles.

Colorimetric Detection of Metal Ions using MAA-AuNPs

The principle behind the colorimetric detection is the aggregation of MAA-functionalized gold nanoparticles in the presence of the target metal ion. The carboxylate groups of the MAA molecules on the surface of different AuNPs can coordinate with the metal ion, bringing the nanoparticles closer together. This aggregation alters the surface plasmon resonance of the AuNPs, resulting in a visible color change.

Colorimetric_Detection cluster_0 Initial State: Dispersed Nanoparticles cluster_1 Addition of Metal Ions cluster_2 Final State: Aggregated Nanoparticles AuNP1 AuNP MAA1 MAA Metal Metal Ion AuNP2 AuNP MAA2 MAA AuNP3 AuNP MAA3 MAA label_dispersed Red Solution Agg_AuNP1 AuNP Metal_center Agg_AuNP1->Metal_center Agg_AuNP2 AuNP Agg_AuNP2->Metal_center Agg_AuNP3 AuNP Agg_AuNP3->Metal_center label_aggregated Blue/Purple Solution

Caption: Aggregation of MAA-AuNPs induced by metal ions.

Experimental Workflow for Metal Ion Detection

The general workflow for detecting metal ions using these nanoparticle-based sensors involves a few key steps, from synthesis to measurement.

Workflow A Nanoparticle Synthesis (e.g., AuNPs or QDs) B Surface Functionalization with Mercaptoacetic Acid A->B Capping Agent C Introduction of Sample/Metal Ion Standard B->C Sensor Probe D Incubation C->D Binding E Signal Readout (Colorimetric or Fluorescent) D->E Measurement F Data Analysis (Concentration Determination) E->F Calibration Curve

Caption: General workflow for nanoparticle-based metal ion sensing.

Conclusion

References

A Comparative Guide to Quantum Dot Capping Agents: Thiodiglycolic Acid and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable capping agent is a critical determinant of the performance and applicability of quantum dots (QDs), particularly in the fields of biomedical research and drug development. These surface ligands are pivotal in dictating the photophysical properties, stability, and biological interactions of QDs. This guide provides an objective comparison of thiodiglycolic acid (TGA) with other commonly employed capping agents, including mercaptopropionic acid (MPA), L-cysteine, and dihydrolipoic acid (DHLA). The comparative analysis is supported by experimental data from peer-reviewed studies to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Capping Agents

The choice of capping agent significantly influences the key performance indicators of quantum dots. The following table summarizes quantitative data on the impact of different capping agents on quantum yield (QY), hydrodynamic size, and photostability. It is important to note that these values can vary depending on the specific type of quantum dot core/shell, synthesis method, and experimental conditions.

Capping AgentQuantum Dot TypeQuantum Yield (QY) (%)Hydrodynamic Diameter (nm)PhotostabilityBiocompatibilityReference
This compound (TGA) CdTe40-60%~3.7 (for CdSe)Moderate to GoodGood[1][2]
CdSeLower than TGA-capped CdTeModerate[2]
Mercaptopropionic Acid (MPA) CdSe/CdS/ZnSLower than L-cysteineLarger than L-cysteineModerateModerate[3]
ZnSHigh~10.51GoodGood[4]
L-cysteine CdSe/CdS/ZnSHigher than MPASmaller than MPAGoodHigh[3]
CdTe45.08%2-4GoodHigh[5]
Dihydrolipoic Acid (DHLA) CdSe-ZnSQY can be increased with additives~6.0GoodHigh[6]

In-Depth Analysis of Capping Agents

This compound (TGA) has emerged as a popular capping agent due to its ability to confer water solubility and provide good colloidal stability to quantum dots. TGA-capped CdTe QDs, in particular, have demonstrated high photoluminescence quantum efficiencies, reaching up to 60%.[1] The presence of two carboxylic acid groups in the TGA molecule can enhance its binding to the QD surface and improve its interaction with aqueous environments.

Mercaptopropionic Acid (MPA) is another widely used short-chain thiol ligand. It effectively passivates the QD surface, leading to good quantum yields, especially for ZnS QDs.[4] While MPA-capped QDs exhibit moderate stability, their biocompatibility is generally considered good, making them suitable for various biological applications.[3]

L-cysteine , an amino acid, offers the advantage of introducing both a thiol group for binding to the QD surface and an amino group and a carboxylic acid group for further functionalization and improved biocompatibility. L-cysteine capped QDs have shown higher photoluminescence intensity and better biocompatibility compared to MPA-capped counterparts.[3]

Dihydrolipoic Acid (DHLA) is a bidentate ligand, meaning it has two thiol groups that can anchor to the quantum dot surface. This dual binding generally results in enhanced stability of the QDs over a wide range of pH conditions.[7] While the initial quantum yield might be lower in some cases, it can be enhanced through the addition of certain agents during the ligand exchange process.[6] The robust stability and biocompatibility of DHLA-capped QDs make them a strong candidate for in vivo applications.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of quantum dots. Below are representative methodologies for the aqueous synthesis of TGA-capped QDs and a general ligand exchange procedure.

Aqueous Synthesis of this compound (TGA)-Capped CdTe Quantum Dots

This protocol describes a typical one-pot aqueous synthesis of TGA-capped CdTe QDs.

Materials:

Procedure:

  • A solution of CdCl₂ and TGA is prepared in deionized water.

  • The pH of the solution is adjusted to ~12 using NaOH.

  • The solution is deaerated by bubbling with nitrogen gas for at least 30 minutes.

  • A fresh solution of Na₂TeO₃ is prepared and injected into the cadmium precursor solution under vigorous stirring.

  • A freshly prepared aqueous solution of NaBH₄ is then added to the mixture to reduce the tellurite ions.

  • The reaction mixture is heated to reflux (typically around 100°C) and the growth of the CdTe QDs is monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra.

  • The reaction is stopped when the desired emission wavelength is achieved. The resulting TGA-capped CdTe QDs are then purified.[1]

General Ligand Exchange Procedure

This procedure outlines the general steps for replacing the original hydrophobic ligands on quantum dots with hydrophilic capping agents like MPA.

Materials:

  • Quantum dots in a non-polar solvent (e.g., toluene)

  • Mercaptopropionic acid (MPA)

  • A suitable polar solvent (e.g., methanol, chloroform)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • A solution of the new capping agent (e.g., MPA) is prepared in a mixture of polar solvents.

  • The pH of the ligand solution is adjusted to be basic (e.g., pH 10) using NaOH to deprotonate the thiol group, which enhances its binding to the QD surface.

  • The solution of quantum dots in the non-polar solvent is added to the ligand solution.

  • The biphasic mixture is stirred vigorously for a period of time (e.g., 30 minutes) to facilitate the transfer of the QDs from the organic phase to the aqueous phase.

  • After successful phase transfer, deionized water is added, and the mixture is stirred for an additional period.

  • The aqueous phase containing the now water-soluble QDs is separated and purified.[8]

Mandatory Visualizations

Experimental Workflow for Quantum Dot Synthesis and Capping

Experimental_Workflow cluster_capping Capping Agent Exchange Precursors Precursor Preparation (e.g., Cd, Te sources) Reaction Nucleation & Growth (High Temperature Reaction) Precursors->Reaction Hydrophobic_QDs Hydrophobic QDs (in organic solvent) Reaction->Hydrophobic_QDs Mixing Biphasic Mixture & Vigorous Stirring Hydrophobic_QDs->Mixing Ligand_Sol Capping Agent Solution (e.g., TGA in aqueous buffer) Ligand_Sol->Mixing Phase_Transfer Phase Transfer Mixing->Phase_Transfer Purification Purification of Aqueous QDs Phase_Transfer->Purification Spectroscopy Spectroscopy (UV-Vis, PL) Purification->Spectroscopy Microscopy Microscopy (TEM, DLS) Purification->Microscopy Stability Stability Assays (Photostability) Purification->Stability Biocompatibility Biocompatibility (MTT Assay) Purification->Biocompatibility

Caption: A generalized workflow for the synthesis, capping agent exchange, and subsequent characterization of quantum dots.

Focal Adhesion Kinase (FAK) Signaling Pathway

Quantum dots functionalized with specific ligands can be used to target cell surface receptors like integrins, which are key players in the Focal Adhesion Kinase (FAK) signaling pathway. This pathway is crucial in cell adhesion, migration, proliferation, and survival, making it a significant target in cancer research and drug development.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates Grb2 Grb2 FAK->Grb2 binds Paxillin Paxillin FAK->Paxillin phosphorylates PI3K PI3K FAK->PI3K activates Src->FAK phosphorylates Src->Paxillin phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Adhesion, Migration, Proliferation, Survival) ERK->Cell_Responses Paxillin->Cell_Responses Akt Akt PI3K->Akt activates Akt->Cell_Responses

Caption: A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway, a key regulator of cellular processes.

References

The Rise of Green Corrosion Inhibitors: A Comparative Guide to Alternatives for Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the quest for effective and environmentally benign corrosion inhibitors is a paramount concern. Thiodiglycolic acid (TDGA) has long been a staple in various industrial applications for its anti-corrosion properties. However, the increasing emphasis on sustainable and non-toxic solutions has spurred the exploration of greener alternatives. This guide provides an objective comparison of the performance of promising, environmentally friendly corrosion inhibitors with this compound, supported by experimental data.

This comparative analysis focuses on two main categories of green corrosion inhibitors that have shown significant promise: plant-derived extracts and chitosan-based inhibitors. Their performance is evaluated against this compound, a known effective but synthetic corrosion inhibitor.

Performance Comparison of Corrosion Inhibitors

The inhibition efficiency of a corrosion inhibitor is a key metric for its performance. The following tables summarize the quantitative data from various studies on the inhibition efficiency of this compound and its green alternatives on mild steel in acidic environments.

Table 1: Performance of this compound as a Corrosion Inhibitor

Inhibitor ConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Experimental Method
10⁻⁴ M1 M HCl3595Potentiodynamic Polarization, EIS, Weight Loss[1]
VariesCO₂ saturated brineNot SpecifiedGoodElectrochemical Techniques[1]

Note: Data for this compound in acidic media is often presented in the context of its derivatives or specific industrial applications, making direct comparisons challenging.

Table 2: Performance of Plant-Derived Extracts as Corrosion Inhibitors

Plant ExtractCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental Method
Mimusaps elangi (leaves)1 N HCl20 ppmRoom Temp.98.50Weight Loss, PDP, EIS[2]
Andrographis paniculataNot SpecifiedNot SpecifiedNot Specified98Not Specified[3]
Strychnos nuxvomica (seed)Not SpecifiedNot SpecifiedNot Specified98Not Specified[3]
Moringa oleifera (fruit)1 M HClNot SpecifiedNot Specified98Not Specified[3]
Theobroma cacao (peel)HCl2.5%Room Temp.96.3Weight Loss, PDP[4]
Pistia stratiotes (leaf)1 M HCl400 ppmNot Specified93.7Potentiodynamic Polarization[5]
Safflower (Carthamus tinctorius)HCl2.5 g L⁻¹Not Specified89.56Electrochemical Techniques[6]
Grape Seed ExtractHCl300 ppmNot Specified88Electrochemical Impedance[7]
Basella alba L.1 N HCl95 ppmNot Specified81.28Weight Loss, PDP, EIS[8]

Table 3: Performance of Chitosan-Based Corrosion Inhibitors

Chitosan (B1678972) DerivativeCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental Method
N-phenylthiourea chitosan (CS-PT)Not Specified100 mg/LNot Specified98.4Electrochemical Tests[7]
N-phenyl-O-benzylthiourea chitosan (CS-PT-Bn)Not Specified100 mg/LNot Specified98.5Electrochemical Tests[7]
Chitosan Schiff Base–Cu complex3.5% NaCl/1M HCl100 mg/LNot Specified93.56Weight Loss, Electrochemical Analysis[9]
Chitosan thiophenecarboxaldehyde Schiff base1 M HClNot SpecifiedRoom Temp.92Weight Loss, PDP, EIS[10]
Carboxymethyl chitosanMild Steel/ 0.1 M HCl0.028 g/LNot Specified>90Not Specified[10]

Mechanisms of Corrosion Inhibition

The primary mechanism by which these compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

This compound: The protective film formation is attributed to the interaction of both the sulfur atom and the carboxylic acid groups with the iron surface. This involves the formation of coordinate bonds between the lone pair of electrons on the sulfur and oxygen atoms and the vacant d-orbitals of iron atoms on the metallic surface.

Plant Extracts: The corrosion inhibition by plant extracts is a result of the synergistic effect of various phytochemicals present in the extract, such as alkaloids, flavonoids, tannins, and polyphenols. These molecules are rich in heteroatoms (O, N, S) and aromatic rings, which act as adsorption centers on the metal surface. The adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (coordinate bonding).

Chitosan and its Derivatives: Chitosan, a natural polysaccharide, contains amino (-NH2) and hydroxyl (-OH) groups in its structure. These functional groups serve as active sites for adsorption on the metal surface.[8] Chemical modification of chitosan to create derivatives, such as Schiff bases, can further enhance its inhibition efficiency by introducing more adsorption centers and increasing its solubility.[9]

Visualizing the Mechanisms

To better illustrate the proposed mechanisms and experimental workflows, the following diagrams were generated using the DOT language.

G cluster_workflow Experimental Workflow for Corrosion Inhibitor Evaluation cluster_methods Measurement Techniques prep Material Preparation (Mild Steel Coupon) exp_setup Experimental Setup (Corrosive Medium +/- Inhibitor) prep->exp_setup Introduction of coupon measurement Corrosion Rate Measurement exp_setup->measurement analysis Data Analysis (Inhibition Efficiency) measurement->analysis wl Weight Loss pdp Potentiodynamic Polarization eis Electrochemical Impedance Spectroscopy (EIS) G cluster_metal Metal Surface (Fe) cluster_inhibitors Inhibitor Molecules in Solution cluster_tdga This compound cluster_plant Plant Extract (Phytochemicals) cluster_chitosan Chitosan Derivative Fe1 Fe Fe2 Fe Fe3 Fe Fe4 Fe TDGA S(CH₂COOH)₂ TDGA->Fe2 Chemisorption (Fe-S, Fe-OOC bonds) Phyto1 Alkaloid Phyto1->Fe1 Adsorption via Heteroatoms (N) Phyto2 Flavonoid Phyto2->Fe4 Adsorption via π-electrons & O atoms Chito R-NH₂ R-OH Chito->Fe3 Adsorption via -NH₂ and -OH groups

References

Validating Thiodiglycolic Acid as a Biomarker Using LC-MS/MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thiodiglycolic acid (TDGA) and an alternative biomarker, N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA), for monitoring exposure to vinyl chloride. The performance of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of these biomarkers is detailed, supported by experimental data and protocols.

Introduction

This compound (TDGA) is a major urinary metabolite of vinyl chloride, a known human carcinogen.[1][2] As such, TDGA is frequently used as a biomarker for assessing occupational and environmental exposure to vinyl chloride. However, the reliability of TDGA as a biomarker, particularly at low exposure levels (less than 5 ppm), has been called into question.[2] This guide explores the validation of TDGA using LC-MS/MS and compares it with N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA), another urinary metabolite of vinyl chloride.

Performance Comparison of Biomarkers

The selection of a biomarker for exposure assessment depends on various factors, including its sensitivity, specificity, and the reliability of analytical methods for its quantification. The following table summarizes the performance of LC-MS/MS methods for the detection of TDGA and HEMA.

ParameterThis compound (TDGA)N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA)
Limit of Detection (LOD) 10 ng/mL (in environmental water)0.68 µg/L (in urine)
Linearity Range 20 - 2000 ng/mL0.2 - 40.0 ng/mL
Specificity for Vinyl Chloride Considered a major metabolite, but background levels can be a concern. Validity at <5 ppm exposure is questionable.Not specific to vinyl chloride. Also a metabolite of ethylene (B1197577) oxide and ethylene dibromide. Elevated levels are seen in smokers.[3]
Sample Matrix Urine, Aqueous SamplesUrine
Analytical Method LC-MS/MSLC-MS/MS

Metabolic Pathway of Vinyl Chloride

Vinyl chloride is metabolized in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates like chloroethylene oxide and 2-chloroacetaldehyde.[4][5] These electrophilic compounds are then detoxified through conjugation with glutathione. Subsequent enzymatic cleavage and processing lead to the formation of urinary metabolites, including TDGA and HEMA.[5]

VC Vinyl Chloride CEO Chloroethylene Oxide VC->CEO CYP450 CAA 2-Chloroacetaldehyde CEO->CAA GSH_Conj Glutathione Conjugation CEO->GSH_Conj CAA->GSH_Conj Metabolites Urinary Metabolites GSH_Conj->Metabolites TDGA This compound (TDGA) Metabolites->TDGA HEMA N-acetyl-S-(2-hydroxyethyl) -cysteine (HEMA) Metabolites->HEMA

Caption: Metabolic pathway of vinyl chloride to urinary biomarkers.

Experimental Protocols

LC-MS/MS Method for this compound (TDGA) Quantification

This protocol is based on a validated method for the fast detection of TDGA in aqueous samples.[5][6][7]

1. Sample Preparation: A direct injection approach can be used for aqueous samples without extraction or derivatization.[5][7] For urine samples, a dilution step may be necessary.

2. Liquid Chromatography (LC):

  • Column: Reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 2.2-μm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[6][7]

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Injection Volume: 20 µL.[6]

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of at least two precursor-to-product ion transitions for TDGA to ensure specificity and accurate quantification.[5][7]

LC-MS/MS Method for N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA) Quantification

This protocol is based on a validated method for the analysis of HEMA in human urine.

1. Sample Preparation:

  • Urine samples are subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.

2. Liquid Chromatography (LC):

  • Column: A suitable reverse-phase column.

  • Mobile Phase: A gradient elution using appropriate solvents such as water with formic acid and acetonitrile.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Dependent on the sensitivity requirements.

3. Mass Spectrometry (MS/MS):

  • Ionization: ESI in negative ion mode.

  • Detection: MRM mode, monitoring specific precursor and product ions for HEMA and its isotopically labeled internal standard.

Experimental Workflow for Biomarker Validation

The validation of a biomarker such as TDGA involves a systematic process to ensure the reliability and accuracy of the analytical method.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis P1 Sample Preparation (e.g., Dilution, SPE) P2 LC Optimization (Column, Mobile Phase) P1->P2 P3 MS/MS Optimization (Ionization, MRM) P2->P3 V1 Linearity & Range P3->V1 V2 Accuracy & Precision V1->V2 V3 LOD & LOQ V2->V3 V4 Specificity & Matrix Effects V3->V4 V5 Stability V4->V5 S1 Analysis of Study Samples V5->S1 S2 Data Processing S1->S2 S3 Statistical Analysis S2->S3

Caption: Experimental workflow for biomarker validation using LC-MS/MS.

Conclusion

The validation of this compound as a biomarker for vinyl chloride exposure using LC-MS/MS demonstrates a sensitive and reliable analytical method. However, its utility at low exposure levels may be limited, and the presence of background levels necessitates the use of control groups for accurate assessment.[8]

N-acetyl-S-(2-hydroxyethyl)-cysteine presents an alternative biomarker that can also be quantified with high sensitivity by LC-MS/MS. Its primary drawback is the lack of specificity, as it is a metabolite of other common environmental and lifestyle-related chemicals.

For researchers and drug development professionals, the choice between TDGA and HEMA will depend on the specific context of the study. For assessing exposure specifically to vinyl chloride, TDGA is the more specific biomarker, while HEMA may serve as a more general marker of exposure to a class of reactive electrophilic compounds. In either case, a robustly validated LC-MS/MS method is crucial for generating reliable data.

References

A Comparative Analysis of Analytical Methods for Thiodiglycolic Acid and Dithiodiglycolic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of analytical methodologies for the determination of thiodiglycolic acid (TDGA) and dithis compound (DTDGA). This compound is a significant biomarker for exposure to industrial chemicals such as vinyl chloride, while dithis compound is primarily known as an oxidation product of thioglycolic acid, commonly found in cosmetic formulations. The selection of an appropriate analytical method is crucial for accurate quantification in various matrices, ranging from biological fluids to commercial products.

This document summarizes quantitative data from various analytical techniques, details the experimental protocols for key methods, and provides visual representations of relevant biochemical pathways and experimental workflows to aid in method selection and implementation.

Quantitative Performance of Analytical Methods

The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of various methods reported for the determination of this compound and dithis compound.

Table 1: Performance Characteristics of Analytical Methods for this compound (TDGA)

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (RSD%)Recovery (%)Reference
LC-MS/MS Aqueous Samples10 ng/mL-> 2 orders of magnitude--[1][2]
GC-MS Urine-2.0 µg/L-0.81% - 2.38%99.0% - 102.9%[1]
GC-MS Urine---2.7% (within-day), 6.4% (between-day)-[1]
HPLC-UV Aqueous Environmental Samples-----[1]

Table 2: Performance Characteristics of Analytical Methods for Dithis compound (DTDGA)

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (RSD%)Recovery (%)Reference
HPLC-UV Cold Wave Lotions----102% - 106%[3]
Titrimetry Cold Permanent Wave Solutions---2.8%101% (total acids)[3]
HPLC-UV Indoor Air (Beauty Salon)0.026 mg/m³----[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are summaries of key experimental protocols for the determination of TDGA and DTDGA.

LC-MS/MS for this compound in Aqueous Samples[1][2]

This method provides a sensitive and direct approach for the identification and quantification of TDGA without the need for derivatization.

  • Sample Preparation: Direct analysis of aqueous samples.

  • Chromatography:

    • Column: Reverse-phase LC column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Tandem mass spectrometry (MS/MS) monitoring two precursor-to-product ion transitions for TDGA.

GC-MS for this compound in Urine[1]

This method is suitable for the determination of TDGA in biological matrices and involves a derivatization step.

  • Sample Preparation:

    • Methyl esterification of TDGA.

  • Gas Chromatography:

    • Column: Capillary GC column.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode.

HPLC-UV for Dithis compound in Cold Wave Lotions[3]

This method is a rapid and simple procedure for the simultaneous determination of thioglycolic acid and DTDGA in cosmetic products.

  • Sample Preparation: Direct dilution of the lotion with water.

  • Chromatography:

    • Column: Reverse-phase ODS-silica column.

    • Mobile Phase: Isocratic elution with 15% methanol (B129727) in water, adjusted to pH 2.0 with phosphoric acid.

  • Detection:

    • Detector: UV detector.

    • Wavelength: 220 nm.

Titrimetric Determination of Dithis compound[3]

This classical method is based on the reduction of DTDGA to thioglycolic acid (TGA) followed by titration.

  • Principle:

    • An aliquot of the sample is titrated with a standard iodine solution, which selectively reacts with TGA.

    • A second aliquot is passed through a Jones reductor to reduce DTDGA to TGA.

    • The total TGA in the reduced sample is then titrated with the standard iodine solution.

    • The DTDGA concentration is calculated from the difference in the titration volumes.

Biochemical Pathways and Chemical Reactions

Understanding the origin of these acids is crucial for interpreting analytical results. TDGA is a known metabolite of several industrial chemicals, while DTDGA is an oxidation product of a related compound.

metabolic_pathway cluster_0 Metabolism of Vinyl Chloride to this compound cluster_1 Metabolism of S-Carboxymethyl-L-cysteine cluster_2 Oxidation of Thioglycolic Acid Vinyl Chloride Vinyl Chloride Chloroethylene oxide Chloroethylene oxide Vinyl Chloride->Chloroethylene oxide Cytochrome P450 Chloroacetaldehyde Chloroacetaldehyde Chloroethylene oxide->Chloroacetaldehyde S-(2-hydroxyethyl)glutathione S-(2-hydroxyethyl)glutathione Chloroacetaldehyde->S-(2-hydroxyethyl)glutathione GSH Glutathione S-transferase This compound This compound S-(2-hydroxyethyl)glutathione->this compound Further Metabolism S-Carboxymethyl-L-cysteine S-Carboxymethyl-L-cysteine Metabolite_X Intermediate Metabolites S-Carboxymethyl-L-cysteine->Metabolite_X TDGA_2 This compound Metabolite_X->TDGA_2 Thioglycolic Acid Thioglycolic Acid Dithis compound Dithis compound Thioglycolic Acid->Dithis compound Oxidation experimental_workflow Sample_Collection Sample Collection (e.g., Urine, Aqueous Sample, Cosmetic) Sample_Preparation Sample Preparation (e.g., Dilution, Extraction, Derivatization) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV, MS, or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Efficacy of Thiodiglycolic acid-based drug delivery systems versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the quest for more efficient, targeted, and patient-compliant therapeutic systems is perpetual. Thiodiglycolic acid (TGA) has emerged as a promising ligand for modifying polymers to create advanced drug delivery vehicles. This guide provides a comprehensive comparison of TGA-based systems against prominent alternatives, including liposomes and other polymeric nanoparticles. The evaluation is supported by experimental data, detailed methodologies, and visual representations of key processes to aid in research and development decisions.

Overview of this compound-Based Systems

This compound, with its thiol and carboxylic acid functionalities, serves as an excellent linker for conjugating to polymers such as chitosan (B1678972) and gellan gum. The introduction of thiol groups to these polymers, a process known as thiolation, significantly enhances their mucoadhesive properties. This is primarily due to the formation of covalent disulfide bonds with cysteine-rich mucins in the mucosal layers, leading to prolonged residence time and improved drug absorption at the site of administration.[1][2]

Comparative Performance Analysis

The efficacy of a drug delivery system is a multifactorial equation involving its ability to encapsulate a therapeutic agent, control its release, and deliver it to the target site with high bioavailability. This section compares TGA-based systems with liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles, two of the most widely studied drug delivery platforms.

Physicochemical Properties and Drug Loading

The physicochemical characteristics of nanoparticles, such as particle size, surface charge (zeta potential), and drug loading capacity, are critical determinants of their in vivo behavior and therapeutic efficacy. The following table summarizes a comparative analysis of these parameters for different drug delivery systems.

Drug Delivery SystemDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Thiolated Chitosan Nanoparticles Letrozole60 - 80---[3]
Chitosan-Coated Liposomes Letrozole155-40.0>90-[3]
Conventional Liposomes Letrozole112-48.9>90-[3]
PLGA Nanoparticles Capecitabine (B1668275)144-14.888.416.98[4]
Chitosan-Coated Liposomes Triamcinolone Acetonide-+ (highly positive)74-[2]
Conventional Liposomes Triamcinolone Acetonide----[2]
Cholic Acid-Grafted Thiolated Chitosan-Enveloped Nanoliposomes Azathioprine (B366305)245 ± 15.6+22.4 ± 0.58--[5]
Non-enveloped Nanoliposomes Azathioprine165.7 ± 12.3-21.8 ± 0.14--[5]

Note: "-" indicates data not available in the cited sources.

Drug Release Kinetics

The rate and mechanism of drug release are pivotal for maintaining therapeutic drug concentrations over a desired period. Thiolated polymer-based systems often exhibit sustained release profiles due to the strong mucoadhesion and the formation of a cross-linked polymer matrix.

A study on letrozole-loaded thiolated chitosan-dextran sulfate (B86663) nanoparticles demonstrated significantly sustained release of the drug, suggesting their potential for prolonged therapeutic effect in breast cancer therapy. In comparison, PLGA nanoparticles are well-known for their tunable degradation rates, which allow for controlled drug release over periods ranging from days to months.[6][7][8] The release kinetics from PLGA nanoparticles typically follow a biphasic pattern with an initial burst release followed by a slower, sustained release phase governed by diffusion and polymer erosion.[6][8] Liposomes can also be engineered for sustained release, with drug release being influenced by the lipid composition, membrane fluidity, and the presence of surface modifications like PEGylation.

Bioavailability and In Vivo Efficacy

The enhanced mucoadhesion of TGA-based systems directly translates to improved bioavailability for orally administered drugs. By prolonging the contact time with the intestinal mucosa, these systems increase the absorption of the encapsulated drug. For instance, cholic acid-grafted thiolated chitosan-enveloped nanoliposomes demonstrated a 6-fold enhanced oral bioavailability of azathioprine compared to an azathioprine suspension.[5] Similarly, liposomes coated with thiolated chitosan have been shown to enhance the oral delivery of peptides in rats.[9]

In contrast, the bioavailability of drugs delivered via conventional liposomes and PLGA nanoparticles can be limited by factors such as rapid clearance by the reticuloendothelial system (RES) and degradation in the gastrointestinal tract. However, surface modifications with polymers like polyethylene (B3416737) glycol (PEG) can help overcome these challenges by creating a "stealth" effect, prolonging circulation time and improving drug accumulation at the target site.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of the discussed drug delivery systems.

Synthesis of Thiolated Chitosan Nanoparticles

Materials: Chitosan, this compound (TGA), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Acetic acid, Sodium tripolyphosphate (TPP), and the drug to be encapsulated.

Protocol:

  • Thiolation of Chitosan:

    • Dissolve chitosan in a 1% acetic acid solution.

    • Activate the carboxylic acid groups of TGA using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add the activated TGA solution to the chitosan solution and stir for a specified period (e.g., 12-24 hours) at room temperature.

    • Purify the thiolated chitosan by dialysis against acidic water and then deionized water, followed by lyophilization.

  • Preparation of Drug-Loaded Nanoparticles:

    • Dissolve the thiolated chitosan in an aqueous acidic solution.

    • Disperse the drug in the thiolated chitosan solution.

    • Prepare a solution of TPP in deionized water.

    • Add the TPP solution dropwise to the chitosan-drug mixture under constant stirring.

    • Nanoparticles will form spontaneously via ionic gelation.

    • Continue stirring for a defined period (e.g., 30 minutes) to allow for stabilization of the nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.[3]

Preparation of Drug-Loaded Liposomes

Materials: Phospholipids (B1166683) (e.g., DSPC, DPPC), Cholesterol, Organic solvent (e.g., chloroform/methanol mixture), Hydration buffer (e.g., phosphate-buffered saline, PBS), and the drug to be encapsulated.

Protocol:

  • Lipid Film Hydration:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10][11]

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).[10][12]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome (B1194612) extruder. This process is typically repeated for an odd number of passes (e.g., 11-21 times).[10][12]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.[10]

Formulation of PLGA Nanoparticles

Materials: Poly(lactic-co-glycolic acid) (PLGA), Organic solvent (e.g., acetone, dichloromethane), Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA)), and the drug to be encapsulated.

Protocol (Emulsion-Solvent Evaporation Method):

  • Organic Phase Preparation:

    • Dissolve the PLGA and the hydrophobic drug in the organic solvent.[4][13]

  • Emulsification:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[13][14]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA nanoparticles.[4][13]

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.[4]

In Vitro Drug Release Study

Protocol (Dialysis Bag Method):

  • Disperse a known amount of the drug-loaded nanoparticle formulation in a specific volume of release medium (e.g., PBS, pH 7.4).

  • Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the sealed dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.[4]

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved, this section provides diagrams generated using the DOT language for key signaling pathways and experimental workflows.

Cellular Uptake of Nanoparticles

The following diagram illustrates the primary endocytic pathways involved in the cellular uptake of nanoparticles.

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Nanoparticle Clathrin Clathrin-mediated Nanoparticle->Clathrin Caveolae Caveolae-mediated Nanoparticle->Caveolae Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Polymer/Lipid + Drug Dissolution B Nanoparticle Formation A->B C Purification B->C D Particle Size & Zeta Potential C->D E Encapsulation & Loading Efficiency C->E F Morphology (TEM/SEM) C->F G In Vitro Drug Release C->G

References

A Comparative Guide to the Analytical Cross-Validation of Thiodiglycolic Acid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Thiodiglycolic acid (TDGA), a key biomarker for exposure to certain chemical agents and industrial compounds, is of paramount importance. This guide provides a detailed comparison of two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performance characteristics and experimental protocols.

This compound is a metabolite of several compounds, including the chemical warfare agent sulfur mustard and the industrial chemical vinyl chloride. Its detection and quantification in biological and environmental samples are crucial for monitoring exposure and assessing potential health risks. The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of these measurements.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for TDGA quantification depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the quantitative performance data for LC-MS/MS and GC-MS methods.

ParameterLC-MS/MSGC-MS
Linearity Linear over at least two orders of magnitude[1][2]y = 8460.5x - 4758.2 (R² = 0.9997)[3]
Limit of Detection (LOD) 10 ng/mL (in environmental water)[1][2]10 mg/L (in urine)[4]
Limit of Quantification (LOQ) Not explicitly stated2.0 µg/L[3]
Precision %RSD for retention times: 1.17–3.41%[2]Intraday precision: 0.81%-2.38%[3]; Interday precision (CV): 6.4 ± 1.3%[4][5]
Accuracy (Recovery) Not explicitly stated99.0%-102.9%[3]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline the key experimental protocols for the LC-MS/MS and GC-MS analysis of TDGA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers a sensitive and direct approach for the identification and quantification of TDGA in aqueous samples without the need for derivatization.[1][2]

Sample Preparation: A simple sample preparation procedure is proposed to achieve high sensitivity and robustness.[2] For aqueous samples, direct analysis without extraction can be performed.[1][2]

Chromatographic Conditions:

  • Column: Acclaim RSLC 120 C18 column (150 mm × 2.1 mm, 2.2-μm)[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (solvent A) and acetonitrile (B52724) (solvent B)[1][2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 25°C[2]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI)[1][2]

  • Detection: Tandem Mass Spectrometry (MS/MS) monitoring two precursor-to-product ion transitions for TDGA.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method is a well-established technique for TDGA analysis, particularly in urine samples. This method typically requires a derivatization step to improve the volatility of the analyte.

Sample Preparation and Derivatization:

  • Extraction: Addition of an internal standard (e.g., o-phthalic acid), followed by ethyl acetate (B1210297) extraction and evaporation of the solvent.[4]

  • Derivatization: A moderate methyl esterification is used instead of the more toxic diazo reaction.[3] Another approach involves silylation with N-trimethylsilyldiethylamine in pyridine (B92270) (1:1).[4]

Chromatographic Conditions:

  • Column: HP-5 capillary column[4]

Mass Spectrometry Conditions:

  • Detection: The results are calculated from the ratio of TDGA and internal standard peak heights.[4]

Logical Workflow for Method Selection

The choice between LC-MS/MS and GC-MS for TDGA analysis depends on the specific requirements of the study. The following diagram illustrates a logical workflow to guide this decision-making process.

MethodSelectionWorkflow Start Define Analytical Requirements HighSensitivity High Sensitivity Required? Start->HighSensitivity SampleMatrix Sample Matrix HighSensitivity->SampleMatrix No LCMS Select LC-MS/MS HighSensitivity->LCMS Yes Aqueous Aqueous/Environmental? SampleMatrix->Aqueous Derivatization Is Derivatization Acceptable? Derivatization->LCMS No GCMS Select GC-MS Derivatization->GCMS Yes Aqueous->LCMS Yes Urine Urine? Aqueous->Urine No Urine->Derivatization Yes

References

Thiodiglycolic Acid: A Comparative Performance Evaluation in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Thiodiglycolic acid (TDGA), a sulfur-containing dicarboxylic acid, finds utility across a spectrum of industrial applications, from enhancing personal care products to protecting industrial equipment and controlling polymer synthesis. This guide provides an objective comparison of its performance against common alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.

It is important to note that while TDGA is utilized in these sectors, a significant portion of the publicly available quantitative performance data pertains to the closely related and more commonly researched compound, thioglycolic acid (TGA). Due to their structural similarities, the data for TGA is presented herein as a comparable proxy, with the understanding that the performance of TDGA may have its own distinct characteristics.

Cosmetics: Hair Straightening and Depilatory Formulations

In the cosmetics industry, thio-compounds are prized for their ability to cleave the disulfide bonds within the keratin (B1170402) protein of hair fibers. This action is the fundamental principle behind both permanent hair straightening and chemical depilation.

Performance Comparison in Hair Care:

The primary alternatives to TDGA and its analogs in hair straightening and depilation include other reducing agents and strong alkalis. Key performance indicators are the efficiency of hair fiber modification, the extent of hair damage, and the required formulation parameters such as pH and concentration.

Table 1: Performance Comparison of Hair Straightening and Depilatory Agents

Active IngredientTypical ConcentrationOperating pHStraightening/Depilatory EfficacyHair Damage ProfileKey Characteristics
Ammonium Thioglycolate 9.0 - 11.0%9.0 - 9.5Effective for straightening wavy and curly hair.Can cause protein loss and reduced tensile strength.[1]A widely used alkaline reducing agent.
Thioglycolic Acid (TGA) + Dithis compound (DTDG) Varied RatiosAlkalineEffective straightening is achieved with 5-8% hair fiber supercontraction.[2][3]The presence of DTDG can reduce hair damage compared to using TGA alone.[2][3]The combination allows for a more controlled reduction of disulfide bonds.[2][3]
Glyoxylic Acid Formulation DependentAcidicStraightening efficacy is statistically comparable to traditional alkaline straighteners.[1]Can lead to higher protein loss compared to some alkaline treatments.[1]A non-formaldehyde-based alternative for hair straightening.
Potassium/Calcium Thioglycolate 2.5 - 5.0%7.0 - 12.7Effective for depilation.Potential for skin irritation, which is a consideration in all chemical depilatories.[4][5]Common active ingredients in depilatory creams.[5][6][7]
Sodium/Guanidine Hydroxide Formulation Dependent> 9.0Highly effective for hair straightening.Can cause significant hair damage if not used correctly.Strong alkaline agents used in relaxer formulations.

Experimental Protocols:

Protocol 1: Evaluation of Hair Straightening Efficacy

  • Hair Tress Preparation: Standardized human hair tresses are washed with a clarifying shampoo and dried. The initial curl pattern is measured.

  • Product Application: The hair straightening formulation containing the active ingredient is applied evenly to the hair tresses and processed according to specified time and temperature, including the use of a flat iron for thermal reconditioning methods.

  • Efficacy Measurement: The degree of straightening is quantified by measuring the change in curl pattern or by determining the percentage of "supercontraction" of the hair fibers.[2][3]

  • Analysis: The post-treatment results are compared against a control group and tresses treated with alternative formulations.

Protocol 2: Assessment of Hair Damage via Protein Loss

  • Sample Treatment: Hair tresses are treated with the different straightening or depilatory formulations.

  • Protein Extraction: A defined mass of treated hair is subjected to protein extraction using a suitable method, such as the Lowry method modified by Peterson.[1]

  • Quantification: The concentration of extracted protein is determined spectrophotometrically.

  • Comparison: The amount of protein lost from the treated hair samples is compared with that from untreated (virgin) hair to quantify the extent of damage.[1]

Mechanism of Action in Hair Straightening:

The process of chemically straightening hair with thio-compounds involves a two-step redox reaction.

Hair_Straightening_Mechanism cluster_hair_structure Hair Fiber Keratin_SS Keratin with Disulfide Bonds (-S-S-) Keratin_SH Reduced Keratin with Thiol Groups (-SH HS-) TDGA This compound (Reducing Agent) TDGA->Keratin_SS Reduction Oxidizer Oxidizing Agent (e.g., Hydrogen Peroxide) Keratin_SH->Oxidizer Oxidation Straight_Hair Re-formed Disulfide Bonds in a Straight Configuration Oxidizer->Straight_Hair Neutralization

Caption: The redox mechanism of hair straightening with thio-compounds.

Corrosion Inhibition

This compound and related sulfur-containing organic compounds can serve as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments, by forming a protective adsorbed layer on the metal surface.

Performance Comparison of Corrosion Inhibitors:

Imidazoline (B1206853) derivatives are a major class of corrosion inhibitors used in the oil and gas industry and serve as a key alternative to thio-acids. The primary measure of performance is the corrosion inhibition efficiency (IE).

Table 2: Performance Comparison of Corrosion Inhibitors for Mild Steel

InhibitorConcentrationCorrosive MediumTemperatureInhibition Efficiency (IE %)Measurement Technique
Imidazoline Derivative 500 ppm1 M HCl30°C95.7%Weight Loss
Imidazoline + Thioglycolic Acid 30% Imidazoline, 5% TGACO₂ Saturated Brine60°CHigh (Qualitative)Dynamic Corrosion Test
Theobroma Cacao Peel Extract 2.5%HCl30°C96.3%Weight Loss[8]
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide 500 ppm1 M HCl30°C92.5%Weight Loss[9]

Experimental Protocols:

Protocol 3: Gravimetric (Weight Loss) Method for Corrosion Rate Determination

  • Coupon Preparation: Mild steel coupons are cleaned, degreased, and weighed accurately.

  • Exposure: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor for a specified period at a constant temperature.

  • Post-Exposure Cleaning and Weighing: The coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), and reweighed.

  • Calculation of Inhibition Efficiency: The IE is calculated using the formula: IE (%) = [(W_blank - W_inhibitor) / W_blank] x 100 where W_blank is the weight loss in the uninhibited solution and W_inhibitor is the weight loss in the inhibited solution.[9][10]

Protocol 4: Potentiodynamic Polarization Measurement

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (the mild steel sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh), all immersed in the test solution.

  • Polarization Scan: After the open-circuit potential has stabilized, a potential is applied to the working electrode and scanned over a defined range, while the resulting current is measured.

  • Data Analysis: A Tafel plot (log of current density vs. potential) is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency: The IE is calculated as: IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.[11]

Experimental Workflow for Corrosion Inhibitor Evaluation:

Corrosion_Inhibition_Workflow cluster_preparation Preparation Phase cluster_testing_methods Testing Phase cluster_analysis_phase Analysis Phase Prepare_Coupons Prepare and Weigh Metal Coupons Weight_Loss_Test Weight Loss Immersion Test Prepare_Coupons->Weight_Loss_Test Electrochemical_Test Potentiodynamic Polarization Prepare_Coupons->Electrochemical_Test Prepare_Solutions Prepare Corrosive Media (with and without Inhibitor) Prepare_Solutions->Weight_Loss_Test Prepare_Solutions->Electrochemical_Test Calculate_Corrosion_Rate Calculate Corrosion Rate Weight_Loss_Test->Calculate_Corrosion_Rate Analyze_Polarization_Curves Analyze Polarization Curves Electrochemical_Test->Analyze_Polarization_Curves Determine_IE Determine Inhibition Efficiency (IE) Calculate_Corrosion_Rate->Determine_IE Analyze_Polarization_Curves->Determine_IE

Caption: A generalized workflow for the evaluation of corrosion inhibitors.

Polymer Synthesis: Chain Transfer Agent

In the synthesis of polymers via free-radical polymerization, this compound can function as a chain transfer agent (CTA). CTAs are crucial for controlling the molecular weight and narrowing the molecular weight distribution (polydispersity) of the resulting polymer.

Performance Comparison of Chain Transfer Agents:

The effectiveness of a CTA is primarily determined by its chain transfer constant (Cs). Alternatives include various mercaptans and other thio-compounds.

Table 3: Performance Comparison of Thiol-Based Chain Transfer Agents in Emulsion Polymerization

Chain Transfer AgentMonomer SystemTemperatureNumber-Average Molecular Weight (Mn)Polydispersity Index (Mw/Mn)Chain Transfer Constant (Cs) for Styrene at 60°C
n-Dodecyl Mercaptan (NDM) Styrene/Butyl Acrylate/Methacrylic Acid80°C6,2504.4513.0
tert-Dodecyl Mercaptan (TDM) Styrene/Butyl Acrylate/Methacrylic Acid80°C6,5302.8213.6
Octylthioglycolate (OTG) Styrene/Butyl Acrylate/Methacrylic Acid80°C6,3604.1012.9
Thioglycolic Acid (TGA) Acrylic AcidN/AEffective in producing low molar mass polymers.[10][12][13]Leads to a narrower molecular weight distribution.[12]N/A
2-Mercaptoethanol Acrylic AcidN/AEffective in producing low molar mass polymers.[10]Leads to a narrower molecular weight distribution.N/A

Experimental Protocols:

Protocol 5: Determination of Polymer Molecular Weight and Polydispersity

  • Polymerization Reaction: The polymerization is carried out in a reactor under controlled conditions of temperature, agitation, and inert atmosphere. The monomer, initiator, and the chain transfer agent are added according to the specific recipe.

  • Polymer Isolation: After the reaction, the polymer is isolated from the reaction mixture and purified to remove any unreacted monomers and other impurities.

  • Gel Permeation Chromatography (GPC): The molecular weight and molecular weight distribution of the purified polymer are determined using GPC. The instrument is calibrated with known molecular weight standards.

Protocol 6: Determination of the Chain Transfer Constant (Mayo Method)

  • Series of Polymerizations: A series of low-conversion polymerizations are conducted with a constant concentration of monomer and initiator, but with varying concentrations of the chain transfer agent.

  • Molecular Weight Determination: The number-average degree of polymerization (DPn) is determined for each polymer sample.

  • Mayo Plot Construction: A plot of 1/DPn versus the ratio of the molar concentrations of the chain transfer agent to the monomer ([CTA]/[M]) is constructed.

  • Calculation of Cs: The slope of the linear Mayo plot gives the chain transfer constant (Cs).

Logical Flow of Chain Transfer in Polymerization:

Chain_Transfer_Process Initiation Initiation: Initiator creates a radical Propagation Propagation: Radical adds to monomer, forming a growing polymer chain Initiation->Propagation Chain_Transfer Chain Transfer: Growing polymer chain reacts with TDGA Propagation->Chain_Transfer Termination Termination: A dead polymer chain is formed Chain_Transfer->Termination Reinitiation Re-initiation: TDGA radical starts a new polymer chain Chain_Transfer->Reinitiation Reinitiation->Propagation

Caption: The role of this compound as a chain transfer agent in polymerization.

References

A Comparative Analysis of Synthesis Routes for Thiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Thiodiglycolic acid (TDGA), a dicarboxylic acid containing a thioether linkage, is a versatile chemical intermediate with applications in pharmaceuticals, cosmetics, and polymer science. Its synthesis can be achieved through several distinct pathways, each presenting unique advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility. This guide provides a comparative overview of three primary synthesis methods, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Comparative Data of Synthesis Methods

The performance of three key synthesis methods for this compound is summarized below. The data highlights significant differences in reaction conditions, duration, and efficiency.

ParameterMethod 1: Alkylation of Sodium Sulfide (B99878)Method 2: HBr-Catalyzed Thiolation of Glycolic AcidMethod 3: Thioalkylation of Thioglycolic Acid
Primary Reactants Sodium Chloroacetate (B1199739), Sodium SulfideGlycolic Acid, Hydrogen SulfideThioglycolic Acid, Chloroacetic Acid
Key Reagents/Catalysts Sodium Carbonate, Sulfuric AcidAqueous Hydrogen Bromide (HBr)Sodium Hydroxide (B78521)
Reaction Temperature 50-100°C (Boiling)150°C20-30°C
Reaction Pressure Atmospheric~25 atmospheres (360 psig)Atmospheric
Reaction Time ~2.5 hours2 hours~3-4 hours
Reported Yield ~30-35% (Crystallized Product)>95%Typically high, though specific data is not widely published
Key Advantages Uses common, inexpensive bulk chemicals.Excellent yield and purity.Mild reaction conditions (room temp, atm. pressure).
Key Disadvantages Moderate yield, requires multiple steps.Requires high pressure/temperature reactor.Requires careful pH control.

Synthesis Pathway Overview

The following diagram illustrates the logical workflow for the three compared synthesis methods for this compound.

Synthesis_Comparison Comparative Synthesis Workflows for this compound cluster_1 Method 1: Alkylation of Sulfide cluster_2 Method 2: Catalyzed Thiolation cluster_3 Method 3: Thioalkylation M1_Start1 Sodium Chloroacetate M1_React Reaction in Water (50-100°C) M1_Start1->M1_React M1_Start2 Sodium Sulfide M1_Start2->M1_React M1_Intermediate Sodium Thiodiglycolate M1_React->M1_Intermediate M1_Acidify Acidification (H₂SO₄) M1_Intermediate->M1_Acidify M1_Product This compound M1_Acidify->M1_Product M2_Start1 Glycolic Acid M2_React HBr Catalysis (150°C, 25 atm) M2_Start1->M2_React M2_Start2 Hydrogen Sulfide (H₂S) M2_Start2->M2_React M2_Product This compound M2_React->M2_Product M3_Start1 Thioglycolic Acid M3_React Base Addition (NaOH) (Room Temp) M3_Start1->M3_React M3_Start2 Chloroacetic Acid M3_Start2->M3_React M3_Intermediate Thiolate Formation & Nucleophilic Attack M3_React->M3_Intermediate M3_Acidify Acidification (HCl) M3_Intermediate->M3_Acidify M3_Product This compound M3_Acidify->M3_Product

A flowchart comparing three distinct synthesis routes to this compound.

Experimental Protocols

Detailed methodologies for the three synthesis routes are provided below.

Method 1: Synthesis from Sodium Chloroacetate and Sodium Sulfide

This method is a traditional industrial process that involves the reaction of an activated haloacetic acid with a simple sulfide source, followed by acidification.

1. Preparation of Sodium Chloroacetate Solution:

  • Dissolve 4.0 kg of chloroacetic acid in 9.0 kg of water in a suitable reaction vessel.

  • Neutralize the solution by the careful addition of sodium carbonate.

2. Preparation of Sodium Sulfide Solution:

  • In a separate vessel, dissolve 2.7 kg of 60% sodium sulfide in 7.0 kg of water.

3. Reaction:

  • Simultaneously pump the sodium chloroacetate solution and the sodium sulfide solution into a jacketed, glass-lined kettle over approximately 20 minutes with constant agitation.

  • Maintain the reaction temperature below 50-60°C by circulating cold water through the jacket.

  • After the addition is complete, heat the mixture to boiling and reflux for approximately two hours to ensure the reaction goes to completion.[1]

4. Acidification and Product Isolation:

  • Cool the reaction mixture to 30°C.

  • Slowly add 2.2 kg of concentrated sulfuric acid over a period of about ten minutes with continued agitation.

  • The resulting acidified mixture contains this compound in an aqueous inorganic salt solution.

  • Extract the this compound from the aqueous layer using a suitable organic solvent, such as isopropyl alcohol.[1]

  • The product can be recovered from the organic extract by distillation of the solvent and crystallization. The reported yield of crystalline product is approximately 1 kg (~33% yield).[1]

Method 2: Synthesis from Glycolic Acid and Hydrogen Sulfide

This patented method utilizes a hydrogen bromide catalyst to achieve a high-yield synthesis under elevated temperature and pressure.

1. Reactor Charging:

  • Charge a pressure-resistant reactor (e.g., a magnetically stirred autoclave) with 0.1 mol of glycolic acid.

  • Add an aqueous solution of 48% hydrogen bromide (HBr).

  • Introduce 0.24 mol of hydrogen sulfide (H₂S) into the sealed reactor.

2. Reaction:

  • Heat the sealed reactor to 150°C with constant stirring. The pressure will rise to a maximum of approximately 360 psig (~25 atmospheres).[2]

  • Maintain these conditions for 2 hours.

3. Product Isolation and Analysis:

  • Cool the reactor and vent any excess hydrogen sulfide.

  • The resulting product mixture contains this compound.

  • Analysis of the reaction mixture shows a 99% conversion of glycolic acid with a selectivity of over 95% for this compound.[2]

  • The product can be purified by stripping the aqueous HBr and subsequent conventional purification techniques like crystallization.

Method 3: Synthesis from Thioglycolic Acid and Chloroacetic Acid

This route is an adaptation of the Williamson ether synthesis, applied to a thioether. It involves the deprotonation of a thiol followed by nucleophilic substitution on an alpha-halo acid.

1. Preparation of Reactants:

  • In a reaction vessel equipped with a stirrer and dropping funnel, dissolve thioglycolic acid in water.

  • In a separate container, prepare an aqueous solution of sodium hydroxide.

  • Prepare an aqueous solution of chloroacetic acid.

2. Reaction:

  • Cool the thioglycolic acid solution in an ice bath.

  • Slowly add the sodium hydroxide solution dropwise to the thioglycolic acid solution to form the sodium thioglycolate salt in situ. Maintain the temperature below 10°C.

  • Once the initial deprotonation is complete, slowly add the chloroacetic acid solution dropwise. A second equivalent of sodium hydroxide is added concurrently or subsequently to neutralize the chloroacetic acid and the newly formed carboxylic acid group on the product.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

3. Product Isolation:

  • Acidify the reaction mixture to a pH of ~2 using concentrated hydrochloric acid.

  • Extract the this compound with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

References

A Comparative Guide to the Biocompatibility of Nanoparticle Coatings: A Focus on Thiodiglycolic Acid-like Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of nanoparticles is paramount for their safe and effective translation into clinical applications. The surface coating of a nanoparticle dictates its interaction with biological systems, influencing its cytotoxicity, inflammatory potential, and overall in vivo fate. This guide provides a comparative assessment of the biocompatibility of nanoparticles with surfaces mimicking thiodiglycolic acid (TDGA), characterized by the presence of carboxylic acid groups, against commonly used alternative coatings: polyethylene (B3416737) glycol (PEG), citrate (B86180), and dextran (B179266).

While direct biocompatibility data for this compound (TDGA)-coated nanoparticles is limited in publicly available literature, the carboxyl functional groups (-COOH) on TDGA are a key determinant of its surface chemistry. Therefore, this guide will focus on the biocompatibility profile of carboxylated nanoparticles as a surrogate for TDGA-coated nanoparticles, drawing comparisons with other widely employed nanoparticle coatings.

In Vitro Biocompatibility: A Comparative Analysis

The initial assessment of nanoparticle biocompatibility is typically performed using in vitro cell-based assays. These assays provide crucial information on how nanoparticles affect cell viability, membrane integrity, and inflammatory responses at a cellular level.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration at which nanoparticles induce cell death. Commonly used methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of the LDH enzyme.

Below is a summary of cytotoxicity data for nanoparticles with different surface coatings, compiled from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies, such as nanoparticle core material, size, cell type, and incubation time.

Table 1: Comparative In Vitro Cytotoxicity of Nanoparticle Coatings

Nanoparticle CoatingAssayCell LineConcentration RangeKey Findings
Carboxyl (-COOH) MTTMacrophage (NR8383)Not specifiedPositively charged nanoparticles (-NH2) showed higher cytotoxicity than negatively charged (-COOH) nanoparticles, which exhibited very little to no cytotoxicity.[1]
MTTVarious (PC3, BJ, HEK)Up to 300 µg/mLPEG-Au-Fe nanoparticles with a carboxyl functionalization showed higher toxicity in tumor cells compared to fibroblasts.[2]
Polyethylene Glycol (PEG) MTTFibroblast (L929), Breast Cancer (MCF-7)Up to 0.25 mg/mLPEG-coated Fe3O4 nanoparticles were found to be biocompatible with normal L929 cells but toxic to MCF-7 cancer cells.[3]
Live/Dead AssayPorcine Aortic Endothelial CellsUp to 0.5 mg/mLPEG coating significantly reduced the cytotoxicity of iron oxide nanoparticles compared to bare nanoparticles.[4][5]
Citrate MTTJurkat (T cell leukemia)Up to 100 µg Fe/mLCitrate-stabilized gold-coated superparamagnetic iron oxide nanoparticles showed no cytotoxic effect on Jurkat cells up to 48 hours of incubation.[6]
Dextran MTTVERO, MDCKUp to 400 µg/mLDextran-coated iron oxide nanoparticles exhibited low cytotoxicity, with cell viability remaining high even at concentrations up to 400 µg/mL.[7]
Live/Dead AssayPorcine Aortic Endothelial CellsUp to 0.5 mg/mLDextran coating reduced the cytotoxicity of iron oxide nanoparticles compared to their bare counterparts.[4][5]
Inflammatory Response

Nanoparticles can trigger inflammatory responses by activating immune cells, such as macrophages, leading to the release of pro-inflammatory cytokines. Understanding these responses is crucial for predicting the potential for adverse immune reactions in vivo.

Table 2: Comparative In Vitro Inflammatory Response to Nanoparticle Coatings

Nanoparticle CoatingCytokine MeasuredCell LineKey Findings
Carboxyl (-COOH) IL-1β, IL-6, TNF-αMacrophagesCarboxyl-functionalized polyurethane nanoparticles suppressed the gene expression of pro-inflammatory cytokines in endotoxin-treated macrophages.[8] Surface carboxylation of iron oxide nanoparticles led to a reduced macrophage inflammatory response by inhibiting autophagy.[9][10]
Polyethylene Glycol (PEG) IL-6, TNF-αVascular Endothelial Cells (bEnd.3, HUVEC)PEGylated nanoparticles induced a mild and transient activation of inflammatory cytokine and chemokine genes.[4]
IL-6MacrophagesPEGylated silica-iron oxide nanocomposites of smaller sizes (20 nm and 40 nm) stimulated IL-6 production, while larger sizes (100 nm and 200 nm) did not.[11]
Citrate TNF-α, Nitric OxideMouse model (in vivo)Citrate-coated maghemite nanoparticles induced very slight and temporary biochemical and hematological changes in young animals.[12]
Dextran IL-6, TNF-αMacrophagesDextran-naproxen conjugate nanoparticles significantly reduced the levels of pro-inflammatory cytokines IL-6 and TNF-α from LPS-activated macrophages.[11][13]

In Vivo Biocompatibility

In vivo studies provide a more comprehensive understanding of nanoparticle biocompatibility by assessing their systemic effects in a living organism. These studies often involve histological analysis of major organs to identify any signs of toxicity or inflammation.

Table 3: Comparative In Vivo Biocompatibility of Nanoparticle Coatings

Nanoparticle CoatingAnimal ModelKey Findings
Carboxyl (-COOH) ZebrafishCarboxyl-functionalized polyurethane nanoparticles prevented animal death by inhibiting macrophage recruitment and pro-inflammatory responses.[8]
Polyethylene Glycol (PEG) MicePEG coating on nanoscale graphene oxide reduced its retention in the liver, lung, and spleen and alleviated acute tissue injuries. PEGylated platinum nanoparticles exhibited significant analgesic and anti-inflammatory effects in vivo.[14]
Citrate MiceCitrate-coated maghemite nanoparticles showed age-dependent effects, with very slight and temporary biochemical and hematological changes observed in young animals.[12]
Dextran MiceDextran-coated iron oxide nanoparticles showed good biocompatibility, with no significant toxicity observed in the blood, liver, or kidney for up to 3 months.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to assess nanoparticle biocompatibility.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from the cytosol of damaged cells into the supernatant.[18][19]

  • Cell Seeding and Treatment: Similar to the MTT assay, plate cells and treat them with nanoparticles.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of dead cells.

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying proteins, such as cytokines, in a sample.

  • Coating: Coat a 96-well plate with a capture antibody specific to the cytokine of interest.

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Sample Incubation: Add the cell culture supernatants (containing the secreted cytokines) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the concentration of the cytokine in the sample, which can be determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

The interaction of nanoparticles with cells can trigger specific signaling pathways that mediate inflammatory responses. Visualizing these pathways and experimental workflows can aid in understanding the mechanisms of nanoparticle biocompatibility.

Nanoparticle-Induced Inflammatory Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9][18] Some nanoparticles can activate this pathway, leading to the production of pro-inflammatory cytokines. Another important inflammatory pathway is the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of pro-inflammatory cytokines like IL-1β.[3][8][10][12][14]

Nanoparticle-Induced Inflammation NP Nanoparticle Cell Macrophage NP->Cell Uptake Receptor Cell Surface Receptor (e.g., TLR4) Cell->Receptor Inflammasome NLRP3 Inflammasome Activation Cell->Inflammasome Activation Signals (e.g., ROS, K+ efflux) IKK IKK Complex Receptor->IKK Activation NFkB_IkB NF-κB - IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene->Cytokines Translation & Secretion Casp1 Caspase-1 Inflammasome->Casp1 Activation proIL1b pro-IL-1β Casp1->proIL1b IL1b IL-1β (Mature) proIL1b->IL1b Cleavage

Caption: Nanoparticle-induced inflammatory signaling pathways.

Experimental Workflow for Biocompatibility Assessment

A typical workflow for assessing the biocompatibility of nanoparticles involves a series of in vitro and in vivo experiments.

Biocompatibility Workflow Start Nanoparticle Synthesis & Characterization InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Assays (MTT, LDH) InVitro->Cytotoxicity Inflammation Inflammatory Response (ELISA for Cytokines) InVitro->Inflammation InVivo In Vivo Studies Cytotoxicity->InVivo Promising Results Inflammation->InVivo Promising Results Toxicity Acute/Chronic Toxicity InVivo->Toxicity Histology Histopathological Analysis InVivo->Histology Biocompatible Biocompatible for Further Development Toxicity->Biocompatible Histology->Biocompatible

Caption: Experimental workflow for nanoparticle biocompatibility assessment.

Conclusion

The surface coating of nanoparticles is a critical determinant of their biocompatibility. Based on the available evidence, nanoparticles with carboxylated surfaces, akin to what would be expected from a this compound coating, generally exhibit good biocompatibility, with lower cytotoxicity and, in some cases, anti-inflammatory properties. PEG, citrate, and dextran are also widely used to enhance the biocompatibility of nanoparticles, with each offering a distinct profile. PEG is known for its "stealth" properties that can reduce immune recognition, while citrate and dextran are natural molecules that generally show low toxicity.

The choice of the most appropriate nanoparticle coating will ultimately depend on the specific application, the core material of the nanoparticle, and the desired biological response. The data and protocols presented in this guide provide a framework for the rational design and assessment of biocompatible nanoparticles for various biomedical applications. Further direct comparative studies are warranted to provide a more definitive ranking of the biocompatibility of these and other nanoparticle coatings.

References

Safety Operating Guide

Proper Disposal of Thiodiglycolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of thiodiglycolic acid is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general laboratory safety protocols.

Immediate Safety and Handling Precautions

This compound is a corrosive organic acid that can cause severe skin burns and eye damage and is harmful if swallowed.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles, a face shield, and a laboratory coat when handling this compound.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or fumes.[1][2]

  • Handling: Avoid all personal contact, including inhalation.[1] When diluting, always add the acid slowly to cold water; never add water to the acid to prevent a violent reaction.[1][2] Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.[1]

Step-by-Step Disposal Protocol

This protocol is intended for small quantities of this compound typically generated in a laboratory. For larger quantities, disposal through a certified hazardous waste service is required.[2]

Step 1: Dilution

  • Select a large, appropriate chemical-resistant container (e.g., borosilicate glass or a suitable plastic carboy).

  • Fill the container with a large volume of cold water. A general guideline is to use a 1:10 ratio of acid to water.[2]

  • Slowly and carefully add the this compound to the cold water while stirring gently. This process helps to dissipate the heat generated.[2]

Step 2: Neutralization

Neutralization renders the acid less hazardous for final disposal. This process should be performed slowly to control the reaction, as it can generate heat and potentially carbon dioxide gas if using carbonates.[2]

  • Continue to stir the diluted acid solution.

  • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[2] Add the base in small increments to manage the rate of reaction.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the weak base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater regulations.[2]

Step 3: Final Disposal

The appropriate final disposal method depends on the composition of the neutralized solution and local regulations.

  • For Drain Disposal: If the neutralized solution contains no other hazardous materials (e.g., heavy metals) and local regulations permit, it can be poured down the drain with a copious amount of water (at least 20 parts water).[2]

  • For Hazardous Waste Collection: If the this compound was mixed with other hazardous substances or if local regulations prohibit drain disposal, the neutralized solution must be collected as hazardous waste.[2]

    • Transfer the solution to a properly labeled, sealed, and compatible waste container.[1][3]

    • The label should clearly state "Hazardous Waste," list all chemical components by name and percentage, and indicate the associated hazards (e.g., corrosive, toxic).[4]

    • Store the container in a designated satellite accumulation area until it is collected by a certified hazardous waste disposal service.[4]

Accidental Spill Response

In the event of a spill, immediate action is necessary to contain and clean the area safely.

  • Evacuate all non-essential personnel from the spill area.[5]

  • Remove all sources of ignition, as this compound is combustible.[1][5]

  • Wearing appropriate PPE, clean up the spill immediately.[1]

  • For solid spills, use dry clean-up procedures to avoid generating dust.[1]

  • Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[5]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][5]

  • Ventilate the area and wash it thoroughly after the clean-up is complete.[5]

Quantitative Data for Acid Neutralization

The following table provides general guidelines for the neutralization of acidic waste. It is crucial to monitor the pH throughout the process to ensure complete neutralization.

ParameterGuidelineNotes
Dilution Ratio 1 part acid to 10 parts cold waterAlways add acid to water slowly to control heat generation.[2]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases are preferred for a more controlled reaction.[2]
Target pH Range 6.0 - 8.0Always confirm with local wastewater authority regulations.[2]
Post-Neutralization Flush Minimum of 20 parts waterFor drain disposal of non-hazardous, neutralized solutions.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood dilute Step 1: Dilute Acid (Add acid to 10 parts cold water) hood->dilute neutralize Step 2: Neutralize (Add weak base slowly) dilute->neutralize monitor Monitor pH neutralize->monitor check_ph Is pH 6.0 - 8.0? monitor->check_ph check_ph->neutralize No check_haz Contains other hazardous materials? check_ph->check_haz Yes drain Dispose Down Drain with >20 parts water check_haz->drain No waste Collect as Hazardous Waste for Professional Disposal check_haz->waste Yes

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Thiodiglycolic acid
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。